molecular formula C7H7KO4S B568801 Potassium p-Tolyl Sulfate CAS No. 91978-69-7

Potassium p-Tolyl Sulfate

Cat. No.: B568801
CAS No.: 91978-69-7
M. Wt: 226.29 g/mol
InChI Key: HTSFIPMTBJHYFQ-UHFFFAOYSA-M
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Description

p-Cresol sulfate is a sulfate conjugate of the uremic toxin p-cresol, which is formed by bacterial fermentation of proteins in the large intestine. p-Cresol sulfate increases migration and proliferation of isolated rat aortic vascular smooth muscle cells (VSMCs) when used at a concentration of 500 µM. It also increases the area of aortic atherosclerotic plaques in nephrectomized ApoE-/- mice fed a high-fat diet when administered at a dose of 100 mg/kg per day via the drinking water. Serum levels of total and free p-cresol sulfate are increased in patients with advanced stage chronic kidney disease and positively associated with vascular calcification.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;(4-methylphenyl) sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4S.K/c1-6-2-4-7(5-3-6)11-12(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSFIPMTBJHYFQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7KO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91978-69-7
Record name potassium 4-methylphenyl sulfate
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Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of p-Cresol Sulfate by the Gut Microbiota

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of p-cresol sulfate, a significant uremic toxin and biomarker, originating from the metabolic activity of the gut microbiota on dietary amino acids. We delve into the core microbial pathways responsible for the generation of p-cresol, detailing the key bacterial species and enzymatic machinery involved. Furthermore, this guide elucidates the subsequent host-mediated metabolism, where p-cresol is conjugated to its sulfate and glucuronide derivatives. Detailed experimental protocols for the quantification of p-cresol and its metabolites, alongside methods for assessing the activity of relevant enzymes, are provided to facilitate further research in this area. Quantitative data are summarized in structured tables for ease of comparison, and key pathways and workflows are visualized using diagrams to provide a clear and concise understanding of this critical host-microbiome metabolic axis.

Introduction

p-Cresol, a volatile phenolic compound, is a product of the microbial fermentation of the aromatic amino acid tyrosine in the colon.[1][2] While a minor component of the gut metabolome in healthy individuals, its accumulation in the systemic circulation, primarily as its conjugated metabolite p-cresol sulfate, is strongly associated with the pathophysiology of several diseases, most notably chronic kidney disease (CKD).[3][4] In CKD, impaired renal clearance leads to the accumulation of p-cresol sulfate, which is classified as a uremic toxin and has been linked to cardiovascular complications, insulin resistance, and endothelial dysfunction.[3] Understanding the intricate biosynthesis pathway of p-cresol sulfate, from its microbial origins to its host metabolism, is paramount for the development of targeted therapeutic strategies aimed at mitigating its production and toxicity.

Microbial Biosynthesis of p-Cresol

The production of p-cresol in the gut is exclusively carried out by the resident microbiota, as humans do not possess the necessary enzymatic machinery. The primary precursor for p-cresol biosynthesis is dietary L-tyrosine, which undergoes transformation through two principal pathways.

The p-Hydroxyphenylacetate (p-HPA) Pathway

The most well-characterized and predominant pathway for p-cresol production involves the intermediate p-hydroxyphenylacetate (p-HPA). This pathway can be summarized in two key enzymatic steps:

  • Conversion of Tyrosine to p-HPA: Several gut bacteria can convert L-tyrosine to p-HPA through a series of reactions that can include transamination and oxidative or reductive decarboxylation.[1][5]

  • Decarboxylation of p-HPA to p-Cresol: The final and rate-limiting step in this pathway is the decarboxylation of p-HPA to p-cresol, catalyzed by the enzyme 4-hydroxyphenylacetate decarboxylase .[6][7] This glycyl radical enzyme is found in a limited number of bacterial species, with Clostridioides difficile being a notable and potent producer.[7][8][9]

The Tyrosine Lyase (ThiH) Pathway

A more direct, albeit less common, pathway for p-cresol biosynthesis involves the direct cleavage of the Cα-Cβ bond of tyrosine. This reaction is catalyzed by the enzyme tyrosine lyase (ThiH) , a radical S-adenosylmethionine (AdoMet) enzyme.[1] This pathway generates p-cresol and dehydroglycine as products.

Key Bacterial Species in p-Cresol Production

A number of gut bacterial species have been identified as producers of p-cresol. Clostridioides difficile is recognized as a major contributor due to its efficient 4-hydroxyphenylacetate decarboxylase activity.[7][8] Other species known to produce p-cresol include members of the genera Clostridium, Bacteroides, Eubacterium, and Ruminococcus.[4]

Host Metabolism of p-Cresol

Once produced in the colon, p-cresol is readily absorbed into the portal circulation. Due to its lipophilic nature, it undergoes extensive phase II metabolism in the intestinal mucosa and the liver to facilitate its excretion.[10] The two primary conjugation reactions are sulfation and glucuronidation.

Sulfation to p-Cresol Sulfate

The major metabolic fate of p-cresol is its sulfation to form p-cresol sulfate. This reaction is catalyzed by sulfotransferases (SULTs) , with SULT1A1 being the primary enzyme responsible for this biotransformation in the liver and kidneys.[11][12]

Glucuronidation to p-Cresol Glucuronide

A smaller fraction of p-cresol is conjugated with glucuronic acid to form p-cresol glucuronide. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) . The primary enzymes involved in this process are UGT1A6 and UGT1A9 .[6][13]

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis and metabolism of p-cresol.

Table 1: p-Cresol Production by Gut Bacteria

Bacterial Species/StrainConditionp-Cresol Concentration (µM)Reference
Clostridioides difficile 630ΔermCo-culture with E. coli in media with 0.3% p-HPA25,000 ± 40[14]
Clostridioides difficile CD305Growth for 4 hours17.6[15]
Clostridioides difficile CD305Growth for 8 hours42.2[15]
Clostridioides difficile M120Growth for 8 hours53.6[15]
Fecal samples from healthy adults-1.2 - 173.4 µg/g (approx. 11.1 - 1604 µM)[2]

Table 2: Enzyme Kinetics of p-Cresol Sulfation by Human SULT1A1

Enzyme SourceKm (µM)Vmax (nmol/mg/min)Ki (nM) of Mefenamic AcidReference
Recombinant SULT1A10.19 ± 0.02789.5 ± 101.7-[12]
Human Liver Cytosols14.8 ± 3.41.5 ± 0.22.4 ± 0.1[11]
Human Kidney Cytosols0.29 ± 0.020.19 ± 0.051.2 ± 0.3[11]

Experimental Protocols

Quantification of p-Cresol and p-Cresol Sulfate in Human Plasma by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of total p-cresol (free and conjugated) in human plasma.

5.1.1. Sample Preparation

  • To 50 µL of plasma, add an internal standard (e.g., p-cresol-d7).

  • Add 10 µL of β-glucuronidase/sulfatase solution to hydrolyze the conjugated forms of p-cresol. Incubate at 37°C for 1 hour.[6]

  • Precipitate proteins by adding 200 µL of cold acetonitrile.

  • Vortex the mixture and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.[6]

5.1.2. LC-MS/MS Conditions

  • Column: A reverse-phase C18 column is typically used.[16]

  • Mobile Phase: A gradient elution with water containing 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. The specific MRM transitions for p-cresol and its internal standard should be optimized.[17]

In Vitro Culture of p-Cresol Producing Bacteria

This protocol describes a method for culturing gut bacteria to assess their p-cresol production potential.

5.2.1. Media Preparation

  • Prepare a suitable rich broth medium (e.g., Brain Heart Infusion) or a minimal medium.

  • To specifically assess the p-HPA pathway, supplement the medium with p-hydroxyphenylacetic acid (e.g., 0.1-0.3%).[14][18] To assess the tyrosine lyase pathway, supplement with L-tyrosine.

  • Sterilize the medium by autoclaving.

5.2.2. Bacterial Culture

  • Inoculate the prepared medium with the bacterial strain of interest under anaerobic conditions.

  • Incubate the cultures at 37°C for a defined period (e.g., 24-72 hours).

  • At the end of the incubation, collect the culture supernatant by centrifugation.

  • Analyze the supernatant for p-cresol concentration using HPLC or GC-MS.[7]

Assay for SULT1A1 Activity on p-Cresol

This protocol outlines a method to measure the activity of the SULT1A1 enzyme in converting p-cresol to p-cresol sulfate.

5.3.1. Reaction Mixture

  • Phosphate buffer (pH 7.4)

  • Human liver or kidney cytosol, or recombinant SULT1A1 as the enzyme source.

  • p-Cresol (substrate) at various concentrations.

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor.

5.3.2. Procedure

  • Pre-incubate the enzyme source and buffer at 37°C.

  • Initiate the reaction by adding p-cresol and PAPS.

  • Incubate the reaction mixture at 37°C for a specific time.

  • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant for the formation of p-cresol sulfate using LC-MS/MS.

  • A colorimetric assay can also be adapted where the conversion of a substrate like p-nitrophenyl sulfate to p-nitrophenol is measured spectrophotometrically at 405 nm.[19]

In Vitro Assay for UGT Activity on p-Cresol

This protocol describes a method to determine the kinetics of p-cresol glucuronidation.

5.4.1. Incubation Mixture

  • 100 mM Phosphate buffer (pH 7.4)

  • Human liver microsomes (e.g., 0.5 mg/mL) as the enzyme source.

  • p-Cresol (at various concentrations).

  • Uridine 5'-diphosphoglucuronic acid (UDPGA) as the glucuronic acid donor.

  • MgCl₂

  • Alamethicin (to activate UGTs).[6]

5.4.2. Procedure

  • Pre-incubate all components except UDPGA at 37°C for 5 minutes.

  • Initiate the reaction by adding UDPGA.

  • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).[6]

  • Centrifuge to remove precipitated proteins.

  • Analyze the supernatant for the formation of p-cresol glucuronide by LC-MS/MS.

Visualizations

p_Cresol_Biosynthesis_Pathway cluster_microbiota Gut Microbiota cluster_host Host Metabolism (Liver/Intestinal Mucosa) Tyrosine Dietary L-Tyrosine pHPA p-Hydroxyphenylacetic Acid (p-HPA) Tyrosine->pHPA Multiple enzymatic steps (e.g., transamination) pCresol_microbe p-Cresol Tyrosine->pCresol_microbe Tyrosine Lyase (ThiH) Dehydroglycine Dehydroglycine Tyrosine->Dehydroglycine Tyrosine Lyase (ThiH) pHPA->pCresol_microbe 4-Hydroxyphenylacetate Decarboxylase pCresol_host p-Cresol (absorbed) pCresol_microbe->pCresol_host Absorption pCS p-Cresol Sulfate pCresol_host->pCS Sulfotransferase (SULT1A1) pCG p-Cresol Glucuronide pCresol_host->pCG UDP-Glucuronosyltransferase (UGT1A6, UGT1A9)

Caption: Biosynthesis pathway of p-cresol sulfate from dietary tyrosine.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Human Plasma Sample (50 µL) IS Add Internal Standard (p-cresol-d7) Plasma->IS Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) IS->Hydrolysis Precipitation Protein Precipitation (Cold Acetonitrile) Hydrolysis->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Analysis Separation Chromatographic Separation (C18 column) Injection->Separation Detection Mass Spectrometric Detection (MRM mode) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for the quantification of total p-cresol in plasma.

Conclusion

The biosynthesis of p-cresol sulfate is a complex interplay between the metabolic capacity of the gut microbiota and the detoxification pathways of the host. As a clinically relevant uremic toxin, a thorough understanding of its formation is crucial for the development of novel therapeutic interventions. This guide provides a detailed overview of the biosynthetic pathways, key enzymes, and relevant bacterial species, supplemented with quantitative data and robust experimental protocols. The provided information aims to serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of the gut-host metabolic axis and its implications for human health and disease.

References

"Potassium p-Tolyl Sulfate" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium p-tolyl sulfate, also known as p-cresyl sulfate potassium, is a prominent uremic toxin and a gut microbiota-derived metabolite.[1][2] It is formed from the secondary metabolism of p-cresol, which itself is a product of the bacterial breakdown of aromatic amino acids like tyrosine and phenylalanine in the large intestine.[3][4][5][6] As a protein-bound solute, its accumulation in the body is strongly associated with the progression of chronic kidney disease (CKD), cardiovascular complications, and overall mortality.[3] This guide provides a comprehensive overview of its chemical structure, properties, biological activity, and relevant experimental protocols.

Chemical Structure and Properties

This compound is the potassium salt of the sulfate ester of p-cresol. Its structure consists of a tolyl group (a methyl-substituted phenyl ring) attached to a sulfate group, with potassium as the counter-ion.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReferences
Synonyms p-Cresyl sulfate potassium, p-Tolyl sulfate potassium salt, Potassium 4-methylphenyl sulfate[2][7]
CAS Number 91978-69-7[2][7]
Molecular Formula C₇H₇KO₄S[2][7]
Molecular Weight 226.29 g/mol [2][7]
Appearance White to off-white or light yellow crystalline powder[7]
Solubility Water (100 mg/mL), DMSO (300 mg/mL), PBS (pH 7.2, 10 mg/ml)[7]
Storage Store at low temperature (-20°C for powder, -80°C in solvent), keep away from moisture, store under nitrogen.[7]

Biological Role and Mechanism of Action

Metabolic Origin

This compound is not produced by human cells. Its precursor, p-cresol, is generated in the colon by intestinal bacteria, such as those from the Clostridium genera, which ferment dietary tyrosine and phenylalanine.[3][8] Once formed, p-cresol is absorbed into the bloodstream and transported to the liver and intestinal mucosa.[3] In these tissues, it undergoes detoxification via conjugation, primarily through sulfation by aryl sulfotransferase enzymes, to form p-cresyl sulfate.[5][9] A smaller fraction is metabolized to p-cresyl glucuronide.[5][6] In healthy individuals, these conjugates are efficiently cleared by the kidneys.[10]

cluster_gut Gut Lumen cluster_host Host Metabolism Tyrosine Dietary Tyrosine / Phenylalanine pCresol p-Cresol Tyrosine->pCresol Bacterial Fermentation (e.g., Clostridium spp.) pCresol_blood p-Cresol (in circulation) pCresol->pCresol_blood Absorption Liver Liver / Colonocytes pCresol_blood->Liver pCS p-Cresyl Sulfate (this compound) Liver->pCS Sulfation (Aryl Sulfotransferase) Kidney Kidney pCS->Kidney Urine Excretion in Urine Kidney->Urine

Figure 1: Metabolic pathway of this compound formation.

Mechanism of Action

As a uremic toxin, this compound exerts pro-inflammatory and cytotoxic effects.[3] A primary mechanism of its toxicity is the activation of intracellular stress signaling pathways, specifically the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[3] Activation of these cascades can lead to a range of deleterious cellular responses, including the production of reactive oxygen species (ROS), induction of apoptosis (programmed cell death), and inhibition of normal cellular functions.[3]

cluster_pathway MAPK Signaling Cascade cluster_response Cellular Responses PCS This compound (pCS) ASK1 ASK1 PCS->ASK1 Activates MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 Phosphorylates ROS ↑ Reactive Oxygen Species (ROS) p38->ROS Apoptosis ↑ Apoptosis (DNA Fragmentation) p38->Apoptosis Inflammation ↑ Pro-inflammatory Mediators p38->Inflammation Dysfunction Cellular Dysfunction (e.g., ↓ cAMP production) p38->Dysfunction JNK JNK MKK4_7->JNK Phosphorylates JNK->Apoptosis JNK->Inflammation JNK->Dysfunction

Figure 2: Activation of JNK and p38 MAPK signaling pathways by this compound.

Quantitative Data on Biological Effects

The biological impact of this compound has been quantified in various in vitro and in vivo models. These studies highlight its dose-dependent toxicity and effects on different cell types and physiological systems.

Table 2: Summary of Quantitative Biological Effects

System/ModelConcentration/DoseObserved EffectReference
Primary Mouse Osteoblasts ≥ 0.125 mMSignificantly decreased PTH-induced cAMP production.[3]
0.125 mMDecreased cell viability, increased DNA fragmentation, and reduced cell proliferation.[3]
≥ 0.25 mMInduced a significant increase in intracellular reactive oxygen species (ROS).[3]
Human Mesenchymal Stem Cells 160 µg/mL (24h)Significantly reduced cell viability to ~68% of control.[6]
Human Endothelial Cells 50 µg/mLProminently blocks endothelial wound repair.[8]
CKD Mouse Model 10 mg/kg (i.p. injection, twice daily for 4 weeks)Promoted insulin resistance and increased fasting plasma glucose and cholesterol levels.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound. The following sections provide protocols for its synthesis and for key assays used to evaluate its biological activity.

Synthesis of p-Cresyl Sulfate

This protocol describes a method for the chemical synthesis of p-cresyl sulfate from p-cresol.[10]

Materials:

  • p-cresol

  • Dicyclohexylcarbodiimide (DCC)

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Thin Layer Chromatography (TLC) supplies (e.g., CH₂Cl₂/MeOH 95:5, v/v)

Procedure:

  • Prepare a cold solution (0°C) of p-cresol (1.5 g, 14 mmol) in anhydrous dichloromethane.

  • Add DCC (4 g, 21 mmol) dissolved in anhydrous dichloromethane to the cold p-cresol solution.

  • Stir the mixture at 0°C for 20 minutes.

  • Slowly add concentrated sulfuric acid (800 µL, 14 mmol) to the reaction mixture.

  • Continue stirring for 2 hours at room temperature.

  • Monitor the reaction progress by TLC using a mobile phase of CH₂Cl₂/MeOH (95:5, v/v).

  • Upon completion, add NaOH to the reaction mixture to precipitate the product.

  • Filter the precipitate under vacuum and wash it with dichloromethane.

  • Solubilize the washed precipitate in methanol and concentrate to obtain the final product.

In Vitro Experimental Workflow

The following workflow outlines the key steps to investigate the cytotoxic and signaling effects of this compound on a cell line, such as primary osteoblasts.

cluster_setup 1. Cell Culture & Treatment cluster_assays 2. Biological Assays cluster_analysis 3. Data Analysis A1 Seed primary osteoblasts in 96-well or 6-well plates A2 Culture cells to ~80% confluency A1->A2 A3 Treat cells with varying concentrations of this compound (e.g., 0, 0.125, 0.25, 0.5 mM) A2->A3 A4 Incubate for a defined period (e.g., 24 hours) A3->A4 B1 Cell Viability Assay (MTT Protocol) A4->B1 B2 Signaling Pathway Analysis (Western Blot Protocol) A4->B2 B3 Functional Assay (cAMP Production Protocol) A4->B3 C1 Measure absorbance (MTT) Quantify band intensity (WB) Measure luminescence (cAMP) B1->C1 B2->C1 B3->C1 C2 Normalize data to controls C1->C2 C3 Statistical analysis (e.g., ANOVA) C2->C3

Figure 3: General experimental workflow for in vitro analysis of this compound.

Cell Viability (MTT) Assay Protocol

This protocol is used to assess the cytotoxic effects of this compound on cultured cells.[11]

Materials:

  • Cells cultured in a 96-well plate

  • This compound stock solution

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Plate reader spectrophotometer

Procedure:

  • Seed cells in a 96-well plate and culture until they reach the desired confluency.

  • Treat cells with various concentrations of this compound and include an untreated control group. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.

  • Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Western Blot Protocol for JNK and p38 Activation

This protocol details the detection of phosphorylated (activated) JNK and p38 MAPK in cell lysates by Western blot.[12]

Materials:

  • Cells cultured in 6-well plates

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-JNK, anti-phospho-p38, anti-total-JNK, anti-total-p38, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse cells in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in sample buffer. Separate proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p38, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane as in step 7. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with antibodies for total p38, total JNK, and a loading control like GAPDH.

  • Analysis: Quantify band intensities using densitometry software. Calculate the ratio of phosphorylated protein to total protein for each sample.

Conclusion

This compound is a clinically significant uremic toxin with well-documented roles in the pathophysiology of chronic kidney disease and associated comorbidities. Its pro-inflammatory and cytotoxic effects are primarily mediated through the activation of the JNK and p38 MAPK stress signaling pathways. Understanding its metabolic origin, mechanism of action, and biological effects is critical for the development of therapeutic strategies aimed at mitigating its toxicity, such as modulating gut microbiota or developing targeted adsorption therapies. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the complex role of this metabolite in health and disease.

References

The Emergence of Potassium p-Tolyl Sulfate as a Uremic Toxin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic kidney disease (CKD) is characterized by the progressive loss of kidney function, leading to the accumulation of a wide array of compounds that are normally cleared by healthy kidneys. These substances, collectively known as uremic toxins, are implicated in the multi-organ dysfunction observed in uremia. Among these, protein-bound uremic toxins (PBUTs) represent a particularly challenging class of molecules due to their poor removal by conventional dialysis. This technical guide focuses on the discovery and characterization of Potassium p-Tolyl Sulfate, more commonly referred to as p-Cresyl Sulfate (pCS), as a significant uremic toxin.[1][2] We will delve into its origins, pathophysiological effects, the experimental evidence that solidified its role as a toxin, and the methodologies employed in this research.

From p-Cresol to p-Cresyl Sulfate: A Shift in Understanding

Historically, research into the toxicity of phenolic compounds in uremia focused on p-cresol.[1] Early analytical methods often involved acidification of serum samples, which inadvertently hydrolyzed the sulfate conjugate back to its parent compound, p-cresol. This led to the initial belief that p-cresol was the primary circulating toxin.[1] However, subsequent advancements in analytical techniques revealed that p-cresol is almost entirely present in the bloodstream as its sulfate conjugate, p-cresyl sulfate.[1] This pivotal discovery shifted the focus of toxicity studies to pCS, which is now recognized as the predominant and biologically active form in uremia.[1]

Biosynthesis and Accumulation

p-Cresyl sulfate originates from the microbial metabolism of the aromatic amino acids tyrosine and phenylalanine in the gut.[2][3] Commensal bacteria in the colon, such as those from the Clostridium and Coriobacteriaceae genera, convert these amino acids into p-cresol.[4] p-Cresol is then absorbed into the bloodstream and subsequently sulfated in the liver to form p-cresyl sulfate.[3][5] In individuals with healthy kidney function, pCS is efficiently excreted in the urine.[4] However, in CKD, its clearance is significantly impaired, leading to its accumulation in the plasma.[4] Being highly bound to albumin, pCS is not effectively removed by conventional hemodialysis, further contributing to its elevated levels in patients with end-stage renal disease.[4]

Quantitative Data on p-Cresyl Sulfate Levels

The following tables summarize the reported concentrations of p-Cresyl Sulfate in various studies, providing a quantitative perspective on its accumulation in CKD.

Table 1: Serum Concentrations of p-Cresyl Sulfate in Human Subjects

CKD StageMean Total pCS Concentration (mg/L)Mean Total pCS Concentration (µM)Reference
Healthy Controls1.93 - 7.1610.3 - 38.0[6]
CKD Stage 1-2--
CKD Stage 3--
CKD Stage 4--
CKD Stage 5 (non-dialysis)--
Hemodialysis Patients7.16 (up to 42.06)38.0 (up to 223.4)[6]
Peritoneal Dialysis PatientsLinearity range for detection: 0.05 - 10 µg/mLLinearity range for detection: 0.26 - 53.1 µM[7]

Table 2: p-Cresyl Sulfate Concentrations in Animal Models of CKD

Animal ModelConditionSerum pCS Concentration (µmol/L)Reference
5/6 Nephrectomized RatsCKD4.5 ± 5.3[8]
5/6 Nephrectomized RatsPCS-injected CKD33.1 ± 18.8[8]
ApoE-/- Mice with 5/6 NephrectomyControl-[9]
ApoE-/- Mice with 5/6 NephrectomyPCS gavage-[9]
C57BL/6 MiceSham control-[10]
C57BL/6 Mice5/6 Nephrectomy-[10]
C57BL/6 Mice5/6 Nephrectomy + PCS gavage-[10]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature that have been instrumental in characterizing the uremic toxicity of p-Cresyl Sulfate.

In Vivo Models of Chronic Kidney Disease

1. 5/6 Nephrectomy in Rodents

This surgical model is widely used to induce a progressive decline in renal function, mimicking human CKD.

  • Animal Species: Rats (e.g., Sprague-Dawley) or Mice (e.g., C57BL/6).

  • Procedure:

    • Anesthetize the animal (e.g., isoflurane).

    • Perform a flank incision to expose the left kidney.

    • Ligate two of the three branches of the left renal artery or resect the upper and lower poles of the kidney.

    • Apply a microfibrillar collagen hemostat to control bleeding.

    • Suture the muscle and skin layers.

    • Allow for a recovery period of one to two weeks.

    • Perform a second surgery to induce a right nephrectomy (complete removal of the right kidney).

  • Outcome: This two-step procedure results in a 5/6 reduction in renal mass, leading to hypertension, proteinuria, and progressive kidney fibrosis, creating a uremic environment with elevated pCS levels.[11]

2. Adenine-Induced Nephropathy

This is a non-surgical model that induces tubulointerstitial inflammation and fibrosis.

  • Animal Species: Mice.

  • Procedure:

    • Prepare a suspension of adenine in a vehicle such as 0.5% carboxymethyl cellulose (CMC).

    • Administer the adenine suspension to the mice via oral gavage at a specified dose and frequency (e.g., daily for several weeks).

  • Outcome: The precipitation of 2,8-dihydroxyadenine crystals in the renal tubules leads to chronic inflammation and fibrosis, resulting in CKD.[11]

In Vitro Cell Culture Experiments

1. Human Umbilical Vein Endothelial Cells (HUVECs) and Human Aortic Smooth Muscle Cells (HASMCs)

These primary cell lines are used to study the vascular toxicity of pCS.

  • Cell Culture:

    • HUVECs are cultured in endothelial cell growth medium.

    • HASMCs are cultured in smooth muscle cell growth medium.

    • Cells are maintained in a humidified incubator at 37°C and 5% CO2.

  • Treatment Protocol:

    • Cells are seeded in appropriate culture plates and allowed to adhere and reach a desired confluency.

    • The culture medium is then replaced with medium containing various concentrations of this compound (pCS). Concentrations used in studies range from physiologically relevant uremic levels (e.g., 0.1-0.2 mM) to higher concentrations for mechanistic studies.[8][12]

    • Incubation times vary depending on the endpoint being measured (e.g., hours for signaling pathway activation, days for cytotoxicity or functional assays).

Analytical Methods for p-Cresyl Sulfate Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the accurate and sensitive quantification of pCS in biological matrices.

  • Sample Preparation:

    • Protein Precipitation: Serum or plasma samples are treated with a protein precipitating agent, such as acetonitrile or methanol, often containing an internal standard (e.g., a deuterated form of pCS).[7][13]

    • Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

    • Supernatant Collection: The supernatant containing the analytes is collected for analysis.

  • Chromatographic Separation:

    • Column: A reverse-phase column (e.g., C18) is typically used.[7]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[7][13]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for pCS and the internal standard.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways activated by p-Cresyl Sulfate and a typical experimental workflow for its investigation.

pCS_Signaling_Pathway cluster_Extracellular Extracellular cluster_Cell_Membrane Cell Membrane cluster_Intracellular Intracellular pCS p-Cresyl Sulfate (pCS) OAT Organic Anion Transporter (OAT) pCS->OAT Uptake NADPH_Oxidase NADPH Oxidase (Nox4) OAT->NADPH_Oxidase Activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Produces JNK JNK ROS->JNK Activates p38 p38 MAPK ROS->p38 Activates Inflammation Inflammation (e.g., MCP-1) ROS->Inflammation Endothelial_Dysfunction Endothelial Dysfunction ROS->Endothelial_Dysfunction Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

Caption: Signaling pathway of p-Cresyl Sulfate-induced cellular damage.

Experimental_Workflow cluster_InVivo In Vivo Studies cluster_InVitro In Vitro Studies cluster_Analysis Data Analysis & Conclusion Animal_Model CKD Animal Model (e.g., 5/6 Nephrectomy) pCS_Admin pCS Administration (e.g., gavage) Animal_Model->pCS_Admin Tissue_Analysis Tissue/Blood Analysis (e.g., histology, biomarkers) pCS_Admin->Tissue_Analysis Data_Integration Data Integration Tissue_Analysis->Data_Integration Cell_Culture Cell Culture (e.g., HUVEC, HASMC) pCS_Treatment pCS Treatment Cell_Culture->pCS_Treatment Cellular_Assays Cellular Assays (e.g., ROS, Western Blot) pCS_Treatment->Cellular_Assays Cellular_Assays->Data_Integration Conclusion Conclusion on pCS Toxicity Data_Integration->Conclusion

Caption: Experimental workflow for investigating p-Cresyl Sulfate toxicity.

pCS_Biosynthesis_and_Action cluster_Gut Gut Lumen cluster_Host Host Circulation and Organs Dietary_Protein Dietary Protein (Tyrosine, Phenylalanine) Gut_Microbiota Gut Microbiota Dietary_Protein->Gut_Microbiota pCresol p-Cresol Gut_Microbiota->pCresol Metabolism Liver Liver pCresol->Liver Absorption pCS p-Cresyl Sulfate (pCS) Liver->pCS Sulfation Kidney Kidney pCS->Kidney Transport Excretion Urinary Excretion Kidney->Excretion Healthy Function Accumulation Accumulation in CKD Kidney->Accumulation Impaired Function Toxicity Systemic Toxicity Accumulation->Toxicity

Caption: Logical relationship of p-Cresyl Sulfate biosynthesis and action.

Conclusion

The identification of this compound (p-Cresyl Sulfate) as a significant uremic toxin marks a crucial advancement in our understanding of the pathophysiology of chronic kidney disease. Evolving from an initial focus on its precursor, p-cresol, research has now firmly established pCS as a key player in the systemic complications of uremia, particularly cardiovascular disease. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the mechanisms of pCS toxicity and to develop novel therapeutic strategies aimed at reducing its production or enhancing its removal. The continued exploration of gut-derived uremic toxins like pCS holds significant promise for improving the clinical outcomes of patients with CKD.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium p-tolyl sulfate, more commonly referred to in the literature as p-cresyl sulfate (pCS), has emerged as a key uremic toxin implicated in the pathophysiology and progression of chronic kidney disease (CKD).[1] This protein-bound solute, derived from the gut microbial metabolism of dietary aromatic amino acids, accumulates in the serum of CKD patients as renal function declines, exerting pleiotropic toxic effects.[2][3] Elevated concentrations of pCS are strongly associated with increased mortality, cardiovascular events, and the progression of renal damage in individuals with CKD.[2][4] Mechanistically, pCS induces oxidative stress, inflammation, and cellular injury in renal tissues, primarily through the activation of NADPH oxidase and downstream signaling cascades involving MAP kinases and NF-κB.[5][6] This technical guide provides a comprehensive overview of the biosynthesis of pCS, its pathophysiological role in CKD, quantitative data on its accumulation, detailed experimental protocols for its study, and a review of therapeutic strategies aimed at mitigating its toxicity.

Introduction: The Uremic Toxin p-Cresyl Sulfate

p-Cresyl sulfate (pCS) is a sulfur-conjugated organic compound with a molecular weight of 188.2 g/mol (for the free acid).[1] In clinical and research settings, it is often handled as its stable potassium salt, this compound (C₇H₇KO₄S, MW: 226.29 g/mol ).[7][8] As a protein-bound uremic toxin, approximately 95% of circulating pCS is bound to albumin, which limits its efficient removal by conventional hemodialysis.[1] This characteristic contributes to its progressive accumulation in CKD patients and its systemic toxicity.

Biosynthesis and Metabolism

The journey of pCS from dietary protein to a potent uremic toxin is a multi-step process involving both the gut microbiota and host metabolism.

  • Gut Microbial Production of p-Cresol: Dietary proteins rich in the aromatic amino acids tyrosine and phenylalanine are metabolized by specific anaerobic bacteria in the colon.[1][9] Key p-cresol-producing bacteria include species from the Firmicutes and Bacteroidetes phyla, such as Clostridium difficile.[9][10][11] These bacteria possess enzymes that convert tyrosine and phenylalanine into the phenolic compound p-cresol.[12]

  • Host Sulfation: After its production in the gut, p-cresol is absorbed into the bloodstream and transported to the liver.[9] In hepatocytes, p-cresol undergoes phase II detoxification, where it is sulfated by sulfotransferases to form p-cresyl sulfate.[1] A minor fraction may also be glucuronidated.[9]

  • Renal Excretion and Accumulation in CKD: In individuals with healthy kidney function, pCS is efficiently excreted in the urine.[13] However, as CKD progresses and glomerular filtration rate (GFR) declines, the clearance of pCS is impaired, leading to its accumulation in the serum.[2][3]

Diet Dietary Protein (Tyrosine, Phenylalanine) Gut Gut Microbiota (e.g., Clostridium difficile) Diet->Gut Metabolism pCresol p-Cresol Gut->pCresol Liver Liver (Sulfation) pCresol->Liver Absorption pCS p-Cresyl Sulfate (pCS) Liver->pCS Kidney Kidney pCS->Kidney Excretion Urinary Excretion Kidney->Excretion Healthy Function Accumulation Accumulation in CKD Kidney->Accumulation Impaired Function

Caption: Biosynthesis and metabolic pathway of p-Cresyl Sulfate (pCS).

Pathophysiological Role in Chronic Kidney Disease

The accumulation of pCS is not merely a biomarker of declining renal function but an active contributor to the progression of CKD and its associated complications.

Induction of Oxidative Stress

A primary mechanism of pCS-induced renal damage is the generation of reactive oxygen species (ROS).[5] pCS upregulates and activates NADPH oxidase in renal tubular cells, a key enzyme responsible for producing superoxide radicals.[5][10] This leads to a state of oxidative stress, overwhelming the cell's antioxidant defenses and causing damage to lipids, proteins, and DNA.

Pro-inflammatory Effects

pCS stimulates an inflammatory response within the kidneys. It upregulates the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, and promotes the activation of the transcription factor NF-κB, a central regulator of inflammation.[6][10] This chronic inflammatory state contributes to tubulointerstitial fibrosis and the progression of renal scarring.

Cellular Cytotoxicity and Fibrosis

At concentrations found in uremic patients, pCS is directly cytotoxic to renal proximal tubular epithelial cells, inducing apoptosis (programmed cell death).[10][14] Furthermore, pCS promotes the secretion of active TGF-β1, a potent pro-fibrotic cytokine, contributing to the development of renal fibrosis and a further decline in kidney function.[10]

Systemic Effects

Beyond the kidneys, elevated pCS levels are linked to systemic complications of CKD, including:

  • Cardiovascular Disease: pCS contributes to endothelial dysfunction, vascular inflammation, and is an independent predictor of cardiovascular events and mortality in CKD patients.[4][15]

  • Insulin Resistance: pCS has been shown to induce insulin resistance, a common metabolic complication in CKD, by interfering with insulin signaling pathways in skeletal muscle.[13][16]

Quantitative Data

The following tables summarize the quantitative data regarding pCS concentrations in CKD and its effects in experimental models.

Table 1: Serum Concentrations of Total p-Cresyl Sulfate (pCS)
Population/CKD StageMean/Median pCS Concentration (mg/L)Range (mg/L)Reference(s)
Healthy Controls1.93 - 4.761.0 - 6.6[2][12]
CKD (All Stages)7.16<1.0 - 42.06[2]
CKD Stage 34.9 (approx.)-[16]
CKD Stage 49.8 (approx.)-[16]
CKD Stage 5 (non-dialysis)18.5 (approx.)-[16]
Hemodialysis (HD) Patients21.8 - 25.13.09 - 439.79[12][16][17]
CKD Progressors10.261.69 - 36.24[2]
CKD Non-Progressors3.97<1.0 - 42.06[2]
Table 2: In Vitro Effects of p-Cresyl Sulfate on Renal Cells
Cell TypepCS ConcentrationDurationObserved EffectQuantitative ChangeReference(s)
HepaRG0.25 - 0.75 mM24 hIncreased Oxidative Stress (DCF)Concentration-dependent increase[18]
HepaRG0.50 mM24 hIncreased Necrosis (LDH release)Concentration-dependent increase[18]
Human Proximal Tubular Cells50 µg/mL7 daysIncreased ApoptosisConcentration-dependent increase[14]
HK-2 Cells25-100 µg/mL24 hIncreased ROS ProductionUp to ~2.5-fold increase[10]
HK-2 Cells100 µg/mL24 hReduced Cell Viability~20% reduction[10]
Table 3: Therapeutic Interventions to Reduce p-Cresyl Sulfate Levels
InterventionStudy PopulationDurationOutcome% Reduction in Total pCSReference(s)
AST-120 (Oral Sorbent)Hemodialysis Patients-Decreased circulating pCSSignificant decrease reported[19]
Synbiotic (Probinul-neutro®)CKD Stage 3-430 daysLowered total plasma p-cresolMedian concentration reduced from 3.05 µg/ml to 0.78 µg/ml[15][20]
Synbiotic (L. casei, B. breve, GOS)Hemodialysis Patients2 weeksDecreased serum p-cresol levelSignificant decrease reported[17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of pCS and its role in CKD.

Quantification of p-Cresyl Sulfate by LC-MS/MS

This protocol is a synthesis of common methods used for the robust quantification of pCS in serum or plasma.[5][21][22][23]

Objective: To accurately measure the concentration of total pCS in biological samples.

Materials:

  • Serum/plasma samples

  • Internal Standard (IS): p-Cresyl-d7-sulfate

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium acetate or Formic acid

  • Ultrapure water

  • LC-MS/MS system with electrospray ionization (ESI) source

  • C18 or equivalent reverse-phase HPLC column (e.g., Agilent Zorbax SB-C18, 3.5 µm, 2.1 × 100 mm)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of serum/plasma in a microcentrifuge tube, add 20 µL of the internal standard solution.

    • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or 96-well plate.

    • Evaporate the organic solvent under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 10% ACN in 10 mM ammonium acetate).

  • LC-MS/MS Analysis:

    • Chromatography:

      • Mobile Phase A: 10 mM ammonium acetate in water (or 0.1% formic acid in water).

      • Mobile Phase B: Acetonitrile.

      • Flow Rate: 0.3 - 0.4 mL/min.

      • Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 90%) to elute the analyte, then return to initial conditions for re-equilibration.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (Negative ESI Mode):

      • Set the mass spectrometer to operate in negative ion mode.

      • Use Multiple Reaction Monitoring (MRM) for quantification.

      • MRM Transitions:

        • pCS: m/z 187 → 107

        • pCS-d7 (IS): m/z 194 → 114

  • Data Analysis:

    • Construct a calibration curve using standards of known pCS concentrations.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of pCS in the samples by interpolating from the calibration curve.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Serum 50 µL Serum Add_IS Add Internal Standard (pCS-d7) Serum->Add_IS Add_ACN Add 150 µL Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate Solvent Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (Negative ESI, MRM) LC->MS Data Data Analysis (Calibration Curve) MS->Data Peak Area Ratios

Caption: Experimental workflow for LC-MS/MS quantification of pCS.
In Vitro Model of pCS-Induced Oxidative Stress in Renal Tubular Cells

This protocol describes a method to assess pCS-induced ROS production in a human proximal tubular epithelial cell line (e.g., HK-2).[10]

Objective: To measure the increase in intracellular ROS following exposure to pCS.

Materials:

  • HK-2 cells

  • Cell culture medium (e.g., DMEM/F12) with supplements (FBS, penicillin/streptomycin)

  • This compound (pCS)

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe

  • Phosphate-buffered saline (PBS)

  • Fluorometric plate reader or fluorescence microscope

Procedure:

  • Cell Culture:

    • Culture HK-2 cells in appropriate medium until they reach 80-90% confluency in 96-well plates.

    • Serum-starve the cells for 12-24 hours before the experiment if required to synchronize them.

  • pCS Treatment:

    • Prepare stock solutions of pCS in sterile water or culture medium.

    • Treat cells with varying concentrations of pCS (e.g., 0, 25, 50, 100 µg/mL) for a specified duration (e.g., 24 hours). Include a vehicle control group.

  • ROS Measurement with DCFH-DA:

    • After pCS treatment, wash the cells twice with warm PBS.

    • Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

    • Wash the cells twice with warm PBS to remove excess probe.

    • Add PBS to each well.

    • Measure the fluorescence intensity using a fluorometric plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis:

    • Normalize the fluorescence intensity of treated cells to that of the control cells.

    • Express the results as a fold-change in ROS production compared to the control.

In Vivo Model of CKD and pCS Administration

This protocol outlines the use of a 5/6 nephrectomy mouse model to study the chronic effects of pCS.[4][7]

Objective: To investigate the long-term effects of elevated pCS on renal function and pathology in a CKD animal model.

Materials:

  • Mice (e.g., C57BL/6)

  • Surgical instruments for nephrectomy

  • Anesthetics (e.g., isoflurane)

  • This compound (pCS)

  • Sterile saline (vehicle)

Procedure:

  • Induction of CKD (5/6 Nephrectomy):

    • This is typically a two-step surgical procedure.

    • Step 1: Anesthetize the mouse. Make a flank incision to expose the left kidney. Surgically remove the upper and lower two-thirds of the left kidney (2/3 nephrectomy). Suture the muscle and skin. Allow for a 1-2 week recovery period.

    • Step 2: Anesthetize the mouse again. Make a flank incision on the opposite side to expose the right kidney. Ligate the renal artery and vein and remove the entire right kidney (unilateral nephrectomy). Suture the incision.

  • pCS Administration:

    • After a recovery period post-surgery, begin pCS administration.

    • Dissolve pCS in sterile saline.

    • Administer pCS via intraperitoneal (i.p.) injection at a specified dose (e.g., 10 mg/kg body weight) twice daily for a chronic period (e.g., 4 weeks).[13]

    • Administer an equal volume of saline to the control CKD group.

  • Endpoint Analysis:

    • At the end of the treatment period, collect blood and urine samples to assess renal function (e.g., serum creatinine, BUN, proteinuria).

    • Euthanize the animals and harvest the remnant kidney for histological analysis (e.g., H&E, Masson's trichrome staining for fibrosis) and molecular analysis (e.g., qPCR for inflammatory and fibrotic markers).

Signaling Pathways of pCS-Induced Renal Injury

pCS exerts its toxic effects by activating specific intracellular signaling pathways, leading to oxidative stress, inflammation, and cell death.

cluster_outcomes Cellular Outcomes pCS p-Cresyl Sulfate (pCS) OAT Organic Anion Transporter (OAT) pCS->OAT Enters Cell via PKC_PI3K PKC / PI3K OAT->PKC_PI3K NADPH_Oxidase NADPH Oxidase (Nox4, p22phox) PKC_PI3K->NADPH_Oxidase Activates ROS ROS Production NADPH_Oxidase->ROS MAPK MAPK Activation (ERK, JNK, p38) ROS->MAPK NFkB NF-κB Activation ROS->NFkB Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Inflammation Inflammation (↑ IL-6, TNF-α) MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis NFkB->Inflammation Fibrosis Fibrosis (↑ TGF-β1) Inflammation->Fibrosis

Caption: Signaling pathways activated by pCS in renal tubular cells.

As depicted, pCS enters renal tubular cells via organic anion transporters (OATs).[13] Inside the cell, it is thought to activate protein kinase C (PKC) and phosphoinositide 3-kinase (PI3K) signaling, which in turn activates the NADPH oxidase complex.[24] The resulting increase in ROS production triggers downstream stress-activated pathways, including the mitogen-activated protein kinases (MAPKs like ERK, JNK, and p38) and the pro-inflammatory transcription factor NF-κB.[6][25] The culmination of this signaling cascade is increased expression of inflammatory and fibrotic genes, leading to cellular damage and contributing to the progression of CKD.

Therapeutic Strategies

Given the significant toxicity of pCS, strategies to lower its concentration are of great interest for the management of CKD.

  • Oral Adsorbents: AST-120 (Kremezin®) is an oral spherical carbon adsorbent that binds to p-cresol in the gastrointestinal tract, preventing its absorption and subsequent conversion to pCS.[19] While large clinical trials have shown mixed results on hard endpoints, post-hoc analyses suggest a benefit in delaying CKD progression in certain patient populations.[26][27]

  • Gut Microbiota Modulation:

    • Probiotics and Synbiotics: Administration of specific probiotic strains (e.g., Lactobacillus casei, Bifidobacterium breve) or synbiotics (a combination of probiotics and prebiotics) has been shown to reduce serum pCS levels.[11][17] These interventions aim to shift the gut microbiota composition towards saccharolytic (fiber-fermenting) bacteria and away from proteolytic (protein-fermenting) bacteria that produce p-cresol.

    • Dietary Interventions: A low-protein diet or a high-fiber diet can also modulate the gut microbiome and reduce the substrate available for p-cresol production.[28]

Conclusion

This compound (p-cresyl sulfate) is a pivotal uremic toxin in the progression of chronic kidney disease. Its origins in the gut microbiome, coupled with its accumulation due to impaired renal clearance, create a vicious cycle of renal and systemic injury driven by oxidative stress and inflammation. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the mechanisms of pCS toxicity and to evaluate novel therapeutic strategies. Targeting the gut-kidney axis to reduce the pCS load, whether through oral adsorbents, dietary modulation, or synbiotics, represents a promising avenue for improving outcomes in the CKD population.

References

An In-depth Technical Guide to the Interaction of p-Tolyl Sulfate with Serum Albumin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the interaction between potassium p-tolyl sulfate and serum albumin is limited in publicly available scientific literature. This guide leverages extensive research on the structurally analogous and well-studied uremic toxin, p-cresyl sulfate (PCS). Given the high structural similarity between p-tolyl sulfate and p-cresyl sulfate, their interaction mechanisms with serum albumin are anticipated to be comparable. This document therefore uses data from studies on p-cresyl sulfate to provide a detailed technical overview relevant to researchers, scientists, and drug development professionals.

Introduction

This compound is a gut microbiota-derived metabolite. Like other protein-bound uremic toxins (PBUTs), its accumulation in the bloodstream, particularly in patients with chronic kidney disease (CKD), is of significant clinical interest.[1] The binding of these toxins to serum albumin, the most abundant protein in blood plasma, is a critical determinant of their pharmacokinetic and pharmacodynamic properties.[2] High-affinity binding to albumin limits the efficacy of removal by conventional hemodialysis, contributing to the progression of CKD and associated co-morbidities.[1][3] Understanding the specifics of this interaction is crucial for developing novel therapeutic strategies, such as competitive binding agents or advanced dialysis techniques, to enhance the clearance of these toxins.[1][4]

This guide provides a comprehensive overview of the binding characteristics, thermodynamics, and experimental methodologies used to study the interaction of p-cresyl sulfate (as a proxy for p-tolyl sulfate) with serum albumin.

Quantitative Data Summary

The interaction between p-cresyl sulfate (PCS) and human serum albumin (HSA) has been quantified by various biophysical techniques. The binding parameters can vary based on the experimental conditions and methods employed.

Table 1: Binding Constants of p-Cresyl Sulfate to Serum Albumin

Technique UsedBinding Site(s)Binding Constant (K_a) (M⁻¹)Temperature (°C)Reference(s)
UltrafiltrationHigh-affinity~1.0 x 10⁵25[5][6]
UltrafiltrationLow-affinity2.5-fold > IS*25[5][6]
Isothermal Titration CalorimetryNot specified1.39 x 10³Not specified[7]
MicrocalorimetryNot specified401 ± 3825[8]
MicrocalorimetryNot specifiedWeak37[8][9][10]

*Indoxyl Sulfate (IS), another uremic toxin.

Table 2: Thermodynamic Parameters of p-Cresyl Sulfate Binding to Human Serum Albumin

ParameterValueDominant ForcesReference(s)
ΔH (Enthalpy Change) Negative (Exothermic)Electrostatic forces, Hydrogen bonds[7][11]
ΔS (Entropy Change) NegativeElectrostatic forces[11]
Driving Force Enthalpy-drivenvan der Waals interactions, Electrostatic forces[7][8][10]

Binding Sites and Mechanism

Studies involving fluorescence displacement probes and mutant forms of human serum albumin have elucidated the primary binding locations for p-cresyl sulfate.

  • Primary Binding Site: The high-affinity binding site for PCS is predominantly Sudlow's site II on human serum albumin.[5][6][7]

  • Competitive Binding: PCS shows competitive binding with other uremic toxins, such as indoxyl sulfate (IS), for its binding site on albumin.[5][6] This competition can lead to fluctuations in the free concentrations of these toxins in patients with CKD.[5][6]

  • Conformational Changes: The binding of PCS to albumin can induce conformational changes in the protein's secondary and tertiary structure.[7]

cluster_HSA Human Serum Albumin (HSA) node_site_I Sudlow's Site I node_site_II Sudlow's Site II (Primary Site for PCS) node_pcs p-Cresyl Sulfate (PCS) node_pcs->node_site_II High Affinity node_is Indoxyl Sulfate (IS) node_is->node_site_I High Affinity node_is->node_site_II Competitive Binding

Figure 1. Logical diagram of competitive binding of uremic toxins to Human Serum Albumin.

Experimental Protocols

The characterization of the p-tolyl sulfate-serum albumin interaction relies on a suite of biophysical techniques. Below are detailed methodologies for key experiments.

Fluorescence Quenching Spectroscopy

This technique is used to determine binding constants by monitoring the quenching of intrinsic tryptophan fluorescence of serum albumin upon ligand binding.[11][12]

Principle: Serum albumin contains tryptophan residues that fluoresce when excited with UV light.[13] When a ligand like p-tolyl sulfate binds near these residues, it can "quench" or decrease the fluorescence intensity.[14] This change is proportional to the extent of binding and can be analyzed using the Stern-Volmer equation.[15]

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of bovine or human serum albumin (e.g., 1.5 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).[14]

    • Prepare a stock solution of the quencher (this compound) in the same buffer.

  • Spectrofluorometer Setup:

    • Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.[12]

    • Record the emission spectra in a range of 300-450 nm.[12]

    • Use appropriate excitation and emission slit widths (e.g., 2.5 nm and 5 nm, respectively) to minimize scattered light.[13][14]

  • Titration:

    • Place the albumin solution in a quartz cuvette.

    • Record the initial fluorescence spectrum (F₀).

    • Add successive aliquots of the p-tolyl sulfate stock solution to the cuvette.

    • After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the new fluorescence spectrum (F).

  • Data Analysis:

    • Correct the fluorescence data for the inner filter effect if necessary.

    • Analyze the quenching data using the Stern-Volmer equation: F₀ / F = 1 + Kₛᵥ[Q] Where F₀ is the fluorescence intensity in the absence of the quencher, F is the fluorescence intensity in the presence of the quencher, Kₛᵥ is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.

    • A plot of F₀/F versus [Q] should be linear, and Kₛᵥ can be obtained from the slope.[14] The binding constant (Kₐ) and the number of binding sites (n) can be determined from further analysis of the quenching data.

node_start Start node_prepare Prepare Albumin and p-Tolyl Sulfate Solutions node_start->node_prepare node_setup Set up Spectrofluorometer (λex=295nm, λem=300-450nm) node_prepare->node_setup node_measure_f0 Measure Initial Fluorescence of Albumin (F₀) node_setup->node_measure_f0 node_titrate Add Aliquot of p-Tolyl Sulfate node_measure_f0->node_titrate node_measure_f Measure Quenched Fluorescence (F) node_titrate->node_measure_f node_repeat Repeat Titration? node_measure_f->node_repeat node_repeat->node_titrate Yes node_analyze Analyze Data using Stern-Volmer Equation node_repeat->node_analyze No node_end End node_analyze->node_end

Figure 2. Experimental workflow for Fluorescence Quenching Spectroscopy.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to investigate changes in the secondary and tertiary structure of serum albumin upon binding to p-tolyl sulfate.[4][16]

Principle: Serum albumin is a chiral molecule and exhibits a characteristic CD spectrum in the far-UV region (for secondary structure) and near-UV region (for tertiary structure).[17][18] Ligand binding can perturb the protein's conformation, leading to changes in the CD spectrum.[19][20]

Methodology:

  • Sample Preparation:

    • Prepare solutions of serum albumin and p-tolyl sulfate in a suitable buffer that does not have high absorbance in the measurement region.

    • The final concentration of albumin is typically in the µM range.

  • Instrument Setup:

    • Use a CD spectropolarimeter.

    • Calibrate the instrument using a standard, such as camphor-10-sulfonic acid.

    • Use a quartz cuvette with a defined path length (e.g., 1 mm for far-UV, 10 mm for near-UV).

  • Spectral Acquisition:

    • Record the CD spectrum of the buffer alone (as a baseline).

    • Record the CD spectrum of the albumin solution in the absence of the ligand.

    • Record the CD spectra of albumin in the presence of increasing concentrations of p-tolyl sulfate.

    • Measurements are typically made in the far-UV range (e.g., 190-250 nm) to monitor changes in α-helical and β-sheet content.[19]

  • Data Analysis:

    • Subtract the buffer baseline from all protein spectra.

    • The results are typically expressed as mean residue ellipticity [θ].

    • Analyze the spectra to determine the percentage of different secondary structure elements (α-helix, β-sheet, etc.) using deconvolution software.[19]

    • Compare the spectra of albumin with and without the ligand to identify any conformational changes.

node_start Start node_prepare Prepare Albumin and Ligand Solutions in CD-Transparent Buffer node_start->node_prepare node_setup Set up CD Spectropolarimeter node_prepare->node_setup node_baseline Record Buffer Baseline node_setup->node_baseline node_albumin_scan Record CD Spectrum of Albumin Alone node_baseline->node_albumin_scan node_complex_scan Record CD Spectra of Albumin + p-Tolyl Sulfate (at various concentrations) node_albumin_scan->node_complex_scan node_subtract Subtract Baseline from all Spectra node_complex_scan->node_subtract node_analyze Analyze Spectra for Secondary Structure Changes node_subtract->node_analyze node_end End node_analyze->node_end

Figure 3. Experimental workflow for Circular Dichroism Spectroscopy.

Conclusion

The interaction of p-tolyl sulfate with serum albumin, inferred from studies on p-cresyl sulfate, is a moderately strong, enthalpy-driven process primarily occurring at Sudlow's site II. This binding is significant as it sequesters the toxin in the bloodstream, hindering its removal and contributing to the pathophysiology of uremic toxicity. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals working to understand and mitigate the effects of protein-bound uremic toxins. Future research could focus on developing high-affinity binders to displace these toxins from albumin, thereby facilitating their clearance and potentially improving clinical outcomes for patients with renal disease.

References

An In-depth Technical Guide to the Gut Microbiome's Production of p-Cresol Sulfate from Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Cresol sulfate is a protein-bound uremic toxin that accumulates in the body, particularly in patients with chronic kidney disease (CKD).[1][2][3][4] It originates from the microbial metabolism of the amino acid tyrosine in the gut.[5][6][7] The initial product, p-cresol, is absorbed into the bloodstream and subsequently sulfated in the liver to form p-cresol sulfate.[5] This guide provides a detailed overview of the biochemical pathways, key enzymes, and microbial species involved in the production of p-cresol sulfate. It also includes quantitative data, experimental protocols for its study, and a review of the signaling pathways affected by this toxin, which are implicated in various pathologies, including cardiovascular disease and insulin resistance.[3][5][8]

Biochemical Pathway: From Tyrosine to p-Cresol Sulfate

The generation of p-cresol sulfate is a two-step process involving both the gut microbiome and host metabolism.

  • Microbial Conversion of Tyrosine to p-Cresol: The primary pathway for p-cresol production by gut bacteria involves the conversion of tyrosine to p-hydroxyphenylacetate (p-HPA), which is then decarboxylated to p-cresol.[9][10] A key enzyme in this process is p-hydroxyphenylacetate decarboxylase , a glycyl radical enzyme found in several anaerobic bacteria, most notably Clostridioides difficile.[11] Some bacteria may also utilize a tyrosine lyase to directly convert tyrosine to p-cresol, though this is considered a less efficient pathway.[12][13]

  • Host Sulfation of p-Cresol: After its formation in the gut, p-cresol is absorbed into the portal circulation and transported to the liver. There, it undergoes phase II metabolism, where it is sulfated by host sulfotransferase enzymes to form p-cresol sulfate.[5] This sulfated conjugate is the predominant form found in the bloodstream.[5]

Below is a diagram illustrating this overall pathway.

cluster_microbiome Gut Microbiome cluster_host Host Metabolism (Liver) Tyrosine Dietary Tyrosine p_HPA p-Hydroxyphenylacetate Tyrosine->p_HPA Aromatic amino acid transaminase p_Cresol_gut p-Cresol (in gut) p_HPA->p_Cresol_gut p-Hydroxyphenylacetate decarboxylase p_Cresol_blood p-Cresol (bloodstream) p_Cresol_gut->p_Cresol_blood Absorption p_Cresol_Sulfate p-Cresol Sulfate p_Cresol_blood->p_Cresol_Sulfate Sulfotransferase

Biochemical pathway of p-Cresol Sulfate production.

Quantitative Data

The following tables summarize key quantitative data related to the production and physiological concentrations of p-cresol and p-cresol sulfate.

Table 1: Microbial Production of p-Cresol

Bacterial StrainConditionp-Cresol Production Rate/ConcentrationReference
Clostridioides difficile CD3054 hours growth0.0046 ± 0.0015 mg/mL[14]
Clostridioides difficile 630Δerm4 hours growth0.0035 ± 0.0020 mg/mL[14]
Clostridioides difficile R202914 hours growth0.0025 ± 0.0017 mg/mL[14]
Clostridioides difficile M684 hours growth0.0014 ± 0.0001 mg/mL[14]
Fecal Slurry from Healthy VolunteersIncubation with tyrosine16.7 µg/h/g feces[15]

Table 2: Concentrations of p-Cresol and p-Cresol Sulfate in Biological Samples

AnalyteSample TypeConditionConcentrationReference
p-CresolFecesHealthy Adults1.2 - 173.4 µg/g[15]
p-Cresol SulfateSerumHealthy Adults2.8 ± 1.7 mg/L (14.9 ± 9.0 µM)[16]
p-Cresol SulfateSerumCKD Stage 3-5Gradually increases with declining renal function[17]
p-Cresol SulfateSerumHemodialysis Patients21.8 ± 12.4 mg/L (115.8 ± 65.9 µM) to 106.9 ± 44.6 mg/L (568.0 ± 237.0 µM)[16]

Table 3: Cellular Effects of p-Cresol

Cell TypeParameterp-Cresol ConcentrationEffectReference
EAHY Endothelial CellsCell Number100 µM30% decrease[18]
EAHY Endothelial CellsCell Number500 µM61% decrease[18]
U937 Mononuclear CellsROS Production≥100 µMSignificant increase[18]
EAHY Endothelial CellsROS Production≥250 µMSignificant increase[18]
HUVECProliferation80 µg/mL80.65% inhibition[19]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of p-cresol and p-cresol sulfate.

Protocol 1: Quantification of p-Cresol Sulfate in Serum by LC-MS/MS

This protocol is adapted from methodologies described for the analysis of uremic toxins.[20][21]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of serum, add 300 µL of ice-cold acetonitrile to precipitate proteins.
  • Vortex the mixture vigorously for 1 minute.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. HPLC-MS/MS Analysis:

  • HPLC System: Agilent 1200 series or equivalent.
  • Column: Agilent Zorbax SB-C18 (2.1 x 100 mm, 3.5 µm).[20][21]
  • Mobile Phase A: 10 mM ammonium acetate in water.[20][21]
  • Mobile Phase B: Acetonitrile.[20][21]
  • Gradient: Start with 10% B, hold for 1 minute, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 10 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative mode.
  • MRM Transitions: Monitor the transition for p-cresol sulfate (e.g., m/z 187 -> 107).

Protocol 2: In Vitro Measurement of ROS Production in Endothelial Cells

This protocol is based on the use of the fluorescent probe CM-H2DCFDA.[22]

1. Cell Culture:

  • Culture Human Umbilical Vein Endothelial Cells (HUVEC) in appropriate endothelial growth medium.
  • Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow to adhere overnight.

2. ROS Measurement:

  • Wash cells with pre-warmed Dulbecco's Phosphate-Buffered Saline (D-PBS).
  • Load cells with 5 µM CM-H2DCFDA in D-PBS for 30 minutes at 37°C.
  • Wash cells twice with D-PBS to remove excess probe.
  • Treat cells with varying concentrations of p-cresol sulfate (e.g., 10, 100, 500, 1000 µmol/L) in D-PBS for 1 hour.[22]
  • Measure fluorescence using a microplate reader with excitation at ~495 nm and emission at ~529 nm.

Protocol 3: Bacterial p-Cresol Production Assay

This protocol allows for the measurement of p-cresol produced by bacterial cultures.

1. Bacterial Culture:

  • In an anaerobic chamber, inoculate a single colony of the bacterial strain of interest (e.g., C. difficile) into a suitable broth medium (e.g., Brain Heart Infusion supplemented with yeast extract).
  • For precursor studies, supplement the medium with a known concentration of tyrosine or p-HPA.
  • Incubate the cultures under anaerobic conditions at 37°C.

2. Sample Collection and Preparation:

  • At various time points (e.g., 4, 8, 24 hours), collect an aliquot of the bacterial culture.
  • Centrifuge at 10,000 x g for 5 minutes to pellet the bacteria.
  • Filter-sterilize the supernatant through a 0.22 µm filter.

3. Quantification:

  • Analyze the p-cresol concentration in the supernatant using HPLC with a UV detector or LC-MS/MS as described in Protocol 1.

Below is a diagram illustrating a general experimental workflow for studying p-cresol sulfate.

cluster_sample Sample Source cluster_analysis Analytical & In Vitro Assays Bacterial_Culture Bacterial Culture (e.g., C. difficile) Quantification LC-MS/MS Quantification of p-Cresol / p-Cresol Sulfate Bacterial_Culture->Quantification Quantify p-Cresol Production Serum_Sample Human Serum Sample Serum_Sample->Quantification Measure p-Cresol Sulfate Concentration Cell_Culture Endothelial Cell Culture (e.g., HUVEC) Quantification->Cell_Culture Determine physiologically relevant concentrations ROS_Assay ROS Production Assay Cell_Culture->ROS_Assay Treat with p-Cresol Sulfate Viability_Assay Cell Viability Assay (MTT / Trypan Blue) Cell_Culture->Viability_Assay Treat with p-Cresol Sulfate

General experimental workflow for p-Cresol Sulfate research.

Signaling Pathways Affected by p-Cresol Sulfate

p-Cresol sulfate has been shown to exert its toxic effects by modulating several key cellular signaling pathways, primarily related to oxidative stress, inflammation, and metabolic dysregulation.

Activation of NADPH Oxidase and Oxidative Stress

p-Cresol sulfate is a potent inducer of oxidative stress.[8][23] It upregulates the expression of NADPH oxidase subunits, such as p22phox and Nox4, leading to increased production of reactive oxygen species (ROS).[1][24] This surge in ROS can damage cellular components and trigger further downstream signaling cascades.

PCS p-Cresol Sulfate PKC_PI3K PKC / PI3K Signaling PCS->PKC_PI3K NADPH_Oxidase NADPH Oxidase Activation (p22phox, Nox4) PKC_PI3K->NADPH_Oxidase ROS Increased ROS Production NADPH_Oxidase->ROS Cellular_Damage Cellular Damage (e.g., in renal tubular cells) ROS->Cellular_Damage TGF_beta TGF-β1 Secretion ROS->TGF_beta Fibrosis Renal Fibrosis TGF_beta->Fibrosis

p-Cresol Sulfate-induced NADPH oxidase activation.
Induction of Insulin Resistance via ERK1/2 Pathway

In skeletal muscle cells, p-cresol sulfate can contribute to insulin resistance.[2][5] It has been shown to activate the Extracellular signal-Regulated Kinase (ERK1/2) pathway, which in turn interferes with downstream insulin signaling, specifically the phosphorylation of Akt (Protein Kinase B), a key event in glucose uptake.[5][25]

PCS p-Cresol Sulfate ERK ERK1/2 Phosphorylation PCS->ERK Akt Akt Phosphorylation ERK->Akt Inhibits Insulin_Receptor Insulin Receptor Insulin_Receptor->Akt Glucose_Uptake Decreased Glucose Uptake (Insulin Resistance) Akt->Glucose_Uptake

p-Cresol Sulfate-induced insulin resistance via ERK1/2.
Pro-inflammatory Signaling via NF-κB

p-Cresol has been demonstrated to stimulate the production of Monocyte Chemoattractant Protein-1 (MCP-1) in vascular smooth muscle cells.[26] This pro-inflammatory effect is mediated, at least in part, through the activation of the NF-κB p65 pathway, a central regulator of inflammation.[26]

p_Cresol p-Cresol NFkB NF-κB p65 Activation p_Cresol->NFkB MCP1 MCP-1 Production NFkB->MCP1 Inflammation Vascular Inflammation MCP1->Inflammation

p-Cresol-induced pro-inflammatory signaling.

Conclusion

The production of p-cresol sulfate from dietary tyrosine is a critical intersection of gut microbial activity and host metabolism. Elevated levels of this uremic toxin are strongly associated with adverse health outcomes, particularly in the context of chronic kidney disease. Understanding the microbial species and enzymatic pathways involved in its production, as well as the cellular signaling cascades it perturbs, is essential for the development of novel therapeutic strategies. These may include modulation of the gut microbiome, inhibition of key bacterial enzymes, or targeting the host signaling pathways that mediate its toxicity. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to mitigate the harmful effects of p-cresol sulfate.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Potassium p-Tolyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium p-tolyl sulfate, also known as potassium p-cresyl sulfate, is the potassium salt of p-cresyl sulfate (pCS). p-Cresyl sulfate is a gut microbiota-derived metabolite of the aromatic amino acids tyrosine and phenylalanine.[1] In healthy individuals, it is efficiently excreted by the kidneys.[1][2] However, in patients with chronic kidney disease (CKD), p-cresyl sulfate accumulates in the blood and is considered a key uremic toxin, contributing to the progression of renal disease and cardiovascular complications.[1][2][3] Accurate and robust analytical methods for the quantification of p-cresyl sulfate in biological matrices are crucial for clinical research, disease monitoring, and the development of therapeutic interventions.

This document provides detailed application notes and protocols for the quantification of p-tolyl sulfate, focusing on the analysis of its biologically relevant form, p-cresyl sulfate, in human plasma and serum. The primary method described is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for this analyte.[1][4][5]

Signaling Pathway and Biological Relevance

p-Cresyl sulfate is known to activate the JNK and p38 MAPK signaling pathways, which are involved in inflammatory responses and cellular stress.[6] Its accumulation in CKD is associated with insulin resistance and osteoblast dysfunction.[6]

G Tyrosine Tyrosine/ Phenylalanine GutMicrobiota Gut Microbiota Tyrosine->GutMicrobiota pCresol p-Cresol GutMicrobiota->pCresol Liver Liver (Sulfotransferase) pCresol->Liver pCS p-Cresyl Sulfate (pCS) Liver->pCS Kidney Kidney pCS->Kidney Accumulation Accumulation (in CKD) pCS->Accumulation Excretion Excretion Kidney->Excretion Toxicity Uremic Toxicity (e.g., cardiovascular) Accumulation->Toxicity

Caption: Biosynthesis and clearance of p-cresyl sulfate.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most widely used technique for the quantification of p-cresyl sulfate in biological matrices due to its superior sensitivity, selectivity, and speed.[1][4][3][5] The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample IS Add Internal Standard (e.g., pCS-d7) Sample->IS Precipitation Protein Precipitation (e.g., Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI-) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Results Results (Concentration) Quantification->Results

Caption: General workflow for LC-MS/MS analysis of p-cresyl sulfate.

Detailed Experimental Protocol

This protocol is a composite based on several published methods for the analysis of p-cresyl sulfate in human plasma or serum.[1][4][3][5]

Materials and Reagents
  • This compound (or p-cresyl sulfate potassium salt) analytical standard (≥95% purity)

  • p-Cresyl sulfate-d7 (pCS-d7) or other suitable stable isotope-labeled internal standard (IS)

  • Acetonitrile (LC-MS grade)[7]

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma/serum (for calibration standards and quality controls)

Standard and Sample Preparation
  • Stock Solutions: Prepare a 1 mg/mL stock solution of p-cresyl sulfate and the internal standard in methanol or a methanol/water mixture.

  • Working Standards: Serially dilute the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare working standards for the calibration curve.

  • Calibration Curve and Quality Control (QC) Samples: Spike appropriate amounts of the working standards into blank human plasma or serum to create a calibration curve (e.g., 0.05 to 10 µg/mL) and at least three levels of QC samples (low, medium, and high).

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma/serum sample, calibrator, or QC, add 150 µL of acetonitrile containing the internal standard (e.g., pCS-d7 at a final concentration of 1 µg/mL).[4]

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new vial for LC-MS/MS analysis.

LC-MS/MS Conditions
ParameterTypical Conditions
Liquid Chromatography
LC SystemAgilent 1290 Infinity II or equivalent[7]
ColumnAgilent ZORBAX RRHD Eclipse Plus C18, 2.1 × 100 mm, 1.8 µm, or equivalent[3][7]
Mobile Phase A0.1% Formic Acid in Water or 10 mM Ammonium Acetate[3][8]
Mobile Phase BAcetonitrile or Methanol[5]
GradientStart with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. A typical gradient might go from 5% to 95% B over several minutes.
Flow Rate0.3 - 0.5 mL/min
Column Temperature40 °C[5]
Injection Volume1 - 5 µL[5]
Mass Spectrometry
MS SystemAgilent Triple Quadrupole LC/MS (G6470A) or equivalent[7]
Ionization SourceElectrospray Ionization (ESI)
PolarityNegative[5]
ModeMultiple Reaction Monitoring (MRM)
MRM Transitionsp-Cresyl Sulfate: m/z 187 → 80.0 and 187 → 107.0[5] p-Cresyl Sulfate-d7 (IS): m/z 194 → 114.0
Capillary Voltage1500 V[5]
Gas Temperature300 - 350 °C
Gas Flow8 - 12 L/min

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters from various LC-MS/MS methods for p-cresyl sulfate.

ParameterValue RangeReference
Linearity Range0.05 - 10,000 ng/mL[3]
Lower Limit of Quantification (LLOQ)1 - 50 ng/mL[1][3]
Intra-day Precision (%RSD)< 15%[3]
Inter-day Precision (%RSD)< 15%[3]
Accuracy (% Recovery)85 - 115%[1][8]
Correlation Coefficient (r²)> 0.99[3]

Alternative Analytical Method: Fluorescence Spectroscopy

A simpler and more cost-effective method for the determination of total p-cresol (after hydrolysis of p-cresyl sulfate and p-cresyl glucuronide) is fluorescence spectroscopy.[9]

Principle

This method involves the acid hydrolysis of conjugated forms of p-cresol in plasma to free p-cresol. After protein precipitation and extraction, the fluorescence of p-cresol is measured.[9]

Protocol Outline
  • Hydrolysis: Plasma samples are treated with an acid to convert p-cresyl sulfate and p-cresyl glucuronide to p-cresol.[9]

  • Protein Precipitation and Extraction: Proteins are precipitated, and p-cresol is extracted using acetonitrile and a salting-out agent.[9]

  • Fluorescence Measurement: The fluorescence emission is measured at an excitation wavelength of 280 nm and an emission wavelength of 310 nm.[9]

Quantitative Performance
ParameterValueReference
Linearity Range0.5 - 30 µg/mL[9]
Lower Limit of Quantification (LLOQ)0.5 µg/mL[9]

Note: This method measures total p-cresol and does not distinguish between the free and conjugated forms. For specific quantification of p-cresyl sulfate, LC-MS/MS is the recommended method.

Conclusion

The quantification of this compound, primarily by analyzing its anionic form p-cresyl sulfate, is essential for research in nephrology and related fields. LC-MS/MS provides a highly sensitive, specific, and reliable method for this purpose. The detailed protocols and data presented here offer a comprehensive guide for researchers and scientists to establish and validate this important analytical method in their laboratories. For high-throughput or screening purposes, a simplified fluorescence-based method for total p-cresol can be considered.

References

Application Note: Quantitative Analysis of p-Cresol Sulfate in Human Serum using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the quantification of p-Cresol sulfate (pCS) in human serum. p-Cresol sulfate is a protein-bound uremic toxin that accumulates in patients with chronic kidney disease (CKD) and is associated with the progression of renal disease and cardiovascular complications.[1] The described method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry operating in negative electrospray ionization mode. This protocol provides the necessary details for researchers, scientists, and drug development professionals to accurately measure pCS levels for clinical research and therapeutic development.

Introduction

p-Cresol sulfate is a key uremic toxin derived from the metabolism of tyrosine by gut microbiota and subsequent sulfation in the liver.[1][2] In individuals with impaired kidney function, pCS accumulates in the bloodstream, primarily bound to albumin.[1][2] Elevated levels of pCS have been linked to endothelial dysfunction, oxidative stress, and inflammation, contributing to the pathophysiology of CKD and associated cardiovascular diseases.[2] Therefore, the accurate and precise quantification of pCS in serum is crucial for understanding its role in disease, monitoring disease progression, and evaluating the efficacy of therapeutic interventions.

This HPLC-MS/MS method offers high selectivity and sensitivity for the determination of pCS in complex biological matrices like serum.

Experimental Protocol

Materials and Reagents
  • p-Cresol sulfate (analytical standard)

  • p-Cresol-d7 sulfate (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human serum samples

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare stock solutions of p-Cresol sulfate and p-Cresol-d7 sulfate in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the p-Cresol sulfate stock solution with a mixture of water and methanol (1:1, v/v) to prepare working standard solutions for the calibration curve.

  • Calibration Curve Standards: Prepare calibration standards by spiking blank human serum with the appropriate working standard solutions to achieve a concentration range, for example, from 50 to 10,000 ng/mL.[3][4]

  • Internal Standard Working Solution: Dilute the p-Cresol-d7 sulfate stock solution with acetonitrile to a final concentration of 2 µg/mL.[5]

  • QC Samples: Prepare QC samples at low, medium, and high concentrations in blank human serum in the same manner as the calibration standards.

Sample Preparation
  • Thaw serum samples on ice.

  • To 50 µL of serum, add 150 µL of ice-cold acetonitrile containing the internal standard (p-Cresol-d7 sulfate).[6]

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[6]

  • Carefully transfer the supernatant to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Conditions

HPLC System: A standard HPLC or UHPLC system. Mass Spectrometer: A triple quadrupole mass spectrometer.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Agilent Zorbax SB-C18, 3.5 µm, 2.1 x 100 mm[3][4] or equivalent
Mobile Phase A 10 mM Ammonium Acetate in Water[3][4] or 0.1% Formic Acid in Water[6]
Mobile Phase B Acetonitrile[3][4] or 0.1% Formic Acid in Acetonitrile[6]
Flow Rate 0.3 mL/min[6]
Injection Volume 5 µL
Column Temperature 30°C[7]
Autosampler Temperature 15°C[7]
Gradient Elution A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)[8]
Capillary Voltage -4.5 kV[9]
Source Temperature 550°C[9]
Ion Source Gas 1 (GS1) 40 psi[9]
Ion Source Gas 2 (GS2) 50 psi[9]
Curtain Gas (CUR) 30 psi[9]
Detection Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
p-Cresol sulfate 187.180.0-36[9]
187.1107.0-32[9]
p-Cresol-d7 sulfate (IS) 194.180.0Optimize experimentally
194.1114.0Optimize experimentally

Data Presentation

Quantitative Data Summary

The performance of the method should be evaluated by constructing a calibration curve and assessing its linearity, precision, accuracy, and recovery.

Table 4: Representative Quantitative Performance

ParameterResult
Linearity Range 50 - 10,000 ng/mL[3][4]
Correlation Coefficient (r) > 0.99[3][4]
Lower Limit of Quantification (LLOQ) 50 ng/mL[3][4]
Intra-day Precision (RSD) < 15%[3][4]
Inter-day Precision (RSD) < 15%[3][4]
Accuracy 85 - 115%
Recovery > 80%

Visualizations

experimental_workflow sample Serum Sample (50 µL) precipitation Add 150 µL Acetonitrile with Internal Standard sample->precipitation vortex Vortex (1 min) precipitation->vortex centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis HPLC-MS/MS Analysis supernatant->analysis data Data Acquisition and Quantification analysis->data

Caption: Experimental workflow for p-Cresol sulfate analysis in serum.

signaling_pathway tyrosine Dietary Tyrosine & Phenylalanine gut Gut Microbiota tyrosine->gut pcresol p-Cresol gut->pcresol liver Liver (Sulfation) pcresol->liver pcs p-Cresol Sulfate (pCS) liver->pcs blood Enters Bloodstream (Binds to Albumin) pcs->blood kidney Kidney Excretion blood->kidney accumulation Accumulation in CKD kidney->accumulation Impaired Function

Caption: Biosynthesis and clearance pathway of p-Cresol sulfate.

References

Detecting a Key Uremic Toxin: Application Notes and Protocols for Potassium p-Tolyl Sulfate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the detection and quantification of Potassium p-Tolyl Sulfate, commonly known as p-Cresyl Sulfate (pCS), in various biological samples. pCS is a gut-derived uremic toxin that accumulates in patients with chronic kidney disease (CKD) and is associated with the progression of renal and cardiovascular diseases. Accurate measurement of pCS is crucial for clinical research and the development of therapeutic interventions.

Introduction

This compound is the potassium salt of p-Cresyl Sulfate (pCS). In biological systems, it is the pCS anion that is of significance. pCS is produced from the metabolism of dietary aromatic amino acids, tyrosine and phenylalanine, by intestinal bacteria to form p-cresol. p-Cresol is then absorbed and sulfated in the liver to pCS.[1][2] In healthy individuals, pCS is efficiently excreted by the kidneys. However, in patients with CKD, its levels rise significantly, contributing to the uremic syndrome.

Application Notes

The primary applications for the detection of pCS in biological samples include:

  • Clinical Research: To investigate the correlation between pCS levels and the progression of CKD, cardiovascular complications, and all-cause mortality.

  • Drug Development: To evaluate the efficacy of new drugs and therapeutic strategies aimed at reducing the production or enhancing the clearance of uremic toxins.

  • Toxicology Studies: To understand the mechanisms of pCS-induced cellular damage and its role in pathophysiology.

  • Biomarker Discovery: To assess the potential of pCS as a biomarker for disease activity and therapeutic response in CKD and other conditions.

The most common biological matrices for pCS analysis are serum, plasma, and urine. Due to its high protein-binding affinity (over 90% to albumin), methods for measuring both total and free (unbound) concentrations are often required.

Quantitative Data Summary

The following tables summarize typical concentrations of p-Cresyl Sulfate found in human biological samples.

Table 1: p-Cresyl Sulfate Concentrations in Human Serum/Plasma

PopulationTotal pCS (mg/L)Free pCS (mg/L)Analytical MethodReference
Healthy Controls0.8 - 4.50.05 - 0.3HPLC-Fluorescence[1]
CKD Stage 3-410.2 ± 5.10.6 ± 0.3LC-MS/MS
Hemodialysis Patients25.7 ± 12.91.8 ± 0.9UPLC-Fluorescence

Table 2: p-Cresyl Sulfate Concentrations in Human Urine

PopulationTotal pCS (mg/24h)Analytical MethodReference
Healthy Controls50 - 150HPLC-Fluorescence
CKD Stage 3-415 - 50LC-MS/MS

Signaling Pathways and Biological Context

p-Cresyl Sulfate is not an inert waste product; it actively participates in cellular signaling, leading to a cascade of detrimental effects. Understanding these pathways is crucial for interpreting quantitative data and for the development of targeted therapies.

Biosynthesis and Transport of p-Cresyl Sulfate

The journey of pCS begins in the gut with the bacterial metabolism of amino acids. Once formed and sulfated in the liver, it circulates in the blood, largely bound to albumin. Its entry into cells, a critical step for its toxicity, is mediated by Organic Anion Transporters (OATs), particularly OAT1 and OAT3.[3][4][5]

cluster_gut Gut Lumen cluster_liver Liver cluster_circulation Circulation cluster_cell Target Cell (e.g., Renal Tubular, Endothelial) Dietary Proteins Dietary Proteins Amino Acids (Tyr, Phe) Amino Acids (Tyr, Phe) Dietary Proteins->Amino Acids (Tyr, Phe) Gut Microbiota Gut Microbiota Amino Acids (Tyr, Phe)->Gut Microbiota p-Cresol p-Cresol Gut Microbiota->p-Cresol Sulfotransferase Sulfotransferase p-Cresol->Sulfotransferase p-Cresyl Sulfate (pCS) p-Cresyl Sulfate (pCS) Sulfotransferase->p-Cresyl Sulfate (pCS) Albumin-bound pCS Albumin-bound pCS p-Cresyl Sulfate (pCS)->Albumin-bound pCS Free pCS Free pCS p-Cresyl Sulfate (pCS)->Free pCS OAT1/OAT3 OAT1/OAT3 Free pCS->OAT1/OAT3 Intracellular pCS Intracellular pCS OAT1/OAT3->Intracellular pCS pCS pCS OAT OAT pCS->OAT NADPH Oxidase NADPH Oxidase OAT->NADPH Oxidase ROS ROS NADPH Oxidase->ROS MAPK (JNK, p38) MAPK (JNK, p38) ROS->MAPK (JNK, p38) NF-kB NF-kB ROS->NF-kB Cellular Damage Cellular Damage MAPK (JNK, p38)->Cellular Damage Endothelial Dysfunction Endothelial Dysfunction MAPK (JNK, p38)->Endothelial Dysfunction Inflammation Inflammation NF-kB->Inflammation NF-kB->Endothelial Dysfunction Biological Sample (Serum, Plasma, Urine) Biological Sample (Serum, Plasma, Urine) Sample Preparation Sample Preparation Biological Sample (Serum, Plasma, Urine)->Sample Preparation Chromatographic Separation (HPLC/UPLC) Chromatographic Separation (HPLC/UPLC) Sample Preparation->Chromatographic Separation (HPLC/UPLC) Detection (Fluorescence or MS/MS) Detection (Fluorescence or MS/MS) Chromatographic Separation (HPLC/UPLC)->Detection (Fluorescence or MS/MS) Data Analysis Data Analysis Detection (Fluorescence or MS/MS)->Data Analysis Quantification of pCS Quantification of pCS Data Analysis->Quantification of pCS

References

Application Notes and Protocols for Animal Models of Potassium p-Tolyl Sulfate Uremic Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium p-tolyl sulfate, also known as p-cresyl sulfate (PCS), is a prominent protein-bound uremic toxin that accumulates in the body during chronic kidney disease (CKD).[1][2] It originates from the metabolic breakdown of tyrosine by intestinal microbiota.[3] Elevated levels of PCS are associated with the progression of CKD, cardiovascular disease, and overall mortality in patients.[4][5] Animal models are indispensable tools for investigating the pathophysiology of PCS toxicity and for the preclinical evaluation of novel therapeutic interventions.

These application notes provide detailed protocols for inducing CKD in rodent models and for the administration of this compound to study its uremic toxicity. The accompanying data summaries and pathway diagrams offer a comprehensive resource for researchers in this field.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of p-cresyl sulfate (PCS) administration in rodent models of CKD.

Table 1: Effects of PCS Administration on Renal and Cardiovascular Parameters in 5/6 Nephrectomized (Nx) Mice

ParameterControlPCS (100 mg/kg/day, oral gavage, 8 weeks)5/6 Nx5/6 Nx + PCS (100 mg/kg/day, oral gavage, 8 weeks)Reference
Cardiac Apoptosis (TUNEL positive cells, %) 3.75 ± 0.957.75 ± 0.8512.5 ± 1.9419.0 ± 1.22[6]
Cardiac Fibrosis (Picrosirius red stain, %) 0.63 ± 0.101.30 ± 0.162.24 ± 0.234.40 ± 0.32[6]
Diastolic Function (E/A ratio) 2.01 ± 0.072.15 ± 0.111.64 ± 0.081.32 ± 0.08[6]

Table 2: Effects of PCS Administration on Renal and Vascular Parameters in 5/6 Nephrectomized (Nx) Rats

Parameter5/6 Nx5/6 Nx + PCSReference
Serum PCS (µmol/L) 4.5 ± 5.333.1 ± 18.8[4][7]
Serum Creatinine (mg/dL) 1.21 ± 0.161.35 ± 0.15[4][7]
Blood Urea Nitrogen (mg/dL) 43.5 ± 15.345.9 ± 9.1[4][7]

Table 3: Metabolic Effects of PCS Administration in Mice with Normal Renal Function

ParameterControl (Saline)PCS (10 mg/kg, i.p., twice daily, 4 weeks)Reference
Fasting Plasma Glucose (mg/dL) 108 ± 4160 ± 11[3]
Total Serum Cholesterol (mg/dL) 101 ± 4131 ± 6[3]
Epididymal Fat Mass (g) 1.48 ± 0.090.89 ± 0.11[3]
Serum Total PCS (10 min post-injection, mg/dL) 0.03 ± 0.015.01 ± 1.59[3]
Serum Free PCS (10 min post-injection, mg/dL) Undetectable0.82 ± 0.24[3]

Experimental Protocols

Induction of Chronic Kidney Disease (CKD) in Rodents

Two widely used models for inducing CKD are the 5/6 nephrectomy surgical model and the adenine-induced nephropathy chemical model.

a) 5/6 Nephrectomy Model [6]

This surgical model reduces the renal mass, leading to compensatory hyperfiltration in the remaining nephrons, which eventually results in glomerulosclerosis and interstitial fibrosis, mimicking human CKD progression.

Protocol for Mice:

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane, pentobarbital).

  • First Surgery (2/3 Nephrectomy of the Left Kidney):

    • Make a left flank incision to expose the kidney.

    • Ligate two of the three branches of the left renal artery.

    • Alternatively, the upper and lower poles of the left kidney can be surgically resected.

    • Apply a hemostatic agent to control bleeding.

    • Suture the muscle and skin layers.

  • Recovery: Allow the animal to recover for one week with appropriate postoperative analgesia.

  • Second Surgery (Right Nephrectomy):

    • Make a right flank incision to expose the kidney.

    • Ligate the renal artery and vein and the ureter.

    • Remove the entire right kidney.

    • Suture the muscle and skin layers.

  • Post-operative Care: Provide post-operative analgesia and monitor the animal's recovery.

b) Adenine-Induced Nephropathy Model [8][9]

This is a non-surgical model that induces tubulointerstitial inflammation and fibrosis due to the precipitation of 2,8-dihydroxyadenine crystals in the renal tubules.

Protocol for Mice:

  • Acclimatization: Acclimate mice to a standard casein-based control diet for one week.

  • Adenine Administration (Dietary):

    • Provide a diet supplemented with 0.2% (w/w) adenine for 2-4 weeks.[8]

    • Monitor the animals for weight loss and signs of illness. The concentration and duration may need to be adjusted based on the strain and desired severity of CKD.

  • Adenine Administration (Oral Gavage):

    • Prepare a suspension of adenine in a vehicle such as 0.5% carboxymethyl cellulose (CMC).

    • Administer adenine daily by oral gavage at a dose of 50 mg/kg body weight for 28 days to induce severe CKD.[8]

Administration of this compound (PCS)

a) Route of Administration and Vehicle:

  • Intraperitoneal (i.p.) Injection: A common and effective method for systemic delivery.[3] PCS can be dissolved in sterile saline.

  • Oral Gavage: Suitable for daily administration over longer periods.[6] PCS can be suspended in a vehicle like 0.5% CMC.

b) Dosage and Duration:

  • To study chronic effects on metabolism: 10 mg/kg body weight, administered i.p. twice daily for 4 weeks.[3]

  • To study cardiovascular effects in CKD mice: 100 mg/kg body weight, administered by oral gavage daily for 8 weeks.[6]

  • To study vascular effects in CKD rats: Administered to achieve a serum concentration of approximately 33 µmol/L.[4][7]

Visualizations

Experimental Workflows and Signaling Pathways

experimental_workflow cluster_ckd_induction CKD Model Induction cluster_assessment Toxicity Assessment Nephrectomy 5/6 Nephrectomy PCS_Admin This compound Administration Nephrectomy->PCS_Admin Adenine Adenine Administration Adenine->PCS_Admin Renal_Fx Renal Function (Creatinine, BUN) PCS_Admin->Renal_Fx Cardio_Fx Cardiovascular Function (Echocardiography, Histology) PCS_Admin->Cardio_Fx Metabolic Metabolic Parameters (Glucose, Lipids) PCS_Admin->Metabolic Ox_Stress Oxidative Stress Markers PCS_Admin->Ox_Stress

Experimental workflow for studying PCS uremic toxicity.

PCS_Signaling_Oxidative_Stress cluster_cell Vascular / Renal Cell cluster_downstream Downstream Effects PCS This compound (PCS) PKC PKC PCS->PKC activates PI3K PI3K PCS->PI3K activates NADPH_Oxidase NADPH Oxidase PKC->NADPH_Oxidase activates PI3K->NADPH_Oxidase activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS generates Inflammation Inflammation ROS->Inflammation Fibrosis Fibrosis ROS->Fibrosis Apoptosis Apoptosis ROS->Apoptosis

PCS-induced oxidative stress signaling pathway.

PCS_Signaling_Metabolic_Cardiac cluster_myocyte Skeletal Myocyte cluster_cardiomyocyte Cardiomyocyte PCS This compound (PCS) ERK ERK1/2 PCS->ERK activates mTOR mTOR PCS->mTOR activates SIRT6 SIRT6 Ubiquitination PCS->SIRT6 increases Insulin_Signaling Insulin Signaling ERK->Insulin_Signaling impairs Insulin_Resistance Insulin Resistance Insulin_Signaling->Insulin_Resistance Hypertrophy Hypertrophy mTOR->Hypertrophy Apoptosis_Cardio Apoptosis SIRT6->Apoptosis_Cardio

PCS signaling in metabolic and cardiac cells.

References

Application Notes and Protocols for Investigating the Effects of p-Cresol Sulfate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Cresol sulfate (pCS) is a protein-bound uremic toxin that accumulates in patients with chronic kidney disease (CKD).[1][2] It originates from the metabolism of dietary aromatic amino acids, such as tyrosine and phenylalanine, by gut bacteria.[1] Emerging evidence suggests that pCS contributes to the pathophysiology of various diseases by inducing oxidative stress, inflammation, and cellular damage in different cell types.[2][3][4] These application notes provide detailed protocols for investigating the cellular effects of pCS, enabling researchers to assess its impact on cell viability, proliferation, migration, and specific signaling pathways.

I. General Cell Culture and p-Cresol Sulfate Treatment

1.1. Cell Lines: The selection of a cell line is critical and should align with the research question. Commonly used cell lines for studying pCS effects include:

  • Renal Proximal Tubular Epithelial Cells (e.g., HK-2): To investigate nephrotoxicity.[3][5]

  • Human Umbilical Vein Endothelial Cells (HUVECs): To study endothelial dysfunction and cardiovascular effects.[6][7][8]

  • Human Aortic Smooth Muscle Cells (HASMCs): To examine vascular calcification and atherosclerosis.

  • Human Cerebromicrovascular Endothelial Cells (hCMEC/D3): To assess blood-brain barrier integrity.[9]

  • Macrophages (e.g., RAW 264.7): To explore inflammatory responses.

  • Mesenchymal Stem Cells (MSCs): To study effects on differentiation and regeneration.[5][10]

1.2. p-Cresol Sulfate Preparation: p-Cresol sulfate is typically available as a potassium salt and is soluble in water and DMSO.[11]

  • Stock Solution: Prepare a stock solution of pCS (e.g., 100 mM) in sterile phosphate-buffered saline (PBS) or cell culture medium. Filter-sterilize the solution using a 0.22 µm filter. Store at -20°C for long-term use.

  • Working Concentrations: The working concentrations of pCS should be chosen based on physiologically and pathologically relevant levels. In healthy individuals, total pCS concentrations are low, while in patients with end-stage kidney disease, they can be significantly elevated.[1] It is recommended to perform dose-response experiments to determine the optimal concentration for the desired effect. Typical concentration ranges used in in-vitro studies are from 10 µM to 1 mM.[9]

  • Control: A vehicle control (e.g., PBS or medium used to dissolve pCS) should be included in all experiments.

II. Key Experimental Protocols

Assessment of Cell Viability and Proliferation

2.1.1. MTT/CCK-8 Assay (Cell Viability)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of pCS or vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).[6]

  • Add 10 µL of MTT solution (5 mg/mL in PBS) or CCK-8 solution to each well.[6][12]

  • Incubate for 2-4 hours at 37°C.

  • If using MTT, add 100 µL of DMSO or solubilization buffer to dissolve the formazan crystals.[13]

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[12]

  • Calculate cell viability as a percentage of the vehicle-treated control.

2.1.2. BrdU Assay (Cell Proliferation)

This immunoassay detects the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA, providing a direct measure of cell proliferation.

Protocol:

  • Seed cells in a 96-well plate and treat with pCS as described for the MTT assay.

  • During the last 2-24 hours of incubation, add BrdU labeling solution to each well.

  • Fix the cells and denature the DNA according to the manufacturer's protocol.

  • Add the anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).

  • Add the substrate and measure the colorimetric or fluorescent signal.

  • Quantify proliferation based on the signal intensity relative to the control.

Evaluation of Cell Migration

2.2.1. Wound Healing (Scratch) Assay

This method assesses the ability of a cell monolayer to migrate and close a mechanically created "wound."[14][15]

Protocol:

  • Seed cells in a 6-well or 12-well plate and grow to a confluent monolayer.[16]

  • Create a "scratch" in the monolayer using a sterile pipette tip.[4][16]

  • Gently wash the wells with PBS to remove detached cells.[14]

  • Replace the medium with fresh medium containing pCS or vehicle control.

  • Capture images of the wound at time 0 and at regular intervals (e.g., every 4-8 hours) using a microscope.[4]

  • Measure the wound area or the distance between the wound edges at each time point using image analysis software (e.g., ImageJ).

  • Calculate the rate of wound closure to assess cell migration.

Measurement of Oxidative Stress

2.3.1. Intracellular Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe is a cell-permeable dye that fluoresces upon oxidation by ROS.[17][18]

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate or on coverslips.

  • Treat cells with pCS or vehicle control for the desired duration.

  • Wash the cells with warm PBS or serum-free medium.

  • Load the cells with 10-25 µM DCFH-DA in serum-free medium and incubate for 30-45 minutes at 37°C in the dark.[17][19]

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.[19]

Assessment of Apoptosis

2.4.1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed cells in a 6-well plate and treat with pCS.

  • Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate for 15 minutes in the dark at room temperature.

  • Analyze the cells by flow cytometry.

2.4.2. TUNEL Assay

The terminal deoxynucleotidyl transferase dUTT nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[1]

Protocol:

  • Seed cells on coverslips or in chamber slides and treat with pCS.

  • Fix and permeabilize the cells according to the manufacturer's protocol.

  • Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.

  • Wash the cells and counterstain the nuclei with DAPI.

  • Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Investigation of Endothelial Barrier Function

2.5.1. Transendothelial Electrical Resistance (TEER) Measurement

TEER is a non-invasive method to measure the integrity of cell monolayers grown on permeable supports.[20] A decrease in TEER indicates a disruption of the endothelial barrier.[21]

Protocol:

  • Seed endothelial cells on the apical side of a Transwell insert and culture until a confluent monolayer is formed.

  • Measure the baseline TEER using a voltohmmeter with "chopstick" electrodes.[22]

  • Add pCS to the apical or basolateral chamber.

  • Measure TEER at different time points after pCS treatment.

  • Calculate the TEER value by subtracting the resistance of a blank insert and multiplying by the surface area of the membrane.[22]

III. Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Effect of p-Cresol Sulfate on Cell Viability

Cell LinepCS ConcentrationIncubation TimeViability (% of Control)Assay
HUVEC0.02 mM3-5 daysNo significant effectMTS
HUVEC0.1 mM3-5 daysNo significant effectMTS
HUVEC0.5 mM3-5 daysReducedMTS
HUVEC20 µg/mL24, 48, 72 hDose- and time-dependent inhibitionCCK-8
HUVEC40 µg/mL24, 48, 72 hDose- and time-dependent inhibitionCCK-8
HUVEC80 µg/mL24, 48, 72 hDose- and time-dependent inhibitionCCK-8
EPC10-80 µg/mL24, 48, 72 hDose- and time-dependent inhibitionMTT

Data compiled from multiple sources.[6][7][23]

Table 2: Effect of p-Cresol Sulfate on Cell Migration (Wound Healing Assay)

Cell LinepCS ConcentrationIncubation TimeMigration Inhibition (% vs. Control)
HUVECDose-dependent24 hSignificant inhibition
786-O40 µM48 hNo significant effect
HepG240 µM48 hNo significant effect

Data compiled from multiple sources.[1][8]

Table 3: Effect of p-Cresol Sulfate on Apoptosis

Cell LinepCS ConcentrationIncubation TimeApoptosis InductionAssay
HK-2Concentration-dependent7 daysIncreasedFlow Cytometry
786-O40 µM48 hNo significant effectTUNEL
HepG240 µM48 hNo significant effectTUNEL

Data compiled from multiple sources.[1][3]

IV. Visualization of Signaling Pathways and Workflows

Signaling Pathways

pCS_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects pCS p-Cresol Sulfate OAT Organic Anion Transporter (OAT) pCS->OAT EGFR EGFR pCS->EGFR pCS_intra Intracellular pCS OAT->pCS_intra NADPH_Oxidase NADPH Oxidase (Nox4/p22phox) EGFR->NADPH_Oxidase activates pCS_intra->NADPH_Oxidase activates Endothelial_Dysfunction Endothelial Dysfunction pCS_intra->Endothelial_Dysfunction ROS ROS NADPH_Oxidase->ROS TGF_beta TGF-β ROS->TGF_beta induces Inflammatory_Cytokines Inflammatory Cytokines ROS->Inflammatory_Cytokines induces Apoptosis_Pathways Apoptosis Pathways ROS->Apoptosis_Pathways activates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Gene_Expression Altered Gene Expression TGF_beta->Gene_Expression Inflammatory_Cytokines->Gene_Expression Apoptosis Apoptosis Apoptosis_Pathways->Apoptosis Inflammation Inflammation Gene_Expression->Inflammation Fibrosis Fibrosis Gene_Expression->Fibrosis

Experimental Workflows

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Seeding & Culture pCS_Treatment p-Cresol Sulfate Treatment Cell_Culture->pCS_Treatment Viability Viability/Proliferation (MTT/BrdU) pCS_Treatment->Viability Migration Migration (Wound Healing) pCS_Treatment->Migration Oxidative_Stress Oxidative Stress (DCFH-DA) pCS_Treatment->Oxidative_Stress Apoptosis Apoptosis (Annexin V/TUNEL) pCS_Treatment->Apoptosis Barrier_Function Barrier Function (TEER) pCS_Treatment->Barrier_Function Data_Acquisition Data Acquisition (Plate Reader, Microscopy, Flow Cytometry) Viability->Data_Acquisition Migration->Data_Acquisition Oxidative_Stress->Data_Acquisition Apoptosis->Data_Acquisition Barrier_Function->Data_Acquisition Data_Quantification Data Quantification & Statistical Analysis Data_Acquisition->Data_Quantification Conclusion Conclusion Data_Quantification->Conclusion

References

Potassium p-Tolyl Sulfate: A Versatile Tool in Metabolomics Research for Unraveling Disease Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Potassium p-tolyl sulfate, a gut microbiota-derived metabolite, is increasingly being utilized as a critical tool in metabolomics research to investigate the pathophysiology of various diseases, particularly chronic kidney disease (CKD), and to explore potential therapeutic interventions. These application notes provide researchers, scientists, and drug development professionals with detailed protocols and data on the use of this compound in experimental settings.

Introduction

This compound, also known as p-cresyl sulfate (PCS), is a uremic toxin that accumulates in the body when kidney function declines.[1][2] It originates from the bacterial fermentation of tyrosine and phenylalanine in the colon, followed by sulfation in the liver.[1] Elevated levels of this metabolite have been associated with the progression of CKD, cardiovascular complications, and overall mortality.[3] As a key molecule at the interface of the gut microbiome and host metabolism, this compound serves as a valuable biomarker and a tool to study disease mechanisms in vitro and in vivo.

Data Presentation

The following tables summarize the quantitative data regarding the concentrations of p-cresyl sulfate in human subjects and its effects on inflammatory markers, providing a clear reference for researchers.

Table 1: Serum Concentrations of p-Cresyl Sulfate in Healthy Individuals and Patients with Chronic Kidney Disease (CKD)

PopulationNumber of SubjectsMean p-Cresyl Sulfate Concentration (mg/L)Concentration Range (mg/L)Reference
Healthy Controls-1.931.0 - 3.8
CKD Patients (All Stages)103--[2]
CKD Stage 3---[2]
CKD Stage 4---[2]
CKD Stage 5---[2]
Hemodialysis Patients---[2]
CKD Patients (Progressors)3510.261.69 - 36.24
CKD Patients (Non-progressors)-3.97<1.0 - 42.06

Table 2: In Vitro Effects of p-Cresyl Sulfate on Inflammatory Cytokine Expression

Cell Typep-Cresyl Sulfate ConcentrationIncubation TimeCytokineChange in ExpressionReference
Murine Macrophages (RAW264.7)Not SpecifiedNot SpecifiedIL-12 p40Decreased[4]
Murine Macrophages (RAW264.7)Not SpecifiedNot SpecifiedIL-10Increased[4]
Human Proximal Tubular Epithelial Cells (HK-2)Not Specified3 hoursInflammatory GenesIncreased[5]
T-cellsNot SpecifiedNot SpecifiedIFN-γSuppressed[6]

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects through the activation of specific signaling pathways, primarily the JNK and p38 MAPK pathways. The following diagrams illustrate these pathways and a typical experimental workflow for studying the effects of this metabolite.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor ASK1 ASK1 Receptor->ASK1 p-Tolyl_Sulfate p-Tolyl_Sulfate p-Tolyl_Sulfate->Receptor MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK p-p38 p-p38 (Active) p38->p-p38 p-JNK p-JNK (Active) JNK->p-JNK Transcription_Factors Transcription Factors (e.g., AP-1) p-p38->Transcription_Factors p-JNK->Transcription_Factors Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression

p-Tolyl Sulfate Signaling Pathway

G Start Start Cell_Culture Cell Culture (e.g., Macrophages, HK-2) Start->Cell_Culture Treatment Treat with This compound Cell_Culture->Treatment Incubation Incubate for Specific Duration Treatment->Incubation Harvest Harvest Cells/Supernatant Incubation->Harvest Analysis Downstream Analysis Harvest->Analysis Western_Blot Western Blot (p-JNK, p-p38) Analysis->Western_Blot qRT_PCR qRT-PCR (IL-6, TNF-α) Analysis->qRT_PCR Viability_Assay Cell Viability Assay (MTT, WST-1) Analysis->Viability_Assay End End Western_Blot->End qRT_PCR->End Viability_Assay->End

Experimental Workflow

Experimental Protocols

Protocol 1: Synthesis of this compound for Research Use

This protocol is adapted from a method for preparing aryl sulfones and should be performed by trained chemists in a fume hood with appropriate personal protective equipment.

Materials:

  • p-Toluenesulfonyl chloride

  • Potassium hydroxide (KOH)

  • Hydrogen sulfide (H₂S) gas

  • Ethanol

  • Nitrogen gas

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Prepare a potassium hydrosulfide (KSH) solution by cooling a solution of KOH in water in an ice bath and saturating it with H₂S gas.

  • Flush the solution with nitrogen to remove excess H₂S.

  • Dilute the KSH solution with water and stir under a nitrogen atmosphere at 55-60°C.

  • Slowly add finely ground p-toluenesulfonyl chloride in small portions, maintaining the temperature at 55-60°C.

  • After the addition is complete and the reaction subsides, filter the hot solution rapidly.

  • Cool the filtrate at 0-5°C for several hours to crystallize the this compound.

  • Collect the crystals by filtration.

  • Recrystallize the product from hot 80% ethanol to obtain purified this compound.

  • Air-dry the final product.

Protocol 2: In Vitro Treatment of Macrophages and Western Blot Analysis of p-JNK and p-p38

This protocol outlines the treatment of RAW264.7 macrophages with this compound and subsequent analysis of JNK and p38 phosphorylation.

Materials:

  • RAW264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

  • This compound (stock solution prepared in sterile water or DMSO)

  • LPS (Lipopolysaccharide) for cell stimulation (optional)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW264.7 cells in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free DMEM for 2-4 hours before treatment.

    • Treat the cells with varying concentrations of this compound for the desired time (e.g., 30 minutes to 24 hours). Include an untreated control. For some experiments, co-stimulation with LPS may be performed.

  • Protein Extraction:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using the BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-JNK, JNK, p-p38, and p38 (typically overnight at 4°C).

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for a loading control (e.g., β-actin) to ensure equal protein loading.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression

This protocol describes the analysis of IL-6 and TNF-α gene expression in cells treated with this compound.

Materials:

  • Cells treated with this compound (as in Protocol 2)

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • DNase I

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for IL-6, TNF-α, and a reference gene (e.g., GAPDH or β-actin)

  • qPCR instrument

Procedure:

  • RNA Extraction and DNase Treatment:

    • Harvest the treated cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mixture containing cDNA template, SYBR Green or TaqMan master mix, and forward and reverse primers for the target genes (IL-6, TNF-α) and a reference gene.

    • Set up the reactions in a 96-well qPCR plate in triplicate for each sample and gene.

  • qPCR Amplification:

    • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Protocol 4: Cell Viability Assay (WST-1 Assay)

This protocol provides a method to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest (e.g., HK-2, macrophages)

  • 96-well cell culture plates

  • Complete culture medium

  • This compound

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Remove the old medium and add fresh medium containing various concentrations of this compound. Include a vehicle control.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.

  • Absorbance Measurement:

    • Gently shake the plate for 1 minute.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only) from all readings.

    • Calculate the percentage of cell viability relative to the untreated control.

Conclusion

This compound is a crucial metabolite for studying the impact of the gut microbiome on host health and disease. The provided data and protocols offer a solid foundation for researchers to incorporate this important tool into their metabolomics research, facilitating a deeper understanding of its role in various pathological processes and aiding in the development of novel therapeutic strategies.

References

Application Notes and Protocols: The Role of p-Cresol Sulfate in Gut-Brain Axis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Cresol sulfate (PCS), a protein-bound uremic toxin, is a critical metabolite in the study of the gut-brain axis. Generated from the breakdown of tyrosine and phenylalanine by intestinal bacteria and subsequently metabolized in the liver, PCS has been implicated in a range of neurological and psychological conditions.[1][2] Its accumulation, particularly in the context of chronic kidney disease (CKD), has been linked to neuroinflammation, blood-brain barrier dysfunction, and behavioral changes.[3][4][5] These application notes provide a comprehensive overview of the use of PCS in gut-brain axis research, including detailed experimental protocols and a summary of key quantitative findings.

I. Neurological and Behavioral Effects of p-Cresol Sulfate

Elevated levels of PCS have been shown to induce a variety of behavioral and neurological changes in animal models, making it a valuable tool for studying the pathological mechanisms underlying conditions such as depression, anxiety, and cognitive impairment.

Key Findings from In Vivo Studies

Chronic exposure to PCS in animal models has been demonstrated to cause a range of behavioral and neurological effects. In a study using unilateral nephrectomized mice to mimic conditions of impaired renal function, intraperitoneal administration of PCS led to depression-like, anxiety-like, and cognitive impairment behaviors.[1][3] These behavioral changes were accompanied by an accumulation of PCS in the brain, specifically in the prefrontal cortical tissues.[1]

Furthermore, PCS exposure has been associated with increased oxidative stress, neuroinflammation, and apoptosis in the brain.[1][3] It has also been shown to decrease levels of crucial neurotrophic factors and neurotransmitters, such as brain-derived neurotrophic factor (BDNF) and serotonin, while increasing corticosterone levels.[1][6]

Quantitative Data Summary
ParameterAnimal ModelPCS Dosage and AdministrationKey Quantitative FindingsReference
Behavioral Changes Unilateral nephrectomized C57/BL/6 mice100 mg/kg, intraperitoneally for 7 weeksIncreased immobility time in Forced Swim Test and Tail Suspension Test. Increased escape latency in Morris Water Maze.[1]
PCS Levels Unilateral nephrectomized C57/BL/6 mice100 mg/kg, intraperitoneally for 7 weeksSignificant increase in PCS levels in blood and prefrontal cortical tissues.[1]
Neurotrophins & Hormones Unilateral nephrectomized C57/BL/6 mice100 mg/kg, intraperitoneally for 7 weeksDecreased serum BDNF and serotonin. Increased serum corticosterone.[1]
Oxidative Stress Unilateral nephrectomized C57/BL/6 mice100 mg/kg, intraperitoneally for 7 weeksIncreased 8-OH-dG content in prefrontal cortical tissues.[1]
Apoptosis Unilateral nephrectomized C57/BL/6 mice100 mg/kg, intraperitoneally for 7 weeksIncreased caspase 3 activity in prefrontal cortical tissues.[1]
Anxiety-like Behavior BTBR mice1 and 10 mg/kg, single intravenous injectionDose-dependent decrease in time spent in open arms of Elevated Plus Maze.[7]
Social Behavior Wild-type miceChronic administration in drinking waterReduced sociability and no preference for a mouse interactor in the 3-chamber test.[8]

II. Impact on the Blood-Brain Barrier

The blood-brain barrier (BBB) is a critical interface protecting the central nervous system. Recent studies have highlighted the detrimental effects of PCS on BBB integrity, providing a potential mechanism for its neurotoxic effects.

Key Findings on BBB Permeability

PCS has been shown to impair the integrity of the BBB both in vitro and in vivo.[4][9] Exposure of human cerebral microvascular endothelial cells to PCS leads to a dose-dependent increase in paracellular permeability and a reduction in trans-endothelial electrical resistance (TEER).[5][9] In animal models, both acute and chronic exposure to PCS enhances the extravasation of tracers into the brain parenchyma, indicating a compromised BBB.[4] Mechanistic studies have revealed that PCS activates the epidermal growth factor receptor (EGFR) signaling pathway, leading to the mobilization of matrix metalloproteinases (MMP-2/9) and subsequent disruption of tight junction proteins that are crucial for BBB integrity.[4][9]

Quantitative Data Summary
ParameterModelPCS Concentration/DosageKey Quantitative FindingsReference
Paracellular Permeability hCMEC/D3 cells10 µM, 100 µM, 1 mM (24h)Dose-dependent increase in permeability to 70 kDa FITC-dextran.[5][9]
Trans-endothelial Electrical Resistance (TEER) hCMEC/D3 cells10 µM, 100 µM, 1 mM (24h)Dose-dependent reduction in TEER.[5][9]

III. Role in Neuroinflammation and Microglial Activation

Neuroinflammation is a key component of many neurological disorders. PCS has been identified as a potent modulator of neuroimmune responses, particularly through its effects on microglia, the resident immune cells of the brain.

Key Findings on Neuroinflammation

Studies have implicated PCS in the activation of microglia and the promotion of a pro-inflammatory state within the central nervous system.[1][10][11] In the context of autism spectrum disorder (ASD), elevated levels of p-cresol and its derivatives have been observed in affected individuals.[10][11] In vitro studies using LPS-activated BV2 microglial cells have shown that PCS can modulate the inflammatory response, including the release of cytokines like TNF-α and IL-6.[10][11] The mechanism appears to involve the regulation of A Disintegrin and Metalloproteinase (ADAM) 10 and 17, which are key regulators of microglial immune function.[10][11]

IV. Experimental Protocols

Protocol 1: Induction of Neurological and Behavioral Changes in Mice using p-Cresol Sulfate

Objective: To induce depression-like, anxiety-like, and cognitive impairment behaviors in a mouse model to study the effects of PCS on the gut-brain axis.

Materials:

  • Male C57/BL/6 mice (10 weeks old)

  • p-Cresol sulfate (Sigma-Aldrich)

  • Sterile saline solution

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for unilateral nephrectomy

  • AST-120 (optional, as a uremic toxin absorbent for control groups)

  • Behavioral testing apparatus (Forced Swim Test, Tail Suspension Test, Morris Water Maze)

Procedure:

  • Animal Model: Perform unilateral nephrectomy on mice under anesthesia to induce a condition of impaired renal function, which leads to the accumulation of uremic toxins like PCS.[1][6] Allow a one-week recovery period post-surgery.

  • PCS Administration: Prepare a solution of PCS in sterile saline. Administer PCS to the nephrectomized mice via intraperitoneal injection at a dose of 100 mg/kg daily for 7 weeks.[1][6] A control group should receive saline injections.

  • Optional Control Group: An additional control group can be included where mice receive PCS (100 mg/kg) and are orally administered AST-120 (400 mg/kg) to chelate the PCS.[1][6]

  • Behavioral Testing: After the 7-week treatment period, perform a battery of behavioral tests:

    • Forced Swim Test (FST) and Tail Suspension Test (TST): Record the duration of immobility as a measure of depression-like behavior.[6]

    • Morris Water Maze: Assess spatial learning and memory by measuring the escape latency and path length to find a hidden platform.[1]

  • Biochemical Analysis: At the end of the study, collect blood and brain tissues (specifically the prefrontal cortex) for analysis of PCS levels, markers of oxidative stress (e.g., 8-OH-dG), apoptosis (e.g., caspase 3 activity), and levels of neurotrophins and neurotransmitters (e.g., BDNF, serotonin, corticosterone).[1]

Protocol 2: In Vitro Assessment of Blood-Brain Barrier Permeability

Objective: To evaluate the effect of PCS on the integrity of the blood-brain barrier using a human cerebral microvascular endothelial cell line.

Materials:

  • hCMEC/D3 cells (human cerebral microvascular endothelial cell line)

  • Cell culture medium and supplements

  • Transwell inserts (e.g., 0.4 µm pore size)

  • p-Cresol sulfate (Sigma-Aldrich)

  • FITC-dextran (70 kDa)

  • Trans-endothelial electrical resistance (TEER) measurement system

Procedure:

  • Cell Culture: Culture hCMEC/D3 cells on Transwell inserts until a confluent monolayer is formed, mimicking the BBB.

  • PCS Treatment: Treat the endothelial cell monolayers with varying concentrations of PCS (e.g., 10 µM, 100 µM, 1 mM) for 24 hours.[5][9] A control group should be treated with vehicle only.

  • TEER Measurement: Measure the TEER across the cell monolayer before and after PCS treatment to assess the integrity of the tight junctions. A decrease in TEER indicates increased permeability.[5][9]

  • Permeability Assay: Add FITC-dextran (70 kDa) to the apical (upper) chamber of the Transwell inserts. After a defined incubation period, collect samples from the basolateral (lower) chamber and measure the fluorescence to quantify the amount of dextran that has passed through the endothelial monolayer. An increase in fluorescence indicates increased paracellular permeability.[5][9]

Protocol 3: Measurement of p-Cresol Sulfate in Biological Samples

Objective: To quantify the concentration of PCS in plasma and brain tissue samples using liquid chromatography-mass spectrometry (LC-MS/MS).

Materials:

  • Plasma or brain tissue homogenate

  • Acetonitrile (ACN) or methanol for protein precipitation

  • Internal standard (e.g., deuterated PCS)

  • LC-MS/MS system (e.g., triple-quadrupole mass spectrometer)

  • C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • Plasma: Deproteinize plasma samples by adding a protein precipitation solvent like acetonitrile or methanol containing the internal standard.[12][13] Centrifuge to pellet the precipitated proteins and collect the supernatant.

    • Brain Tissue: Homogenize brain tissue in an appropriate buffer. Perform protein precipitation as described for plasma.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate PCS from other components using a C18 reversed-phase column with a suitable mobile phase gradient (e.g., a mixture of water and methanol with additives like formic acid or ammonium acetate).[12]

    • Detect and quantify PCS using a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific transitions for PCS are m/z 187 → 80.00 and m/z 187 → 107.00.[13][14]

  • Quantification: Create a standard curve using known concentrations of PCS to quantify its concentration in the biological samples.

V. Signaling Pathways and Visualizations

p-Cresol Sulfate Induced Blood-Brain Barrier Disruption

Elevated levels of p-Cresol sulfate can compromise the integrity of the blood-brain barrier. This process is initiated by the activation of the Epidermal Growth Factor Receptor (EGFR), which in turn triggers a downstream signaling cascade involving Annexin A1 and STAT3. This leads to the mobilization of matrix metalloproteinases (MMP-2/9), which are enzymes that can degrade the tight junction proteins responsible for maintaining the barrier function of the BBB, ultimately leading to increased permeability.

pCS_BBB_Disruption pCS p-Cresol Sulfate EGFR EGFR pCS->EGFR AnxA1 Annexin A1 EGFR->AnxA1 STAT3 STAT3 AnxA1->STAT3 MMP MMP-2/9 Mobilization STAT3->MMP TJ Tight Junction Disruption MMP->TJ BBB Increased BBB Permeability TJ->BBB

Caption: PCS-induced EGFR signaling pathway leading to BBB disruption.

Experimental Workflow for In Vivo p-Cresol Sulfate Studies

The following workflow outlines the key steps in an in vivo study investigating the effects of p-Cresol sulfate on the gut-brain axis in a mouse model. The process begins with the surgical creation of a disease model (unilateral nephrectomy) to facilitate the accumulation of PCS. This is followed by a period of chronic PCS administration, after which a series of behavioral tests are conducted to assess neurological function. Finally, tissues are collected for detailed biochemical and molecular analysis.

experimental_workflow A Unilateral Nephrectomy in Mice B Chronic p-Cresol Sulfate Administration (7 weeks) A->B C Behavioral Testing (FST, TST, MWM) B->C D Tissue Collection (Blood, Brain) C->D E Biochemical Analysis (PCS levels, Oxidative Stress, Apoptosis) D->E

Caption: Workflow for in vivo studies of p-Cresol Sulfate effects.

Logical Relationship of p-Cresol Sulfate's Pathophysiological Effects

p-Cresol sulfate, a metabolite originating from the gut microbiota, exerts a range of detrimental effects that are interconnected. Its accumulation leads to both systemic and central nervous system pathologies. Key among these are increased oxidative stress and neuroinflammation, which contribute to the breakdown of the blood-brain barrier. This compromised barrier allows for further insult to the brain, ultimately manifesting as behavioral and cognitive deficits.

logical_relationship Gut Gut Microbiota Metabolite (p-Cresol Sulfate) OS Oxidative Stress Gut->OS NI Neuroinflammation Gut->NI BBB Blood-Brain Barrier Disruption OS->BBB NI->BBB BD Behavioral & Cognitive Deficits BBB->BD

Caption: Interconnected pathophysiological effects of p-Cresol Sulfate.

References

Application Note: Quantification of Potassium p-Tolyl Sulfate in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium p-tolyl sulfate, also known as p-cresyl sulfate (pCS), is a gut microbiota-derived uremic toxin that accumulates in the body with the decline of renal function.[1][2] It is a biomarker for chronic kidney disease (CKD) and has been associated with the progression of CKD and cardiovascular complications.[3][4][5] Accurate and reliable quantification of p-tolyl sulfate in urine is crucial for clinical research and drug development to monitor kidney function, disease progression, and the efficacy of therapeutic interventions. This application note provides a detailed protocol for the quantification of this compound in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Biochemical Pathway

p-Tolyl sulfate originates from the dietary amino acid tyrosine. In the large intestine, gut bacteria metabolize tyrosine to p-cresol.[1][6] p-Cresol is then absorbed into the bloodstream and transported to the liver, where it undergoes sulfation by sulfotransferases to form p-cresyl sulfate.[6][7][8] In healthy individuals, p-cresyl sulfate is efficiently excreted in the urine.[1][6] However, in patients with compromised kidney function, its excretion is impaired, leading to its accumulation in the body.[2]

cluster_gut Gastrointestinal Tract cluster_circulation1 Systemic Circulation cluster_liver Hepatic Metabolism cluster_circulation2 Systemic Circulation cluster_excretion Renal Excretion DietaryTyrosine Dietary Tyrosine GutMicrobiota Gut Microbiota DietaryTyrosine->GutMicrobiota Metabolism pCresol p-Cresol GutMicrobiota->pCresol Bloodstream1 Bloodstream pCresol->Bloodstream1 Absorption LargeIntestine Large Intestine Liver Liver Bloodstream1->Liver Transport pTolylSulfate p-Tolyl Sulfate (p-Cresyl Sulfate) Liver->pTolylSulfate Sulfation Bloodstream2 Bloodstream pTolylSulfate->Bloodstream2 Transport Sulfotransferase Sulfotransferase Kidneys Kidneys Bloodstream2->Kidneys Urine Urine Excretion (Healthy) Kidneys->Urine Accumulation Accumulation in Body (Impaired Kidney Function) Kidneys->Accumulation

Caption: Metabolic pathway of p-tolyl sulfate formation and excretion.

Quantitative Data

The concentration of p-tolyl sulfate in urine is significantly different between healthy individuals and patients with chronic kidney disease. The following table summarizes typical concentration ranges found in the literature. It is important to note that values can vary depending on diet, gut microbiome composition, and the specific stage of CKD.

AnalyteMatrixPatient GroupConcentration Range (µg/mL)Reference
p-Cresyl SulfateUrineKidney Transplant Patients7.00 ± 12.40[9]

Note: Urinary concentrations are often normalized to creatinine to account for variations in urine dilution.

Experimental Protocol

This protocol outlines a typical LC-MS/MS method for the quantification of this compound in human urine.

Materials and Reagents
  • This compound certified reference standard

  • p-Cresyl-d7 sulfate (internal standard, IS)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid

  • Ammonium acetate

  • Human urine samples (stored at -80°C)

Sample Preparation
  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 30 seconds to ensure homogeneity.

  • Centrifuge the urine samples to pellet any particulate matter.[9]

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of a precipitating solution (e.g., acetonitrile) containing the internal standard (p-cresyl-d7 sulfate).

  • Vortex the mixture for 30 seconds.

  • Centrifuge at high speed (e.g., 13,400 x g) for 15 minutes to precipitate proteins.[10]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. A dilution with water may be necessary depending on the expected concentration range.[9][10]

LC-MS/MS Conditions

Liquid Chromatography (LC)

  • Column: A reverse-phase column, such as an Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7-μm particle size), is suitable for separation.[10]

  • Mobile Phase A: Water with 0.1% formic acid or a buffer such as 10 mM ammonium acetate.[11]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.[11]

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analyte.

  • Injection Volume: 5 µL.

Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for the detection of p-cresyl sulfate.[9]

  • Multiple Reaction Monitoring (MRM): The following mass transitions can be used for quantification:

    • p-Tolyl Sulfate (pCS): m/z 187 -> 107

    • p-Cresyl-d7 Sulfate (IS): m/z 194 -> 114

  • Data Analysis: The concentration of p-tolyl sulfate in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the certified reference standard.

Experimental Workflow

The following diagram illustrates the major steps involved in the quantification of this compound in urine samples.

SampleCollection Urine Sample Collection & Storage (-80°C) Thawing Thawing & Vortexing SampleCollection->Thawing Centrifugation1 Centrifugation Thawing->Centrifugation1 SupernatantTransfer Supernatant Transfer Centrifugation1->SupernatantTransfer ProteinPrecipitation Protein Precipitation (Acetonitrile + IS) SupernatantTransfer->ProteinPrecipitation Vortexing2 Vortexing ProteinPrecipitation->Vortexing2 Centrifugation2 Centrifugation Vortexing2->Centrifugation2 SupernatantToVial Supernatant to Autosampler Vial Centrifugation2->SupernatantToVial LCMS LC-MS/MS Analysis SupernatantToVial->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

Caption: Experimental workflow for urine sample analysis.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive and specific approach for the quantification of this compound in human urine. This analytical procedure is a valuable tool for researchers and clinicians studying the role of uremic toxins in the pathophysiology of chronic kidney disease and for the development of novel therapeutic strategies. The provided protocols and data serve as a comprehensive guide for the implementation of this important biomarker analysis in a laboratory setting.

References

Application Notes and Protocols for p-Cresol Sulfate Intervention Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for designing and conducting intervention studies targeting p-Cresol sulfate (PCS), a key uremic toxin implicated in the pathophysiology of various diseases.

Introduction to p-Cresol Sulfate (PCS)

p-Cresol sulfate is a protein-bound uremic toxin produced from the metabolism of dietary tyrosine by gut microbiota.[1][2] In healthy individuals, PCS is efficiently cleared by the kidneys. However, in patients with chronic kidney disease (CKD), PCS accumulates in the bloodstream, contributing to a wide range of adverse effects, including cardiovascular disease, inflammation, oxidative stress, and endothelial dysfunction.[1][3][4] Due to its high binding affinity to albumin, PCS is not effectively removed by conventional hemodialysis.[2] Therefore, interventions aimed at reducing PCS levels or mitigating its toxic effects are of significant therapeutic interest.

Biological Effects and Signaling Pathways of PCS

PCS exerts its detrimental effects through the activation of several key signaling pathways, leading to cellular dysfunction and tissue damage. The primary mechanisms involve the induction of oxidative stress and inflammation.

Oxidative Stress

PCS has been shown to increase the production of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.[4][5] This is a critical event in the pathogenesis of PCS-induced cellular injury.

Inflammation

PCS activates pro-inflammatory signaling pathways, such as the NF-κB and MAPK pathways, leading to the production of inflammatory cytokines and adhesion molecules.[2][3][6] This contributes to the systemic inflammation observed in patients with high PCS levels.

Endothelial Dysfunction

The vascular endothelium is a major target of PCS toxicity. PCS impairs endothelial function by increasing oxidative stress, promoting inflammation, inhibiting endothelial cell proliferation and wound repair, and inducing the release of endothelial microparticles.[2][7]

Signaling Pathways Activated by p-Cresol Sulfate

Below are diagrams illustrating the key signaling pathways implicated in PCS-induced cellular responses.

PCS_Oxidative_Stress PCS p-Cresol Sulfate NADPH_Oxidase NADPH Oxidase PCS->NADPH_Oxidase activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS produces Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Oxidative_Damage

PCS-induced Oxidative Stress Pathway.

PCS_Inflammation_Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway JNK JNK Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) JNK->Cytokines p38 p38 p38->Cytokines NFkB NF-κB NFkB->Cytokines Adhesion_Molecules Adhesion Molecules (e.g., VCAM-1, ICAM-1) NFkB->Adhesion_Molecules PCS p-Cresol Sulfate PCS->JNK PCS->p38 PCS->NFkB

PCS-induced Inflammatory Signaling Pathways.

Experimental Design for PCS Intervention Studies

A multi-tiered approach involving in vitro, in vivo, and clinical studies is recommended to comprehensively evaluate interventions targeting PCS.

Experimental_Workflow In_Vitro In Vitro Studies (Cell-based assays) In_Vivo In Vivo Studies (Animal models) In_Vitro->In_Vivo Promising candidates Mechanism Mechanism of Action In_Vitro->Mechanism Clinical Clinical Intervention Studies (Human subjects) In_Vivo->Clinical Preclinical validation Efficacy_Safety Efficacy & Safety In_Vivo->Efficacy_Safety Biomarkers Biomarker Discovery In_Vivo->Biomarkers Clinical->Efficacy_Safety Clinical->Biomarkers

General Experimental Workflow for PCS Intervention Studies.

In Vitro Studies

Objective: To screen potential therapeutic agents and elucidate the cellular and molecular mechanisms of PCS toxicity and the intervention.

Table 1: Recommended In Vitro Models and Key Endpoints

Cell TypeRationaleKey Endpoints for Assessment
Human Umbilical Vein Endothelial Cells (HUVECs)Model for studying endothelial dysfunction.Cell viability, ROS production, inflammatory cytokine secretion (IL-6, TNF-α), adhesion molecule expression (VCAM-1, ICAM-1), endothelial microparticle release, cell migration, and tube formation.
Human Renal Proximal Tubular Epithelial Cells (e.g., HK-2)Model for studying nephrotoxicity.[8]Cell viability, apoptosis, ROS production, expression of fibrotic markers (e.g., TGF-β1, collagen).[8]
Human Vascular Smooth Muscle Cells (VSMCs)Model for studying vascular calcification and atherosclerosis.[3]Cell proliferation, migration, calcification, expression of inflammatory markers (e.g., MCP-1).[3]
Human Hepatocytes (e.g., HepaRG)Model for studying PCS metabolism and hepatotoxicity.Cell viability, glutathione levels, LDH release.[9]
In Vivo Studies

Objective: To evaluate the efficacy, safety, and pharmacokinetics of promising interventions in a whole-organism context.

Table 2: Recommended In Vivo Models and Key Endpoints

Animal ModelRationaleKey Endpoints for Assessment
5/6 Nephrectomy (CKD model) in rats or miceMimics the progressive nature of CKD and the resulting accumulation of uremic toxins.Serum and urine PCS levels, markers of renal function (BUN, creatinine), blood pressure, cardiac function (echocardiography), aortic calcification, tissue markers of oxidative stress (MDA, 8-OHdG) and inflammation (cytokine levels), and histopathological analysis of kidney and cardiovascular tissues.
Unilateral Nephrectomy with exogenous PCS administration in miceAllows for the specific investigation of PCS-induced effects in the context of reduced renal function.Behavioral assessments (for neurotoxicity), serum PCS levels, markers of oxidative stress and inflammation in the brain and other organs.
Clinical Intervention Studies

Objective: To assess the efficacy and safety of interventions in human subjects with elevated PCS levels, primarily CKD patients.

Table 3: Design Considerations for Clinical Intervention Studies

Study Design ElementRecommendations
Study Design Randomized, double-blind, placebo-controlled trials are the gold standard.[10][11]
Patient Population Patients with moderate to severe CKD (e.g., eGFR < 60 mL/min/1.73m²) not yet on dialysis, or hemodialysis patients.[12][13][14]
Interventions - Oral Adsorbents: e.g., AST-120 (Kremezin®) at doses of 6-9 g/day .[10][14] - Dietary Modifications: High-fiber diets (e.g., with inulin or pea hull fiber) to alter gut microbiota composition and reduce PCS production.[12][13][15] - Probiotics/Synbiotics: To modulate the gut microbiome and decrease the abundance of PCS-producing bacteria.
Primary Endpoints - Change in serum total and free PCS levels. - Change in markers of renal function (e.g., eGFR slope).
Secondary Endpoints - Changes in biomarkers of oxidative stress (e.g., plasma MDA, urinary 8-OHdG), inflammation (e.g., hs-CRP, IL-6), and endothelial dysfunction (e.g., sVCAM-1, sICAM-1). - Cardiovascular outcomes (e.g., pulse wave velocity, flow-mediated dilation). - Patient-reported outcomes (e.g., quality of life, uremic pruritus).[14]
Study Duration Minimum of 3-6 months to observe significant changes in endpoints. Longer-term studies are needed to assess clinical outcomes.

Detailed Experimental Protocols

Quantification of p-Cresol Sulfate in Serum/Plasma by LC-MS/MS

This protocol provides a general framework for the quantification of PCS. Specific parameters may need optimization based on the instrument and reagents available.

  • Sample Preparation (Protein Precipitation)

    • To 50 µL of serum or plasma, add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., p-Cresol-d7 sulfate).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions

    • LC Column: A C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 2.1 x 100 mm, 3.5 µm) is commonly used.[7][16]

    • Mobile Phase: A gradient elution with two solvents is typical:

      • Solvent A: 10 mM ammonium acetate in water.[7][16]

      • Solvent B: Acetonitrile.

    • Flow Rate: 0.2-0.4 mL/min.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is used.

    • MRM Transitions: Monitor the transition of the parent ion to a specific product ion for PCS (e.g., m/z 187 -> 107) and the internal standard.

  • Quantification

    • Generate a standard curve using known concentrations of PCS.

    • Calculate the concentration of PCS in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Assessment of Oxidative Stress
  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Treatment: Treat cells with PCS at various concentrations for the desired duration.

  • Staining: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCF-DA) in PBS to each well and incubate for 30 minutes at 37°C in the dark.

  • Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

  • Cell Lysis: After treatment with PCS, wash the cells with cold PBS and lyse them according to the instructions of a commercially available GSH assay kit.

  • Assay: Perform the assay according to the manufacturer's protocol, which is typically based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product.

  • Measurement: Measure the absorbance at 405-415 nm using a microplate reader.

  • Quantification: Calculate the GSH concentration based on a standard curve generated with known concentrations of GSH.

  • Sample Preparation: Homogenize tissue samples in cold buffer containing an antioxidant like butylated hydroxytoluene (BHT).[17][18] Centrifuge to remove debris.

  • Reaction: Mix the sample homogenate with a solution of thiobarbituric acid (TBA) in an acidic medium.

  • Incubation: Incubate the mixture at 60°C for 60 minutes to allow the formation of the MDA-TBA adduct.[17][18]

  • Measurement: After cooling, measure the absorbance of the pink-colored adduct at 532 nm.

  • Quantification: Calculate the MDA concentration using a standard curve prepared with an MDA standard.

Assessment of Inflammation and Endothelial Dysfunction
  • Sample Collection: Collect cell culture supernatants or patient serum/plasma.

  • ELISA Procedure: Use commercially available ELISA kits for the specific markers of interest (e.g., IL-6, TNF-α, sVCAM-1, sICAM-1). Follow the manufacturer's instructions, which typically involve:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples to the wells.

    • Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Quantification: Calculate the concentration of the analyte based on the standard curve.

  • Sample Preparation: Isolate microparticles from cell culture supernatant or plasma by differential centrifugation.

  • Staining: Incubate the microparticle-rich fraction with fluorescently labeled antibodies specific for endothelial markers (e.g., CD31, CD144) and a general cell membrane marker (e.g., Annexin V).

  • Flow Cytometry Analysis: Acquire the stained samples on a flow cytometer. Gate on the microparticle population based on their size (forward scatter) and granularity (side scatter).

  • Quantification: Determine the number of endothelial microparticles by counting the events positive for both the endothelial marker and Annexin V.

Data Presentation

All quantitative data from the intervention studies should be summarized in clearly structured tables to facilitate comparison between treatment groups.

Table 4: Example of Data Presentation for an In Vitro Study

ParameterControlPCS (100 µM)PCS + Intervention APCS + Intervention B
Cell Viability (%)100 ± 575 ± 692 ± 4#85 ± 5#
ROS Production (Fold Change)1.0 ± 0.13.2 ± 0.41.5 ± 0.2#2.1 ± 0.3#
IL-6 (pg/mL)50 ± 10250 ± 30110 ± 15#180 ± 20#
sVCAM-1 (ng/mL)20 ± 385 ± 935 ± 5#55 ± 7#
*p < 0.05 vs. Control; #p < 0.05 vs. PCS

Table 5: Example of Data Presentation for a Clinical Study

ParameterPlacebo (Baseline)Placebo (End of Study)Intervention (Baseline)Intervention (End of Study)p-value (Intervention vs. Placebo)
Serum PCS (µg/mL)25.4 ± 5.126.1 ± 5.324.9 ± 4.815.2 ± 3.9<0.001
eGFR (mL/min/1.73m²)35.2 ± 8.132.5 ± 7.936.1 ± 8.535.1 ± 8.20.045
hs-CRP (mg/L)3.1 ± 1.53.3 ± 1.63.2 ± 1.42.1 ± 1.10.012
sVCAM-1 (ng/mL)1250 ± 3101280 ± 3201230 ± 300980 ± 2500.008
p < 0.05 for within-group change from baseline.

By following these application notes and protocols, researchers can design robust and informative studies to evaluate novel interventions targeting p-Cresol sulfate, with the ultimate goal of improving outcomes for patients with CKD and other associated diseases.

References

Troubleshooting & Optimization

"Potassium p-Tolyl Sulfate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of Potassium p-Tolyl Sulfate, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] To prevent degradation from moisture, storage under an inert atmosphere is also recommended.[2] For optimal preservation, refrigeration (2-8°C) is a common recommendation.[3]

Q2: How should I store stock solutions of this compound?

A2: Stock solutions should be stored in tightly sealed vials. For short-term storage (up to one month), -20°C is recommended. For longer-term storage (up to six months), -80°C is advisable. It is crucial to protect solutions from moisture.

Q3: Is this compound sensitive to light?

A3: While not always explicitly stated, it is good laboratory practice to protect all chemicals from prolonged exposure to light, especially if photostability has not been established. One supplier recommends protecting a deuterated version of the compound from light.

Q4: What are the known incompatibilities of this compound?

A4: this compound is incompatible with strong oxidizing agents.[1] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Q5: What is the typical appearance of this compound?

A5: It is typically a white to off-white or pale yellow crystalline powder or solid.[2][4] A significant change in color may indicate degradation.

Stability and Storage Data Summary

ParameterSolid FormStock Solution
Appearance White to off-white/pale yellow powder/solidClear, colorless solution (depending on solvent)
Storage Temperature Room Temperature / 2-8°C (Recommended)[1][3]-20°C (1 month) / -80°C (6 months)
Atmosphere Dry, well-ventilated; Inert gas recommended[1][2]Tightly sealed vials
Light Exposure Avoid prolonged exposureProtect from light
Incompatibilities Strong oxidizing agents[1]N/A (as a pure solution)
Hygroscopicity Hygroscopic[2]N/A

Troubleshooting Guide

IssuePossible CauseRecommended Action
Change in physical appearance (e.g., clumping, discoloration) Moisture absorption or degradationDiscard the reagent. Ensure storage containers are airtight and stored in a desiccator if necessary.
Inconsistent experimental results Degradation of the compoundPrepare fresh stock solutions. Verify the purity of the solid material using a suitable analytical method like HPLC.
Precipitate formation in stock solution upon thawing Low solubility at colder temperaturesGently warm the solution to room temperature and vortex to redissolve. If the precipitate persists, sonication may be attempted.
Unexpected peaks in analytical chromatogram Presence of impurities or degradation productsReview the synthesis and purification process. Perform forced degradation studies to identify potential degradation products.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect any degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector or a photodiode array (PDA) detector.

  • A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common starting point.

2. Mobile Phase and Gradient:

  • A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent like acetonitrile or methanol.

  • A gradient elution is often necessary to separate the main compound from potential impurities and degradation products with different polarities. An example gradient could be:

    • 0-5 min: 95% Aqueous, 5% Organic

    • 5-25 min: Gradient to 30% Aqueous, 70% Organic

    • 25-30 min: Hold at 30% Aqueous, 70% Organic

    • 30-35 min: Return to initial conditions (95% Aqueous, 5% Organic)

    • 35-40 min: Re-equilibration

3. Sample Preparation:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Detection:

  • Set the UV detector to a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectrophotometry, typically around 220-230 nm for aromatic compounds). A PDA detector can be used to scan a range of wavelengths.

5. Analysis:

  • Inject the sample and record the chromatogram.

  • The purity can be calculated based on the peak area percentage of the main peak relative to the total peak area.

Protocol 2: Forced Degradation Studies

To confirm that the HPLC method is "stability-indicating," forced degradation studies should be performed. This involves subjecting the compound to harsh conditions to intentionally induce degradation.

  • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample (solid and in solution) to UV light (e.g., 254 nm) for a defined period.

After exposure, analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-separated from the parent peak of this compound.

Visualizations

G Troubleshooting Experimental Inconsistency start Inconsistent Experimental Results check_solution Is the stock solution freshly prepared? start->check_solution prepare_fresh Prepare fresh stock solution check_solution->prepare_fresh No check_solid Assess purity of solid material check_solution->check_solid Yes re_run_exp Re-run experiment prepare_fresh->re_run_exp troubleshoot_assay Troubleshoot other experimental parameters re_run_exp->troubleshoot_assay Still inconsistent hplc_analysis Perform HPLC analysis check_solid->hplc_analysis purity_ok Purity >98%? hplc_analysis->purity_ok purity_ok->re_run_exp Yes order_new Order new batch of compound purity_ok->order_new No

Caption: Troubleshooting workflow for inconsistent experimental results.

G Hypothetical Signaling Pathway Activation compound This compound receptor Cell Surface Receptor compound->receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor X kinase2->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression

Caption: Example of a signaling pathway involving this compound.

References

Solubility of "Potassium p-Tolyl Sulfate" in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Potassium p-Tolyl Sulfate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The choice of solvent depends on the experimental application. For in vitro studies, Dimethyl Sulfoxide (DMSO) and water are commonly used. For in vivo experiments, specific formulations involving co-solvents are often necessary to achieve the desired concentration and stability.

Q2: How can I improve the dissolution of this compound?

A2: To aid dissolution, particularly in aqueous solutions, sonication and gentle heating (e.g., to 60°C) can be applied.[1][2] It is crucial to ensure the compound is fully dissolved before use to obtain accurate and reproducible results.

Q3: Are aqueous solutions of this compound stable?

A3: Aqueous solutions of this compound are known to be unstable.[3] It is strongly recommended to prepare solutions fresh on the day of use.[1] If a stock solution is prepared, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month, sealed and protected from moisture.[1]

Q4: What are the storage recommendations for the solid compound?

A4: Solid this compound is hygroscopic.[4][5] It should be stored in a refrigerator under an inert atmosphere, sealed, and protected from moisture.[4] Recommended storage temperatures are often 2-8°C or -20°C for long-term stability.[6]

Q5: In which signaling pathways is this compound known to be involved?

A5: this compound, a uremic toxin, is known to activate the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1][3] These pathways are involved in cellular responses to stress, inflammation, and apoptosis.[7][8]

Solubility Data

The solubility of this compound can vary based on the solvent and any co-solvents used. Below is a summary of available quantitative data.

Solvent/FormulationSolubilityNotes
Water≥ 100 mg/mL (441.91 mM)[1]Sonication is recommended to aid dissolution.[2]
DMSO125 mg/mL (552.39 mM)[1]Ultrasonic and warming to 60°C may be necessary. Use newly opened DMSO as it is hygroscopic.[1]
PBS50 mg/mL (220.96 mM)[1]Ultrasonic is needed to aid dissolution.
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 5 mg/mL (22.1 mM)[2]A common formulation for in vivo studies. Sonication is recommended.[2]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (11.05 mM)[1]An alternative formulation for in vivo use.
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (11.05 mM)[1]Suitable for in vivo administration.

"≥" indicates that the compound is soluble at this concentration, but the saturation point is not known.[1]

Experimental Protocols

Below are detailed methodologies for preparing this compound solutions for common experimental applications.

Preparation of Stock Solutions for In Vitro Assays
  • DMSO Stock Solution:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 125 mg/mL).

    • To facilitate dissolution, vortex the solution and use an ultrasonic bath. Gentle warming to 60°C can also be applied if necessary.[1]

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]

  • Aqueous Stock Solution:

    • Weigh the desired amount of this compound powder.

    • Add deionized water or a buffer like PBS to the desired volume.

    • Use an ultrasonic bath to aid dissolution.[1]

    • Once fully dissolved, it is recommended to sterilize the solution by passing it through a 0.22 µm filter before use in cell culture.[1]

    • Prepare this solution fresh on the day of the experiment due to its instability.[3]

Preparation of Working Solutions for In Vivo Studies

This protocol describes the preparation of a common vehicle for intraperitoneal injection.

  • Prepare a high-concentration DMSO stock solution (e.g., 25 mg/mL) as described above.

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the tube (40% of the final volume) and mix thoroughly.

  • Add Tween-80 (5% of the final volume) and mix until the solution is clear.

  • Add saline (45% of the final volume) to reach the final desired concentration and volume.

  • Ensure the final solution is clear and free of precipitation before administration. If precipitation occurs, sonication may be used to aid dissolution.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in aqueous solution upon preparation. The compound has not fully dissolved.Use sonication and/or gentle warming to aid dissolution. Ensure the solution is clear before use.[1]
Crystallization of the compound during the experiment. The concentration of the compound exceeds its solubility in the experimental medium (e.g., cell culture media with serum).Lower the final concentration of this compound in your assay. Perform a solubility test in your specific medium prior to the experiment.
Inconsistent experimental results. Degradation of the compound in solution.Always prepare fresh aqueous solutions on the day of use.[3] For stock solutions in DMSO, avoid multiple freeze-thaw cycles by preparing aliquots.[1]
Cloudy or precipitated solution for in vivo studies. Improper mixing of co-solvents or low temperature.Add each component of the vehicle in the correct order and ensure each is fully mixed before adding the next.[9] The solution can be gently warmed to aid dissolution.

Visualizations

Signaling Pathway

JNK_p38_MAPK_Pathway This compound Signaling Pathway cluster_stimulus Stimulus cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_response Cellular Response This compound This compound MAPKKK MAPKKK This compound->MAPKKK Activates MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK Response Inflammation, Apoptosis, Stress Response p38->Response JNK->Response

Caption: Activation of JNK and p38 MAPK pathways by this compound.

Experimental Workflow

Experimental_Workflow General In Vitro Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Stock Prepare Fresh Stock Solution (DMSO or Aqueous) Prepare_Working Dilute to Working Concentration in Cell Culture Medium Prepare_Stock->Prepare_Working Treatment Treat Cells with This compound Prepare_Working->Treatment Cell_Seeding Seed Cells and Allow to Adhere Cell_Seeding->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Assay Perform Downstream Assays (e.g., Western Blot, Viability Assay) Incubation->Assay Troubleshooting_Logic Troubleshooting Dissolution Issues Start Precipitation Observed Is_Solution_Aqueous Is the solution aqueous? Start->Is_Solution_Aqueous Apply_Sonication Apply sonication and/or gentle heat. Is_Solution_Aqueous->Apply_Sonication Yes Is_Solvent_DMSO Is the solvent DMSO? Is_Solution_Aqueous->Is_Solvent_DMSO No Still_Precipitated_1 Still precipitated? Apply_Sonication->Still_Precipitated_1 Check_Concentration Concentration may be too high. Reduce concentration. Still_Precipitated_1->Check_Concentration Yes End Solution Clear Still_Precipitated_1->End No Consult_Literature Consult literature for alternative formulations. Check_Concentration->Consult_Literature Use_Fresh_DMSO Use fresh, anhydrous DMSO. Is_Solvent_DMSO->Use_Fresh_DMSO Yes In_Vivo_Formulation Is it an in vivo formulation? Is_Solvent_DMSO->In_Vivo_Formulation No Still_Precipitated_2 Still precipitated? Use_Fresh_DMSO->Still_Precipitated_2 Still_Precipitated_2->Check_Concentration Yes Still_Precipitated_2->End No Check_Mixing_Order Check co-solvent mixing order and ensure clarity at each step. In_Vivo_Formulation->Check_Mixing_Order Yes Check_Mixing_Order->Still_Precipitated_1

References

Technical Support Center: Overcoming p-Cresol Sulfate Interference in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential interference from p-Cresol sulfate (pCS) in their immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is p-Cresol sulfate (pCS) and why is it a concern for immunoassays?

A1: p-Cresol sulfate is a protein-bound uremic toxin that originates from the metabolic breakdown of the amino acids tyrosine and phenylalanine by gut microbiota.[1][2] In individuals with impaired kidney function, pCS can accumulate in the blood to significantly elevated concentrations.[1][3] Its high protein-binding affinity, primarily to albumin, and structural characteristics can lead to interference in various immunoassays, potentially causing inaccurate quantification of target analytes.[2][4][5]

Q2: Which types of immunoassays are most likely to be affected by pCS interference?

A2: Immunoassays for hormones, particularly steroid hormones like testosterone and cortisol, and thyroid hormones, are often susceptible to interference in uremic samples where pCS levels are high.[4] This is due to the complex matrix of uremic serum and potential cross-reactivity. Competitive immunoassays for small molecules may also be at risk.[6]

Q3: What are the primary mechanisms of pCS interference in immunoassays?

A3: The primary mechanisms of pCS interference are thought to be:

  • Cross-reactivity: The pCS molecule may be structurally similar enough to the target analyte to be recognized by the assay's antibodies, leading to falsely elevated results.

  • Matrix Effects: The altered serum composition in patients with high pCS levels (uremic patients) can interfere with the antibody-antigen binding reaction. This can lead to either falsely increased or decreased results depending on the assay format and the specific nature of the interference.[4]

  • Protein-Binding Competition: For assays measuring protein-bound analytes, the high concentration of albumin-bound pCS might interfere with the binding of the target analyte to its carrier proteins or to the assay antibodies.[7]

Troubleshooting Guides

Problem: Inaccurate or unexpected results in samples from patients with renal impairment.

If you observe immunoassay results that are inconsistent with the clinical picture or other laboratory findings in samples from patients with known or suspected kidney disease, pCS interference should be considered a potential cause.

Initial Verification Steps
  • Serial Dilution: Dilute the sample with an appropriate assay buffer. If a non-linear relationship is observed between the dilution factor and the measured concentration, it suggests the presence of an interfering substance.

  • Spike and Recovery: Add a known amount of the target analyte to the patient sample and measure the concentration. A recovery significantly different from 100% indicates interference.

  • Alternative Method: If possible, re-analyze the sample using a different method that is less susceptible to interference, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

Sample Pretreatment Protocols to Mitigate pCS Interference

If interference is suspected, pretreatment of the sample to remove pCS and other interfering substances is recommended.

Option 1: Protein Precipitation (PPT)

This method is quick and removes the bulk of proteins, including albumin-bound pCS.

  • Protocol:

    • To 100 µL of serum or plasma, add 300 µL of cold acetonitrile (ACN).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant for analysis.

Option 2: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than PPT and can effectively remove pCS.

  • Protocol:

    • Condition: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load: Load the serum or plasma sample onto the cartridge.

    • Wash: Wash the cartridge with 1 mL of a weak organic solvent to remove unbound interfering substances.

    • Elute: Elute the target analyte using an appropriate solvent system. The specific wash and elution solvents will depend on the analyte of interest and should be optimized.

Data on p-Cresol Sulfate

The following tables provide quantitative data on pCS concentrations and the impact of the uremic matrix on immunoassay performance.

Table 1: Serum Concentrations of Total p-Cresol Sulfate

PopulationMean Concentration (mg/L)Concentration Range (mg/L)Reference Method
Healthy Individuals2.8 ± 1.7-UPLC
Healthy Individuals6.6 ± 3.7-UPLC-MS/MS
End-Stage Kidney Disease (ESKD) Patients21.8 ± 12.4-UPLC
End-Stage Kidney Disease (ESKD) Patients106.9 ± 44.6-LC-MS/MS

Data compiled from multiple sources.[1]

Table 2: Bias of Immunoassays in Hemodialysis Patients vs. Healthy Controls

AnalyteImmunoassay PlatformAverage Bias in Healthy Controls (%)Average Bias in Hemodialysis Patients (%)
Testosterone (Female) Immunoassay A5.297.2
Immunoassay B-10.545.3
Cortisol Immunoassay A-8.938.1
Immunoassay B2.39.3
Free Thyroxine (FT4) Immunoassay A-5.6-21.6
Immunoassay B2.1-24.9

This table summarizes data showing the increased bias in immunoassay results for hemodialysis patients, where pCS levels are typically elevated, compared to healthy controls. The results are compared to a reference LC-MS/MS method. Adapted from a 2023 study on the accuracy of automated immunoassays in hemodialysis patients.[4]

Visualizing Workflows and Relationships

Diagram 1: p-Cresol Sulfate Origin and Impact on Immunoassays

cluster_origin Origin of p-Cresol Sulfate cluster_impact Impact on Immunoassays Dietary Proteins Dietary Proteins Tyrosine/Phenylalanine Tyrosine/Phenylalanine Dietary Proteins->Tyrosine/Phenylalanine Gut Microbiota Gut Microbiota p-Cresol p-Cresol Gut Microbiota->p-Cresol Tyrosine/Phenylalanine->Gut Microbiota Liver Liver p-Cresol->Liver p-Cresol Sulfate (pCS) p-Cresol Sulfate (pCS) Liver->p-Cresol Sulfate (pCS) High pCS in Blood High pCS in Blood p-Cresol Sulfate (pCS)->High pCS in Blood Immunoassay Interference Immunoassay Interference High pCS in Blood->Immunoassay Interference Inaccurate Results Inaccurate Results Immunoassay Interference->Inaccurate Results

Caption: Origin of pCS and its impact on immunoassays.

Diagram 2: Troubleshooting Workflow for Suspected pCS Interference

Inaccurate Results Inaccurate Results Suspect Interference Suspect Interference Inaccurate Results->Suspect Interference Perform Initial Verification Perform Initial Verification Suspect Interference->Perform Initial Verification Serial Dilution Serial Dilution Perform Initial Verification->Serial Dilution Non-linear? Spike and Recovery Spike and Recovery Perform Initial Verification->Spike and Recovery Poor recovery? Alternative Method (LC-MS/MS) Alternative Method (LC-MS/MS) Perform Initial Verification->Alternative Method (LC-MS/MS) Discrepant? Interference Confirmed Interference Confirmed Serial Dilution->Interference Confirmed Spike and Recovery->Interference Confirmed Alternative Method (LC-MS/MS)->Interference Confirmed Implement Sample Pretreatment Implement Sample Pretreatment Interference Confirmed->Implement Sample Pretreatment Protein Precipitation Protein Precipitation Implement Sample Pretreatment->Protein Precipitation Solid-Phase Extraction Solid-Phase Extraction Implement Sample Pretreatment->Solid-Phase Extraction Re-analyze Sample Re-analyze Sample Protein Precipitation->Re-analyze Sample Solid-Phase Extraction->Re-analyze Sample Reliable Results Reliable Results Re-analyze Sample->Reliable Results

Caption: Troubleshooting workflow for pCS interference.

References

Technical Support Center: Optimizing LC-MS/MS Parameters for Potassium p-Tolyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of Potassium p-Tolyl Sulfate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial LC-MS/MS parameters for this compound analysis?

A1: For initial method development, we recommend starting with the parameters outlined in the tables below. These are based on established methods for the closely related compound, p-cresyl sulfate, which is a synonym for p-tolyl sulfate. It is crucial to perform compound-specific optimization on your instrument for best performance.

Q2: I am not seeing a strong signal for my analyte. What are the common causes and solutions?

A2: A weak signal can be due to several factors. First, ensure your mass spectrometer is tuned and calibrated. Verify the correct precursor and product ions are being monitored. Issues with the electrospray ionization (ESI) source, such as a clogged capillary or incorrect positioning, can also lead to poor signal intensity. Contamination in the mobile phase or from the sample matrix can cause ion suppression. See the troubleshooting guide for a more detailed workflow to diagnose and resolve this issue.

Q3: My retention time is shifting between injections. How can I resolve this?

A3: Retention time shifts are often related to the liquid chromatography (LC) system. Ensure your LC pumps are delivering a stable and consistent flow rate. Check for any leaks in the system. The mobile phase composition is critical; prepare fresh mobile phase daily and ensure it is properly degassed. Column degradation can also lead to shifts in retention time, so consider replacing the column if it has been used extensively.

Q4: I am observing poor peak shape (e.g., tailing or fronting). What should I do?

A4: Poor peak shape can be caused by several factors. Column overload is a common issue, so try injecting a lower concentration of your sample. Incompatible injection solvent with the mobile phase can also lead to peak distortion. Ensure your sample is dissolved in a solvent similar in composition to the initial mobile phase. Peak tailing can also indicate secondary interactions between the analyte and the stationary phase; adjusting the mobile phase pH or using a different column chemistry may be necessary.

Q5: How do I determine the optimal collision energy for my MRM transitions?

A5: The optimal collision energy is the voltage that produces the highest intensity of your desired product ion. To determine this, you can perform a collision energy optimization experiment. This involves infusing a solution of this compound into the mass spectrometer and ramping the collision energy across a range of values for each MRM transition. The energy that yields the maximum product ion signal should be used for your analytical method.

Recommended LC-MS/MS Parameters

The following tables summarize recommended starting parameters for the LC-MS/MS analysis of this compound.

Mass Spectrometry Parameters
ParameterRecommended SettingNotes
Ionization ModeNegative Electrospray Ionization (ESI-)p-Tolyl Sulfate readily forms a [M-H] ion.
Precursor Ion (Q1)m/z 187.0Corresponds to the deprotonated p-tolyl sulfate molecule.
Product Ion 1 (Q3)m/z 80.0Corresponds to the [SO3]⁻ fragment.[1]
Product Ion 2 (Q3)m/z 107.0Corresponds to the deprotonated p-cresol fragment.[1]
Collision Energy (CE)4.88 eV to 20 VThis is a critical parameter to optimize on your specific instrument. Start with a ramp to determine the optimal value.[1][2]
Liquid Chromatography Parameters
ParameterRecommended SettingNotes
ColumnC18, e.g., 2.1 x 100 mm, 3.5 µmA standard reversed-phase column is suitable.
Mobile Phase A0.1% Formic Acid in Water or 10 mM Ammonium Acetate in WaterFormic acid aids in protonation in positive mode but is still commonly used in negative mode methods. Ammonium acetate can improve peak shape.
Mobile Phase BAcetonitrile or MethanolChoose based on optimal separation and peak shape.
Flow Rate0.2 - 0.4 mL/minAdjust based on column dimensions and desired run time.
Injection Volume5 - 10 µLCan be optimized based on sample concentration and instrument sensitivity.
Column Temperature30 - 40 °CMaintaining a stable column temperature improves retention time reproducibility.

Experimental Protocol: LC-MS/MS Method Development

This protocol outlines the steps for developing a robust LC-MS/MS method for the quantification of this compound.

1. Standard Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or water at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition.

2. Mass Spectrometer Tuning and Optimization:

  • Infuse a working standard solution (e.g., 1 µg/mL) directly into the mass spectrometer.

  • In negative ESI mode, perform a full scan to confirm the presence of the precursor ion at m/z 187.0.

  • Perform a product ion scan of m/z 187.0 to identify the major fragment ions. The expected product ions are m/z 80.0 and m/z 107.0.

  • For each MRM transition (187.0 → 80.0 and 187.0 → 107.0), perform a collision energy optimization by ramping the collision voltage and monitoring the intensity of the product ion. Select the collision energy that provides the highest and most stable signal.

3. Liquid Chromatography Method Development:

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Inject a working standard and run a gradient to elute the analyte. A typical gradient might be:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-8 min: 95% to 5% B

    • 8-10 min: 5% B (re-equilibration)

  • Adjust the gradient, mobile phase composition, and flow rate to achieve a symmetrical peak shape and a desirable retention time.

4. Sample Preparation (for biological matrices):

  • For plasma or serum samples, perform a protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of sample.

  • Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase before injection.

Visualized Workflows and Logic

experimental_workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing start Start: Receive Sample prep_std Prepare Standard Curve start->prep_std prep_sample Prepare Sample (e.g., Protein Precipitation) start->prep_sample inject Inject onto LC-MS/MS prep_std->inject prep_sample->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report end_node End: Final Report report->end_node

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow action_node action_node start Start: Issue Encountered issue_type What is the issue? start->issue_type no_signal No/Low Signal issue_type->no_signal No/Low Signal rt_shift Retention Time Shift issue_type->rt_shift RT Shift bad_peak Poor Peak Shape issue_type->bad_peak Poor Peak Shape check_ms Check MS Tuning/Calibration? no_signal->check_ms check_lc_flow Check LC Flow Rate/Pressure? rt_shift->check_lc_flow check_overload Is Column Overloaded? bad_peak->check_overload check_source Check ESI Source? check_ms->check_source OK action_retune Retune/Calibrate MS check_ms->action_retune Issue Found check_contamination Check for Contamination? check_source->check_contamination OK action_clean_source Clean/Check Source check_source->action_clean_source Issue Found action_new_mobile_phase Prepare Fresh Mobile Phase check_contamination->action_new_mobile_phase Issue Found check_mobile_phase Check Mobile Phase Prep? check_lc_flow->check_mobile_phase OK action_check_leaks Check for Leaks/Pump Issues check_lc_flow->action_check_leaks Issue Found check_column Check Column Condition? check_mobile_phase->check_column OK action_remake_mp Remake Mobile Phase check_mobile_phase->action_remake_mp Issue Found action_replace_column Replace Column check_column->action_replace_column Issue Found check_solvent Injection Solvent Compatible? check_overload->check_solvent No action_dilute_sample Dilute Sample check_overload->action_dilute_sample Yes check_secondary_int Secondary Interactions? check_solvent->check_secondary_int Yes action_match_solvent Match Injection Solvent to MP check_solvent->action_match_solvent No action_adjust_ph Adjust Mobile Phase pH check_secondary_int->action_adjust_ph Yes

Caption: Troubleshooting decision tree for LC-MS/MS analysis.

References

Sample preparation techniques for "Potassium p-Tolyl Sulfate" analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Potassium p-Tolyl Sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on sample preparation, address common experimental challenges, and offer troubleshooting solutions. In biological systems, p-Tolyl Sulfate is more commonly referred to as p-cresyl sulfate (pCS), a significant uremic toxin. This guide will use the term p-cresyl sulfate to align with the majority of the biomedical research literature.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound, or p-cresyl sulfate (pCS), is a protein-bound uremic toxin that accumulates in the body when kidney function declines.[1][2][3] It is generated from the bacterial fermentation of dietary amino acids like tyrosine and phenylalanine in the gut to form p-cresol, which is then absorbed and metabolized into p-cresyl sulfate in the liver.[1][3] High levels of pCS are associated with the progression of chronic kidney disease (CKD) and cardiovascular complications.[1][3][4] Therefore, its accurate quantification in biological samples is crucial for clinical research and drug development.

Q2: What are the most common biological samples used for p-cresyl sulfate analysis?

The most common biological matrices for p-cresyl sulfate analysis are serum and plasma.[5] Urine and cerebrospinal fluid (CSF) are also analyzed to understand its excretion and distribution.[3][5]

Q3: What are the primary methods for preparing biological samples for p-cresyl sulfate analysis?

The main goals of sample preparation are to remove interfering substances, such as proteins, and to concentrate the analyte for accurate measurement. The most frequently used techniques include:

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the sample to precipitate and remove proteins.[4][5][6]

  • Solid-Phase Extraction (SPE): A technique that provides a cleaner sample by passing the liquid sample through a solid adsorbent that retains the analyte, which is then eluted with a different solvent.[5][7][8]

  • Liquid-Liquid Extraction (LLE): A method that separates compounds based on their differential solubilities in two immiscible liquids.

Q4: How is p-cresyl sulfate typically measured after sample preparation?

Following sample preparation, p-cresyl sulfate is most commonly quantified using High-Performance Liquid Chromatography (HPLC) coupled with either fluorescence detection or tandem mass spectrometry (LC-MS/MS).[4][9][10] LC-MS/MS is highly sensitive and selective, making it the preferred method for bioanalysis.[11]

Troubleshooting Guides

This section addresses specific issues that may arise during the sample preparation and analysis of p-cresyl sulfate.

Issue 1: Low Analyte Recovery

Symptoms:

  • The concentration of p-cresyl sulfate measured in your quality control (QC) samples is consistently lower than the expected value.

  • Poor signal-to-noise ratio for the analyte peak in your chromatogram.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Protein Precipitation - Ensure the ratio of precipitation solvent (e.g., acetonitrile) to sample is optimal. A common starting point is 3:1 (v/v).- Vortex the sample vigorously after adding the solvent to ensure thorough mixing.- Increase the centrifugation speed or time to ensure complete pelleting of precipitated proteins.
Inefficient SPE Elution - Verify that the elution solvent is strong enough to desorb p-cresyl sulfate from the SPE sorbent.[8]- Ensure the pH of the elution solvent is appropriate for the analyte and sorbent chemistry.- Increase the volume of the elution solvent or perform a second elution step.
Analyte Degradation - p-Cresyl sulfate can be sensitive to sample handling. High levels of p-cresol without corresponding p-cresyl sulfate can indicate sample degradation.[3]- Keep samples on ice or at 4°C during preparation and store them at -80°C for long-term stability.[12]- Minimize freeze-thaw cycles, as some studies have shown instability after multiple cycles.[5]
Issue 2: High Signal Variability or Poor Reproducibility

Symptoms:

  • Inconsistent results between replicate injections of the same sample.

  • High coefficient of variation (%CV) for calibration standards and QC samples.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Matrix Effects - Matrix effects, such as ion suppression or enhancement in LC-MS/MS, are a common cause of variability.[13][14]- Dilute the sample extract to reduce the concentration of interfering matrix components.[14]- Optimize the sample cleanup procedure. Consider using a more rigorous method like SPE instead of protein precipitation.[5]- Modify the chromatographic conditions to separate p-cresyl sulfate from co-eluting matrix components.[13]
Inconsistent Sample Handling - Ensure precise and consistent pipetting of all samples, standards, and internal standards.- Use a validated and standardized workflow for all samples.
Use of an Internal Standard - The use of a stable isotope-labeled internal standard is highly recommended to compensate for variability in sample preparation and matrix effects.

Experimental Protocols

Protocol 1: Protein Precipitation for p-Cresyl Sulfate Analysis in Plasma/Serum

This protocol is a common and rapid method for preparing plasma or serum samples for LC-MS/MS analysis.

Materials:

  • Plasma or serum samples

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) working solution (e.g., deuterated p-cresyl sulfate)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to the sample.

  • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or an HPLC vial.

  • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for p-Cresyl Sulfate Analysis in Urine

This protocol provides a cleaner sample extract, which can be beneficial for reducing matrix effects.

Materials:

  • Urine samples

  • SPE cartridges (e.g., Oasis WAX)[5]

  • Methanol, HPLC grade

  • Water, HPLC grade

  • 2% Formic acid in water

  • 0.25% Ammonium hydroxide in methanol[5]

  • SPE vacuum manifold

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.

  • Sample Loading: Dilute the urine sample 1:1 with water. Load 500 µL of the diluted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove interferences.

  • Elution: Elute the p-cresyl sulfate from the cartridge with 500 µL of 0.25% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical performance characteristics for LC-MS/MS methods for p-cresyl sulfate analysis following protein precipitation.

ParameterTypical Value RangeReference
Linearity Range50 - 10,000 ng/mL[4][15]
Lower Limit of Quantification (LLOQ)50 ng/mL[4][15]
Intra-day Precision (%RSD)< 15%[4][15]
Inter-day Precision (%RSD)< 15%[4][15]
Extraction Recovery80 - 120%[5]

Visualizations

Biochemical Pathway of p-Cresyl Sulfate Formation

Dietary_Protein Dietary Protein Tyrosine Tyrosine / Phenylalanine Dietary_Protein->Tyrosine Gut_Microbiota Gut Microbiota Tyrosine->Gut_Microbiota Fermentation p_Cresol p-Cresol Gut_Microbiota->p_Cresol Liver Liver (Sulfotransferase) p_Cresol->Liver Absorption pCS p-Cresyl Sulfate (pCS) Liver->pCS Sulfation Bloodstream Bloodstream (Bound to Albumin) pCS->Bloodstream Kidney Kidney Bloodstream->Kidney Excretion Excretion Kidney->Excretion

Caption: Biosynthesis of p-cresyl sulfate from dietary protein.

Experimental Workflow: Protein Precipitation

Start Start: Plasma/Serum Sample Add_IS Add Internal Standard Start->Add_IS Add_ACN Add Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: Workflow for protein precipitation sample preparation.

Troubleshooting Logic: Low Analyte Recovery

Problem Low Analyte Recovery Cause1 Incomplete Protein Precipitation? Problem->Cause1 Cause2 Inefficient SPE Elution? Problem->Cause2 Cause3 Analyte Degradation? Problem->Cause3 Solution1a Optimize Solvent:Sample Ratio Cause1->Solution1a Solution1b Increase Vortex/Centrifugation Time Cause1->Solution1b Solution2a Check Elution Solvent Strength/pH Cause2->Solution2a Solution2b Increase Elution Volume Cause2->Solution2b Solution3a Maintain Cold Chain Cause3->Solution3a Solution3b Minimize Freeze-Thaw Cycles Cause3->Solution3b

References

Technical Support Center: Handling and Stability of p-Cresol Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of p-Cresol sulfate during sample handling. The information is presented in a question-and-answer format to directly address common issues and queries.

Frequently Asked Questions (FAQs)

Q1: What is p-Cresol sulfate and why is its stability important?

A1: p-Cresol sulfate is a protein-bound uremic toxin that accumulates in the body, particularly in patients with chronic kidney disease (CKD).[1] Its concentration in biological samples is a critical biomarker for assessing the progression of CKD and its associated cardiovascular complications.[2] Ensuring the stability of p-Cresol sulfate during sample collection, processing, and storage is paramount for accurate quantification and reliable experimental outcomes. Degradation of p-Cresol sulfate to its precursor, p-cresol, can lead to inaccurate measurements and misinterpretation of results.[3]

Q2: What are the main factors that can cause p-Cresol sulfate degradation?

A2: The primary factors contributing to the degradation of p-Cresol sulfate in biological samples include:

  • Improper pH: Acidic conditions, particularly during protein precipitation steps, can lead to the hydrolysis of the sulfate group, converting p-Cresol sulfate back to p-cresol.

  • Temperature Fluctuations: While stable when properly stored, repeated freeze-thaw cycles and prolonged exposure to room temperature can compromise sample integrity.

  • Enzymatic Activity: Residual enzymatic activity in improperly handled or stored samples could potentially contribute to degradation.

  • Light Exposure: While specific quantitative data on the photosensitivity of p-Cresol sulfate is limited, as a general precaution for aromatic compounds, exposure to direct light should be minimized.

Q3: How can I tell if my p-Cresol sulfate samples have degraded?

A3: A key indicator of p-Cresol sulfate degradation is the detection of elevated levels of its precursor, p-cresol, in a sample where it is not expected to be present in high concentrations.[3] In circulation, p-cresol is almost entirely converted to its conjugated forms, p-Cresol sulfate and p-cresyl glucuronide. Therefore, the presence of significant amounts of free p-cresol in plasma or serum samples is a strong suggestion of ex vivo deconjugation during sample handling.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High levels of p-cresol detected in plasma/serum samples. Acid-induced hydrolysis during protein precipitation. Use non-acidic protein precipitation methods. Methanol or acetonitrile are effective alternatives to strong acids.[5]
Sample degradation due to improper storage. Ensure samples are stored at -80°C for long-term stability. For short-term storage (up to 24 hours), samples can be kept at 4°C.
Inconsistent or low p-Cresol sulfate concentrations across replicates. Repeated freeze-thaw cycles. Aliquot samples into smaller volumes after the initial processing to avoid multiple freeze-thaw cycles of the entire sample.
Prolonged exposure to room temperature. Process samples promptly after collection and minimize the time they are kept at room temperature. Processed samples have shown stability for up to 24 hours at room temperature, but minimizing this time is best practice.[5]
Variable results in urine samples. Bacterial growth and metabolism in the sample. Collect mid-stream urine samples to minimize contamination.[3] Consider adding a bacteriostatic agent like sodium azide if immediate freezing is not possible.[6] Process and freeze urine samples as quickly as possible after collection.

Quantitative Data Summary

The stability of p-Cresol sulfate is critical for accurate analysis. The following tables summarize the available quantitative data on its stability under various conditions.

Table 1: Temperature Stability of p-Cresol sulfate in Human Plasma

Storage ConditionDurationStabilityCoefficient of Variation (CV)
Room Temperature24 hoursStable9%[5]
-80°C> 3 monthsStableNot specified[5]

Table 2: Effect of Freeze-Thaw Cycles on p-Cresol sulfate in Human Plasma

Number of Freeze-Thaw CyclesStability
Up to 3 cyclesGenerally considered stable, though minimizing cycles is recommended.

Table 3: pH and Light Stability of p-Cresol sulfate

ConditionStabilityRecommendation
pH Stable in the physiological pH range (around 7.4). Susceptible to hydrolysis in strongly acidic conditions.Avoid acidic deproteinization methods. Maintain a neutral pH during sample processing and analysis where possible.
Light Exposure Specific quantitative data on the photostability of p-Cresol sulfate is not extensively documented.As a general laboratory best practice for aromatic compounds, it is recommended to protect samples from direct and prolonged exposure to UV and fluorescent light by using amber tubes or by covering sample racks with aluminum foil.

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing for p-Cresol sulfate Analysis

This protocol outlines the standardized procedure for collecting and processing blood samples to ensure the stability of p-Cresol sulfate.

  • Participant Preparation: For human studies, ensure participants are adequately hydrated and have fasted if required by the study design.[7]

  • Blood Collection:

    • Use sterile vacutainers containing an appropriate anticoagulant (e.g., EDTA, heparin).

    • Select a suitable venipuncture site, typically the antecubital vein, and clean it with an alcohol swab.[7]

    • Collect the required volume of blood following standard phlebotomy procedures.

    • Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant. Do not shake vigorously.

  • Plasma Separation:

    • Centrifuge the blood sample at 3,000 x g for 10 minutes at 4°C.[5] This should be done as soon as possible after collection.

    • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cell pellet.

  • Protein Precipitation (Non-Acidic Method):

    • To 1 mL of plasma, add 3 mL of cold (-20°C) acetonitrile or methanol.

    • Vortex the mixture for 30 seconds to precipitate the proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new, clean tube.

  • Storage:

    • For immediate analysis, the processed sample can be kept at 4°C.

    • For long-term storage, aliquot the supernatant into cryovials and store at -80°C.[5] This helps to avoid repeated freeze-thaw cycles.

Protocol 2: Urine Sample Collection and Processing for p-Cresol sulfate Analysis

This protocol provides a standardized method for urine sample collection and processing.

  • Sample Collection:

    • It is recommended to collect a first-morning, mid-stream urine sample, as it is more concentrated.[8]

    • Use a sterile collection container.

    • Participants should be instructed to wash their hands and clean the genital area before collection to minimize contamination.[8]

  • Initial Handling:

    • Samples should be transported to the laboratory on ice (2-8°C) within 30 minutes of collection.[8]

    • If immediate processing is not possible, the addition of a preservative like sodium azide (to a final concentration of 0.05% to 1%) can inhibit microbial growth.[6] However, it is crucial to verify that the preservative does not interfere with the analytical method.

  • Processing:

    • Centrifuge the urine sample at 2,000 x g for 10 minutes at 4°C to remove cells and other particulate matter.[8]

    • Transfer the clear supernatant to a new tube.

  • Storage:

    • For short-term storage (up to 24 hours), samples can be stored at 4°C.

    • For long-term storage, aliquot the supernatant into cryovials and store at -80°C.[6]

Visualizations

Diagram 1: Recommended Workflow for Plasma Sample Handling

A Blood Collection (EDTA/Heparin Tube) B Gentle Inversion (8-10x) A->B C Centrifugation (3,000 x g, 10 min, 4°C) B->C D Plasma Separation C->D E Protein Precipitation (Cold Acetonitrile/Methanol) D->E F Centrifugation (14,000 x g, 10 min, 4°C) E->F G Supernatant Transfer F->G H Storage at -80°C (Long-term) G->H I Analysis (LC-MS/MS) G->I H->I

Workflow for optimal plasma sample processing.

Diagram 2: p-Cresol Sulfate Induced Cellular Stress and Apoptosis

cluster_0 Cellular Environment cluster_1 Intracellular Signaling cluster_2 Cellular Outcome p-Cresol_Sulfate p-Cresol Sulfate ROS Reactive Oxygen Species (ROS) (Oxidative Stress) p-Cresol_Sulfate->ROS Inflammation Pro-inflammatory Cytokines p-Cresol_Sulfate->Inflammation Apoptosis_Pathway Apoptotic Signaling Cascade (e.g., Caspase Activation) ROS->Apoptosis_Pathway Inflammation->Apoptosis_Pathway Cell_Damage Cellular Damage Apoptosis_Pathway->Cell_Damage Apoptosis Apoptosis (Programmed Cell Death) Cell_Damage->Apoptosis

p-Cresol sulfate's role in cellular stress.

References

Technical Support Center: Quantification of p-Cresol Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying p-Cresol sulfate (pCS). Matrix effects are a significant challenge in bioanalysis, and this guide offers specific solutions and detailed protocols to mitigate their impact.

Frequently Asked Questions (FAQs)

Q1: What is p-Cresol sulfate and why is its quantification important?

A1: p-Cresol sulfate (pCS) is a protein-bound uremic toxin that originates from the bacterial fermentation of amino acids like tyrosine and phenylalanine in the intestine.[1][2] Following its production, it undergoes sulfation in the liver.[1] In healthy individuals, pCS is excreted by the kidneys.[2][3] However, in patients with chronic kidney disease (CKD), pCS accumulates in the blood, and its concentration is correlated with the progression of renal disease and adverse cardiovascular events.[3][4] Therefore, its accurate quantification is crucial for clinical research and diagnostics.[5]

Q2: What are matrix effects in the context of pCS quantification?

A2: Matrix effect refers to the alteration of the ionization efficiency of pCS by co-eluting, undetected components present in the biological sample (e.g., plasma, serum, urine).[6] These components, which can include phospholipids, salts, and other metabolites, can either suppress or enhance the signal of pCS detected by the mass spectrometer.[6] This interference can lead to significant inaccuracies in quantification, compromising the reliability of the experimental results.[6]

Q3: How can I determine if my pCS measurement is affected by matrix effects?

A3: The most common method to assess matrix effects is through a post-extraction spike experiment. This involves comparing the peak area of pCS spiked into a pre-extracted blank matrix sample (containing all potential interfering components) with the peak area of pCS in a neat solution (e.g., mobile phase). A significant difference between these two measurements indicates the presence of matrix effects. Regulatory guidelines from the FDA and EMA provide specific criteria for evaluating the acceptability of matrix effects during method validation.[2]

Q4: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for pCS analysis?

A4: A stable isotope-labeled internal standard, such as p-Cresol-d7 sulfate, is the most effective tool to compensate for matrix effects.[5] Because the SIL-IS is chemically almost identical to pCS, it co-elutes chromatographically and experiences the same ionization suppression or enhancement. By calculating the ratio of the analyte signal to the IS signal, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of p-Cresol sulfate.

Problem Potential Cause(s) Recommended Solution(s)
Poor Signal Intensity or No Peak Detected 1. Suboptimal sample concentration (too dilute or too concentrated, causing ion suppression).[7] 2. Inefficient ionization.[7] 3. Instrument not properly tuned or calibrated.[7] 4. Incorrect MS/MS transition monitored.1. Optimize the sample dilution factor. Ensure the concentration falls within the linear range of the assay. 2. Confirm the use of negative mode electrospray ionization (ESI), as it is most suitable for pCS.[3] 3. Perform routine tuning and mass calibration of the mass spectrometer according to the manufacturer's guidelines.[7] 4. Use the recommended MRM transitions for pCS: m/z 187 → 80 and/or m/z 187 → 107.[3][8]
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation. 2. Significant and variable matrix effects between samples.[6] 3. Sample instability (deconjugation of pCS to p-cresol).[1]1. Standardize the sample preparation workflow. Use automated liquid handlers if available. 2. Employ a stable isotope-labeled internal standard (e.g., p-Cresol-d7 sulfate) to normalize for variations.[5][9] 3. Minimize sample processing time and keep samples at a low temperature. Check for high levels of unconjugated p-cresol, which can indicate sample degradation.[1]
Poor Peak Shape (Tailing, Splitting, or Broadening) 1. Column contamination or degradation.[10] 2. Inappropriate mobile phase composition. 3. Co-elution with an interfering substance.[10][11]1. Use a guard column and implement a column washing protocol. Replace the analytical column if performance does not improve. 2. Optimize the mobile phase, including the organic solvent ratio and pH. Most methods use acetonitrile or methanol with a mild acid like formic acid.[5] 3. Improve chromatographic separation by adjusting the gradient profile. Be aware of a potential isomer, 2-hydroxy-5-methylbenzenesulfonic acid, which can be indistinguishable by MS and requires chromatographic resolution.[11]
Results are Inaccurate (Systematic Bias) 1. Matrix effects causing consistent signal suppression or enhancement.[6] 2. Incorrect calibration curve preparation. 3. Absence of a suitable internal standard.1. Re-evaluate the sample cleanup procedure. More rigorous extraction methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be needed. 2. Prepare calibrators in a matrix that closely matches the study samples (e.g., surrogate matrix) to account for matrix effects. 3. Incorporate a stable isotope-labeled internal standard (SIL-IS) to correct for bias introduced by matrix effects.

Experimental Protocols & Data

Protocol 1: Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting pCS from serum or plasma samples.[3][5]

  • Thaw Samples : Thaw frozen serum/plasma samples at room temperature.

  • Aliquoting : Vortex the sample and transfer a 50 µL aliquot to a clean microcentrifuge tube.

  • Add Internal Standard : Add the working solution of the stable isotope-labeled internal standard (e.g., p-Cresol-d7 sulfate) to the sample.

  • Precipitation : Add 3 to 4 volumes of cold organic solvent (e.g., 150-200 µL of acetonitrile or methanol).[3][5]

  • Vortex : Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation : Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • Evaporation & Reconstitution (Optional) : For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

Quantitative Data Summary

The following table summarizes typical parameters used in validated LC-MS/MS methods for pCS quantification in human plasma/serum.[3]

ParameterTypical Value / ConditionReference(s)
Chromatography Column Reversed-Phase C18 (e.g., BEH C18, SB-C18)[3]
Mobile Phase A: Water with 0.1% Formic Acid or Ammonium Acetate B: Acetonitrile or Methanol with 0.1% Formic Acid[3][5]
Ionization Mode Electrospray Ionization (ESI), Negative Mode[3][8]
Precursor Ion (Q1) m/z 187[3][8]
Product Ions (Q3) m/z 80 (sulfate group) and m/z 107 (p-cresol moiety)[3][8]
Internal Standard (IS) p-Cresol-d7 sulfate[5][9]
Lower Limit of Quantification (LLOQ) 1 - 250 ng/mL (Varies significantly by method and instrument)[3]

Visualizations

Biosynthesis Pathway of p-Cresol Sulfate cluster_gut Intestinal Lumen (Gut Microbiota) cluster_host Host (Liver) cluster_circulation Circulation & Excretion Tyrosine Dietary Tyrosine / Phenylalanine pCresol p-Cresol Tyrosine->pCresol Bacterial Fermentation pCS p-Cresol Sulfate (pCS) pCresol->pCS Sulfation (SULT1A1) Blood Bloodstream (Protein-Bound) pCS->Blood Kidney Kidney Excretion Blood->Kidney

Caption: Biosynthesis and metabolism of p-Cresol Sulfate.

General Workflow for pCS Quantification Sample Biological Sample (Plasma/Serum) Spike Spike with Internal Standard (pCS-d7) Sample->Spike Precip Protein Precipitation (e.g., with Acetonitrile) Spike->Precip Cent Centrifugation Precip->Cent Super Collect Supernatant Cent->Super LC LC Separation (Reversed-Phase C18) Super->LC MS MS/MS Detection (Negative ESI, MRM) LC->MS Data Data Analysis (Analyte/IS Ratio vs. Concentration) MS->Data

Caption: Standard experimental workflow for pCS analysis.

Troubleshooting Matrix Effects start Inaccurate or Imprecise Results? check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me me_present Matrix Effect Confirmed? check_me->me_present no_me Investigate Other Causes (e.g., Calibration, Instrument Error) me_present->no_me No use_sil Are you using a SIL-IS? me_present->use_sil Yes implement_sil Implement SIL-IS (e.g., pCS-d7) use_sil->implement_sil No optimize_chrom Optimize Chromatography (Improve Separation from Interferences) use_sil->optimize_chrom Yes final_check Re-validate Method implement_sil->final_check optimize_prep Improve Sample Cleanup (e.g., LLE, SPE) optimize_chrom->optimize_prep optimize_prep->final_check

Caption: Decision tree for troubleshooting matrix effects.

References

Validation & Comparative

The Tale of Two Toxins: Potassium p-Tolyl Sulfate vs. Indoxyl Sulfate in Renal Disease Progression

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the complex landscape of chronic kidney disease (CKD), the accumulation of uremic toxins plays a pivotal role in the progression of renal damage and associated cardiovascular complications. Among the myriad of these retained solutes, two protein-bound toxins, indoxyl sulfate and potassium p-tolyl sulfate, have garnered significant attention for their pro-inflammatory and pro-fibrotic properties. This guide provides an objective comparison of their roles in renal disease progression, supported by experimental data, detailed methodologies, and visual representations of their molecular mechanisms.

While extensive research has been conducted on indoxyl sulfate and the structurally similar p-cresyl sulfate, there is a notable lack of direct comparative studies specifically investigating this compound. For the purpose of this guide, the effects of p-cresyl sulfate will be used as a proxy for this compound, given their close structural relationship (both are sulfated forms of cresol isomers). It is imperative that researchers consider this substitution when interpreting the presented data.

At a Glance: Key Differences and Similarities

FeatureIndoxyl SulfateThis compound (as p-Cresyl Sulfate)
Precursor Tryptophan (from dietary protein)Tyrosine and Phenylalanine (from dietary protein)
Primary Site of Action Renal tubular cells, Mesangial cells, Endothelial cellsRenal tubular cells, Endothelial cells, Leukocytes
Key Pathological Effects Induces oxidative stress, inflammation, renal fibrosis, endothelial dysfunction, and cellular senescence.Promotes oxidative stress, inflammation, renal fibrosis, endothelial dysfunction, and insulin resistance.
Primary Signaling Pathways TGF-β1/Smad, mTORC1, AhR, NF-κBNADPH oxidase, JNK/p38 MAPK, NF-κB
Association with CKD Progression Strong correlation with GFR decline and mortality.[1][2]Independently associated with renal progression and all-cause mortality.[3][4]

Delving into the Data: A Quantitative Comparison

The following tables summarize key quantitative findings from in vitro and in vivo studies, highlighting the comparative impact of indoxyl sulfate and p-cresyl sulfate (as a proxy for this compound) on markers of renal damage.

Table 1: In Vitro Effects on Renal Cells

ParameterCell TypeIndoxyl Sulfatep-Cresyl SulfateReference
Reactive Oxygen Species (ROS) Production Human Renal Proximal Tubule Cells (HK-2)Significant increaseSignificant increase[5]
TGF-β1 Expression Mouse Proximal Renal Tubular Cells (PKSV-PRs)Significant increaseSignificant increase[6][7]
α-Smooth Muscle Actin (α-SMA) Expression Human Renal Proximal Tubule Cells (HK-2)Increased expressionIncreased expression[8]
E-cadherin Expression Human Renal Proximal Tubule Cells (HK-2)Decreased expressionDecreased expression[8]
Cell Viability Human Renal Proximal Tubule Cells (HK-2)Decreased in a dose-dependent mannerDecreased in a dose-dependent manner[5][9]
Glutathione Levels Porcine Renal Tubular CellsDecreased levelsDecreased levels[10]

Table 2: In Vivo Effects in Animal Models of CKD

ParameterAnimal ModelIndoxyl Sulfatep-Cresyl SulfateReference
Glomerular Sclerosis 5/6 Nephrectomized RatsIncreased sclerosisIncreased sclerosis[11]
Interstitial Fibrosis 5/6 Nephrectomized RatsIncreased fibrosisIncreased fibrosis[11]
Renal TGF-β1 Expression 5/6 Nephrectomized RatsIncreased expressionIncreased expression[6][7]
Renal α-SMA Expression 5/6 Nephrectomized MiceIncreased expressionIncreased expression[6]
Renal E-cadherin Expression 5/6 Nephrectomized MiceDecreased expressionDecreased expression[6]
Serum Creatinine 5/6 Nephrectomized RatsSignificantly elevatedSignificantly elevated[5]

Unraveling the Mechanisms: Signaling Pathways

The detrimental effects of indoxyl sulfate and this compound (as p-cresyl sulfate) are mediated by the activation of distinct yet overlapping signaling cascades within renal cells.

Indoxyl Sulfate Signaling Pathway

Indoxyl sulfate enters renal tubular cells via organic anion transporters (OAT1 and OAT3).[6] Inside the cell, it induces the production of reactive oxygen species (ROS), which in turn activates multiple downstream pathways. One key pathway involves the activation of the aryl hydrocarbon receptor (AhR), leading to the upregulation of pro-inflammatory and pro-fibrotic genes.[9] Furthermore, indoxyl sulfate stimulates the transforming growth factor-beta 1 (TGF-β1)/Smad signaling pathway, a central mediator of renal fibrosis.[12] It also activates the mammalian target of rapamycin complex 1 (mTORC1) pathway, contributing to cellular hypertrophy and fibrosis.[13][14]

Indoxyl_Sulfate_Pathway IS Indoxyl Sulfate OAT OAT1/3 IS->OAT Uptake ROS ROS Production OAT->ROS Cell Renal Tubular Cell AhR AhR Activation ROS->AhR TGFB1 TGF-β1 Upregulation ROS->TGFB1 mTORC1 mTORC1 Activation ROS->mTORC1 ProInflammatory Pro-inflammatory Genes AhR->ProInflammatory ProFibrotic Pro-fibrotic Genes (e.g., α-SMA) TGFB1->ProFibrotic mTORC1->ProFibrotic Fibrosis Renal Fibrosis ProInflammatory->Fibrosis ProFibrotic->Fibrosis

Indoxyl Sulfate Signaling Cascade
This compound (as p-Cresyl Sulfate) Signaling Pathway

Similar to indoxyl sulfate, p-cresyl sulfate uptake into renal tubular cells is mediated by organic anion transporters.[5] A primary mechanism of its toxicity is the activation of NADPH oxidase, a major source of cellular ROS.[5] The subsequent increase in oxidative stress leads to the activation of stress-activated protein kinases (SAPKs), namely c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[15] These kinases, along with the activation of the NF-κB pathway, drive the expression of pro-inflammatory cytokines and pro-fibrotic factors, culminating in renal injury.[15]

pCS_Pathway pCS p-Cresyl Sulfate OAT_pCS OATs pCS->OAT_pCS Uptake NADPH_Oxidase NADPH Oxidase Activation OAT_pCS->NADPH_Oxidase Cell_pCS Renal Tubular Cell ROS_pCS ROS Production NADPH_Oxidase->ROS_pCS JNK_p38 JNK/p38 MAPK Activation ROS_pCS->JNK_p38 NFkB NF-κB Activation ROS_pCS->NFkB ProInflammatory_pCS Pro-inflammatory Cytokines JNK_p38->ProInflammatory_pCS ProFibrotic_pCS Pro-fibrotic Factors JNK_p38->ProFibrotic_pCS NFkB->ProInflammatory_pCS Fibrosis_pCS Renal Injury & Fibrosis ProInflammatory_pCS->Fibrosis_pCS ProFibrotic_pCS->Fibrosis_pCS

p-Cresyl Sulfate Signaling Cascade

Experimental Corner: Key Methodologies

Reproducibility is the cornerstone of scientific advancement. This section provides an overview of the detailed experimental protocols used in the cited studies to investigate the effects of these uremic toxins.

In Vitro Cell Culture and Treatment

Objective: To assess the direct effects of indoxyl sulfate and p-cresyl sulfate on renal tubular cells.

Protocol:

  • Cell Culture: Human kidney 2 (HK-2) cells, an immortalized human proximal tubular epithelial cell line, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[16]

  • Serum Starvation: Prior to treatment, sub-confluent cells are serum-starved for 24 hours in DMEM without FBS to synchronize the cell cycle.[16]

  • Uremic Toxin Treatment: Indoxyl sulfate and this compound (or p-cresyl sulfate) are dissolved in sterile phosphate-buffered saline (PBS) to create stock solutions. The stock solutions are then diluted in serum-free DMEM to the desired final concentrations (typically ranging from 100 µM to 1 mM).[5][16]

  • Incubation: The cells are incubated with the uremic toxin-containing media for various time points (e.g., 24, 48, or 72 hours) depending on the specific endpoint being measured.[16]

  • Analysis: Following incubation, cells are harvested for downstream analyses such as ROS measurement, protein expression analysis (Western blot), gene expression analysis (RT-qPCR), and cell viability assays.

Cell_Culture_Workflow Start Start Culture Culture HK-2 Cells in Complete Medium Start->Culture Starve Serum Starve Cells (24 hours) Culture->Starve Treat Treat with Uremic Toxins in Serum-Free Medium Starve->Treat Incubate Incubate for Desired Time Treat->Incubate Analyze Harvest and Analyze Cells Incubate->Analyze End End Analyze->End

In Vitro Experimental Workflow
Animal Model of CKD: 5/6 Nephrectomy

Objective: To investigate the in vivo effects of uremic toxins on renal disease progression in a preclinical model.

Protocol:

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. All procedures are performed under anesthesia and sterile conditions.

  • Surgical Procedure: A two-step surgical procedure is performed.

    • Step 1: The upper and lower poles of the left kidney are ligated, and the kidney is then removed (two-thirds nephrectomy).

    • Step 2: One week later, the entire right kidney is removed (total nephrectomy), resulting in a 5/6 reduction in renal mass.

  • Uremic Toxin Administration: Following the second surgery, animals are administered either vehicle control, indoxyl sulfate, or this compound (or p-cresyl sulfate) via oral gavage or intraperitoneal injection daily for a specified period (e.g., 4-8 weeks).

  • Monitoring: Body weight, blood pressure, and renal function (serum creatinine and BUN) are monitored throughout the study.

  • Tissue Collection: At the end of the study period, animals are euthanized, and blood and kidney tissues are collected for histological and biochemical analysis.

Histological Assessment of Renal Fibrosis

Objective: To quantify the extent of fibrosis in kidney tissue.

Protocol:

  • Tissue Preparation: Kidneys are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned at 4-5 µm thickness.[13]

  • Staining:

    • Masson's Trichrome Stain: To visualize collagen deposition (stains blue/green).

    • Picrosirius Red Stain: To specifically stain collagen fibers (stains red).[13]

    • Immunohistochemistry: For specific fibrosis markers such as α-SMA and fibronectin.

  • Image Analysis: Stained sections are imaged using a light microscope. The fibrotic area is quantified using image analysis software (e.g., ImageJ) by calculating the percentage of the stained area relative to the total cortical area.[13]

Measurement of Uremic Toxins in Serum

Objective: To determine the circulating levels of indoxyl sulfate and p-cresyl sulfate.

Protocol:

  • Sample Preparation: Serum samples are deproteinized by adding a precipitating agent such as methanol or acetonitrile.[1][4] The mixture is vortexed and centrifuged to pellet the precipitated proteins.

  • Chromatographic Separation: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4] A reversed-phase C18 column is typically used for separation.

  • Mass Spectrometry Detection: The eluent from the LC column is introduced into a mass spectrometer for detection and quantification of the specific uremic toxins based on their mass-to-charge ratio.

  • Quantification: The concentration of each toxin is determined by comparing its peak area to that of a known concentration of an internal standard.[1]

Conclusion

Both indoxyl sulfate and this compound (represented by p-cresyl sulfate) are significant contributors to the progression of chronic kidney disease. While they originate from different amino acid precursors, their downstream effects converge on the induction of oxidative stress, inflammation, and fibrosis within the kidney. The data presented in this guide underscore the multifaceted and deleterious roles of these uremic toxins. For researchers and drug development professionals, understanding these distinct yet overlapping mechanisms is crucial for the identification of novel therapeutic targets aimed at mitigating the progression of CKD and its devastating consequences. Future research should focus on direct comparative studies of this compound and indoxyl sulfate to further elucidate their relative contributions to uremic toxicity.

References

Validating p-Cresol Sulfate as a Cardiovascular Risk Marker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis for researchers and drug development professionals on the emerging role of p-Cresol sulfate in cardiovascular disease.

The uremic toxin p-Cresol sulfate (PCS) has garnered significant attention as a potential, non-traditional risk marker for cardiovascular disease (CVD), particularly in the context of chronic kidney disease (CKD). Derived from the metabolism of dietary amino acids by gut microbiota, PCS accumulates in the body as renal function declines. A growing body of evidence suggests its active involvement in the pathophysiology of cardiovascular complications. However, its definitive role and standing compared to established biomarkers remain a subject of ongoing investigation. This guide provides a comprehensive comparison of PCS with other cardiovascular risk markers, supported by experimental data and detailed methodologies, to aid researchers in their evaluation of its clinical and therapeutic potential.

Comparative Analysis of p-Cresol Sulfate and Other Cardiovascular Risk Markers

The following table summarizes the characteristics and predictive values of p-Cresol sulfate in comparison to another prominent uremic toxin, Indoxyl Sulfate, and traditional cardiovascular risk markers.

MarkerOriginProposed Pro-Cardiovascular Mechanism(s)Predictive Value for Cardiovascular Events
p-Cresol Sulfate (PCS) Gut microbiota metabolism of tyrosine and phenylalanineInduces oxidative stress (e.g., via NADPH oxidase), inflammation, endothelial dysfunction, and cardiomyocyte apoptosis.[1][2][3]Associated with increased risk of cardiovascular events and mortality, particularly in CKD patients.[4][5][6] However, some studies report no significant association in the general hemodialysis population.[7][8]
Indoxyl Sulfate (IS) Gut microbiota metabolism of tryptophanPromotes vascular inflammation, endothelial dysfunction, vascular calcification, and generation of reactive oxygen species (ROS).[9]Similar to PCS, linked to adverse cardiovascular outcomes in CKD patients.[9][10] Some studies suggest it may be a weaker independent predictor than PCS in specific patient cohorts.[10]
High-Sensitivity C-Reactive Protein (hs-CRP) Liver (in response to inflammation)Marker of systemic inflammation, which is a key process in all stages of atherosclerosis.A well-established independent predictor of cardiovascular events in the general population and in CKD patients.
Low-Density Lipoprotein (LDL) Cholesterol Endogenous production and dietAccumulation in the arterial wall leads to the formation of atherosclerotic plaques.A primary and well-validated target for cardiovascular risk reduction.
Clinical Evidence for p-Cresol Sulfate as a Cardiovascular Risk Marker

The clinical utility of a biomarker is determined by its consistent association with outcomes in diverse patient populations. The table below presents a synopsis of key studies investigating the predictive power of PCS for cardiovascular events.

Study/AuthorPatient PopulationKey Findings (Hazard Ratios - HR)Conclusion
Wu et al. (2012)72 pre-dialysis CKD patientsHigher PCS (>6 mg/L) was independently associated with cardiovascular events (HR: 1.12).[5][11]Serum PCS could be a valuable marker for predicting cardiovascular events in pre-dialysis CKD patients.[5][11]
Meijers et al. (2008)499 patients with mild-to-moderate CKDHigher baseline free p-cresol was associated with cardiovascular events (multivariate HR: 1.39).[6]p-Cresol may help predict cardiovascular risk in renal patients with a wide range of residual renal function.[6]
HEMO Study (2017)1,273 prevalent hemodialysis patientsNo overall association between PCS and cardiovascular outcomes. In patients with low serum albumin (<3.6 g/dl), a twofold higher PCS was associated with a 22% higher risk of sudden cardiac death (HR 1.22).[7][8]PCS and IS are not associated with cardiovascular outcomes in the general prevalent hemodialysis population, but may be toxic in malnourished patients.[7][8]
Lebrun et al. (2021)234 patients with ST-elevation myocardial infarction (STEMI)Elevated p-CS independently predicted major adverse cardiovascular events (MACE) (HR 3.79).[10][12]In STEMI patients, plasma p-CS is a stronger independent predictor of MACE than IS.[10][12]

Experimental Protocols

Accurate and reproducible measurement of p-Cresol sulfate is critical for its validation as a biomarker. Below are summarized methodologies for its quantification in serum/plasma and for investigating its biological effects.

Quantification of p-Cresol Sulfate in Serum/Plasma by LC-MS/MS

This method is considered the gold standard for its high sensitivity and specificity.

  • Sample Preparation:

    • Thaw frozen serum or plasma samples on ice.

    • Precipitate proteins by adding a threefold volume of a cold organic solvent (e.g., acetonitrile) to the sample.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Collect the supernatant for analysis. An internal standard (e.g., a deuterated form of PCS) should be added prior to protein precipitation for accurate quantification.

  • Chromatographic Separation:

    • Use a C18 reversed-phase HPLC column (e.g., Agilent Zorbax SB-C18, 3.5 µm, 2.1 × 100 mm).[13][14]

    • Employ a mobile phase consisting of a mixture of an aqueous solution with a buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).[13][14]

    • Run a gradient or isocratic elution to separate PCS from other sample components.

  • Mass Spectrometric Detection:

    • Utilize a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in negative ion mode.

    • Monitor the specific mass transition for PCS (e.g., m/z 187 → 80) for quantification.

    • Generate a calibration curve using standards of known PCS concentrations to quantify the analyte in the biological samples.

Quantification of Total p-Cresol using Fluorescence Spectroscopy

This method offers a simpler and more cost-effective alternative to LC-MS/MS, though it may have lower specificity.

  • Sample Hydrolysis:

    • To measure total p-cresol (including PCS and p-cresyl glucuronide), hydrolyze the serum/plasma sample in an acidic medium to convert the conjugates to free p-cresol.[15][16]

  • Extraction:

    • Precipitate proteins as described above.

    • Extract p-cresol from the supernatant using an organic solvent like acetonitrile, often with the addition of a salting-out agent (e.g., saturated NaCl).[15][16]

  • Measurement:

    • Measure the fluorescence emission of the extract at the appropriate excitation and emission wavelengths for p-cresol (e.g., λex/λem = 280/310 nm).[15][16]

    • Quantify the concentration using a calibration curve prepared with p-cresol standards.

Visualizing the Role of p-Cresol Sulfate

The following diagrams, generated using the DOT language, illustrate the metabolic origin of p-Cresol sulfate, its proposed signaling pathways leading to cardiovascular damage, and a general workflow for its validation as a biomarker.

Metabolic Pathway of p-Cresol Sulfate Generation Diet Dietary Proteins (Tyrosine, Phenylalanine) Gut Intestinal Microbiota Diet->Gut pCresol p-Cresol Gut->pCresol Liver Liver (Sulfotransferase) pCresol->Liver PCS p-Cresol Sulfate (PCS) Liver->PCS Blood Circulation (Bound to Albumin) PCS->Blood Kidney Kidney Blood->Kidney Excretion Excretion Kidney->Excretion Accumulation Accumulation in CKD Kidney->Accumulation

Metabolic pathway of p-Cresol Sulfate.

Proposed Signaling Pathways of PCS-Induced Cardiovascular Damage PCS p-Cresol Sulfate (PCS) NADPH NADPH Oxidase Activation PCS->NADPH induces ROS Increased ROS Production (Oxidative Stress) NADPH->ROS EndoDys Endothelial Dysfunction ROS->EndoDys Inflam Inflammation ROS->Inflam Apoptosis Cardiomyocyte Apoptosis ROS->Apoptosis CVD Cardiovascular Disease EndoDys->CVD Inflam->CVD Apoptosis->CVD

PCS signaling pathways in cardiovascular damage.

Experimental Workflow for Validating a Cardiovascular Biomarker Step1 Hypothesis Generation (e.g., PCS is a CVD risk marker) Step2 Analytical Method Development & Validation (e.g., LC-MS/MS) Step1->Step2 Step3 In Vitro & In Vivo Studies (Mechanistic Insights) Step2->Step3 Step4 Prospective Cohort Studies (Association with Outcomes) Step3->Step4 Step5 Comparison with Existing Markers Step4->Step5 Step6 Clinical Utility Assessment Step5->Step6

Workflow for validating a cardiovascular biomarker.

References

Unraveling the Spectrum of Uremic Toxicity: A Comparative Analysis of p-Cresol Sulfate and Other Key Uremic Toxins

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative toxicity of protein-bound uremic toxins reveals distinct and overlapping mechanisms of cellular damage, with p-Cresol Sulfate (PCS), Indoxyl Sulfate (IS), and Indole-3 Acetic Acid (IAA) emerging as significant contributors to the pathophysiology of Chronic Kidney Disease (CKD). This guide synthesizes experimental data on their cardiovascular, renal, and neurological toxicity, providing researchers, scientists, and drug development professionals with a comprehensive resource for understanding and targeting uremic toxicity.

Uremic toxins, which accumulate in the body as kidney function declines, are a diverse group of molecules with wide-ranging and detrimental effects. Among these, protein-bound uremic toxins (PBUTs) are particularly challenging to remove by conventional dialysis and are strongly associated with the progression of CKD and its systemic complications. This comparison focuses on p-Cresol Sulfate, a well-established uremic toxin, and contrasts its toxicological profile with other significant PBUTs.

Comparative Toxicity Profile

Experimental evidence highlights the multi-organ toxicity of p-Cresol Sulfate and its counterparts. While they often induce similar pathological outcomes, such as oxidative stress and inflammation, the potency and specific cellular responses can vary.

Cardiovascular Toxicity

Cardiovascular disease is the leading cause of mortality in CKD patients, and uremic toxins are key drivers of this elevated risk. PCS, IS, and IAA have all been shown to exert significant cardiotoxic effects.

Uremic ToxinKey Cardiovascular Toxic EffectsSupporting Experimental Evidence
p-Cresol Sulfate (PCS) Induces vascular smooth muscle cell calcification, promotes endothelial dysfunction, and increases oxidative stress.[1][2] Linked to major adverse cardiovascular events.[2]In vitro studies show PCS induces a phenotypic switch in vascular smooth muscle cells to an osteoblast-like phenotype.[1] Animal studies demonstrate PCS administration exacerbates arterial calcification.[1]
Indoxyl Sulfate (IS) Promotes vascular inflammation, endothelial dysfunction, and vascular calcification.[3] Associated with cardiovascular mortality in CKD patients.[3] Induces cardiomyocyte hypertrophy.[4]In vitro experiments reveal IS-induced production of reactive oxygen species (ROS) in endothelial cells.[3] Studies in nephrectomized mice show IS administration leads to aortic calcification.
Indole-3 Acetic Acid (IAA) Upregulates inflammatory markers and induces oxidative stress in endothelial cells.[5] Predictor of mortality and cardiovascular events in CKD patients.[5] Can trigger cardiovascular inflammation and fibrosis.[6]In vitro studies demonstrate that IAA activates the AhR/p38MAPK/NF-κB pathway in human endothelial cells.[5] In a CKD rat model, IAA exposure led to heart enlargement and cardiac hypertrophy.[6]
Other Uremic Toxins Hippuric acid and 3-carboxy-4-methyl-5-propyl-2-furanpropionic acid have been shown to induce ROS production in endothelial cells.[3]Limited comparative data available.
Renal Toxicity

The kidney itself is a primary target of uremic toxins, creating a vicious cycle where toxin accumulation further damages renal tissue, leading to accelerated disease progression.

Uremic ToxinKey Renal Toxic EffectsSupporting Experimental Evidence
p-Cresol Sulfate (PCS) Induces renal tubular cell damage through oxidative stress and activation of NADPH oxidase.[7] Promotes epithelial-to-mesenchymal transition, leading to fibrosis.[1] Exerts a stronger cytotoxic effect on renal tubular epithelial cells compared to IS.[8]In vitro studies on human tubular epithelial cells show PCS enhances NADPH oxidase activity and upregulates inflammatory cytokines.[7] Administration of PCS to nephrectomized rats caused significant renal tubular damage.[7]
Indoxyl Sulfate (IS) Causes renal tubular cell damage by inducing oxidative stress and inflammation.[9][10] Promotes glomerular sclerosis and interstitial fibrosis.[9]In vitro studies demonstrate that IS induces apoptosis and necrosis in renal proximal tubular cells.[10] Animal models of CKD show that IS administration accelerates the progression of renal fibrosis.
Kynurenic Acid Accumulates in renal failure and is cleared by organic anion transporters in the kidney.[11][12][13]Data on direct comparative renal toxicity is limited.
Neurotoxicity

Neurological complications are common in advanced CKD, and evidence suggests that uremic toxins can cross the blood-brain barrier and exert neurotoxic effects.

Uremic ToxinKey Neurotoxic EffectsSupporting Experimental Evidence
p-Cresol Sulfate (PCS) Can cross the blood-brain barrier.[1] Administration in mice with unilateral nephrectomy led to behavioral disorders, neurodegeneration, increased oxidative stress, and neuroinflammation.[14]Higher levels of PCS have been found in the cerebrospinal fluid of Parkinson's disease patients.[1]
Indoxyl Sulfate (IS) Associated with cognitive impairment in patients undergoing hemodialysis.[1]Clinical studies have shown a correlation between serum IS levels and cognitive dysfunction.[15]
Indole-3 Acetic Acid (IAA) Higher serum levels are associated with an increased risk of cognitive impairment in patients with end-stage renal disease.[15]Clinical association studies provide the primary evidence.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison of uremic toxin toxicity.

Cell Viability and Cytotoxicity Assays
  • Cell Culture: Human or rat renal proximal tubular epithelial cells (e.g., NRK-52E), human umbilical vein endothelial cells (HUVECs), or vascular smooth muscle cells are cultured in appropriate media and conditions.

  • Treatment: Cells are exposed to varying concentrations of uremic toxins (e.g., p-Cresol Sulfate, Indoxyl Sulfate) for specified durations (e.g., 24-96 hours).

  • Assessment of Viability: Cell viability is commonly measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or by trypan blue exclusion to count viable cells.

  • Assessment of Cytotoxicity: Lactate dehydrogenase (LDH) release assays are used to quantify plasma membrane damage and necrosis. Apoptosis can be assessed by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3 activity.

Oxidative Stress Measurement
  • Intracellular ROS Production: Cells are treated with uremic toxins and then incubated with a fluorescent probe such as 2',7'-dichlorofluorescein diacetate (DCF-DA). The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microscope or a plate reader.

  • NADPH Oxidase Activity: The activity of NADPH oxidase, a major source of ROS, can be measured using lucigenin-enhanced chemiluminescence assays in cell lysates.

Gene and Protein Expression Analysis
  • Quantitative Real-Time PCR (qRT-PCR): To quantify the mRNA expression of inflammatory cytokines (e.g., TNF-α, IL-1β), fibrosis markers (e.g., TGF-β1, α-SMA), and other target genes, total RNA is extracted from treated cells, reverse-transcribed to cDNA, and then subjected to qRT-PCR using specific primers.

  • Western Blotting: To analyze the protein levels of signaling molecules (e.g., phosphorylated p38, NF-κB p65), total protein is extracted from cells, separated by SDS-PAGE, transferred to a membrane, and then probed with specific primary and secondary antibodies.

Signaling Pathways and Experimental Workflows

The toxicity of p-Cresol Sulfate and other uremic toxins is mediated by complex intracellular signaling pathways.

Uremic_Toxin_Signaling cluster_Toxins Uremic Toxins cluster_Receptors Cellular Uptake / Receptors cluster_Signaling Intracellular Signaling Cascades cluster_Effects Cellular Effects p-Cresol Sulfate p-Cresol Sulfate OATs Organic Anion Transporters (OATs) p-Cresol Sulfate->OATs Indoxyl Sulfate Indoxyl Sulfate Indoxyl Sulfate->OATs AhR Aryl Hydrocarbon Receptor (AhR) Indoxyl Sulfate->AhR Indole-3 Acetic Acid Indole-3 Acetic Acid Indole-3 Acetic Acid->AhR NADPH_Oxidase NADPH Oxidase Activation OATs->NADPH_Oxidase MAPK p38 MAPK Activation AhR->MAPK ROS Increased ROS (Oxidative Stress) NADPH_Oxidase->ROS ROS->MAPK Fibrosis Fibrosis (↑ TGF-β1, α-SMA) ROS->Fibrosis Apoptosis Apoptosis / Necrosis ROS->Apoptosis NFkB NF-κB Activation MAPK->NFkB Inflammation Inflammation (↑ TNF-α, IL-1β) NFkB->Inflammation Endo_Dysfunction Endothelial Dysfunction NFkB->Endo_Dysfunction Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Renal Tubular Cells, Endothelial Cells) Toxin_Treatment 2. Uremic Toxin Treatment (p-CS, IS, etc.) - Dose-response - Time-course Cell_Culture->Toxin_Treatment Viability_Assay 3a. Cell Viability / Cytotoxicity (MTT, LDH) Toxin_Treatment->Viability_Assay ROS_Measurement 3b. Oxidative Stress (DCF-DA) Toxin_Treatment->ROS_Measurement Expression_Analysis 3c. Gene/Protein Expression (qPCR, Western Blot) Toxin_Treatment->Expression_Analysis Data_Analysis 4. Data Analysis & Comparison Viability_Assay->Data_Analysis ROS_Measurement->Data_Analysis Expression_Analysis->Data_Analysis Conclusion 5. Conclusion on Comparative Toxicity Data_Analysis->Conclusion

References

Unraveling Endothelial Dysfunction: A Comparative Analysis of Potassium p-Tolyl Sulfate and Other Uremic Toxins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms by which uremic toxins contribute to endothelial dysfunction is paramount in the development of novel therapeutic strategies for cardiovascular complications associated with chronic kidney disease (CKD). This guide provides a comparative analysis of Potassium p-tolyl sulfate, more commonly known as p-Cresyl Sulfate (PCS), and another key uremic toxin, Indoxyl Sulfate (IS), on markers of endothelial dysfunction, supported by experimental data and detailed protocols.

This compound is the potassium salt of p-cresyl sulfate, a well-documented uremic toxin derived from the metabolism of tyrosine and phenylalanine by intestinal microbiota.[1][2][3][4][5] Elevated levels of PCS and IS in CKD patients are strongly associated with cardiovascular disease, and both compounds are known to induce endothelial dysfunction through various mechanisms, including inflammation, oxidative stress, and impaired nitric oxide bioavailability.[6][7][8][9]

Comparative Effects on Endothelial Dysfunction Markers

The following tables summarize the quantitative effects of p-Cresyl Sulfate (PCS) and Indoxyl Sulfate (IS) on key markers of endothelial dysfunction, as documented in in vitro studies using human umbilical vein endothelial cells (HUVECs) and other endothelial cell lines.

Endothelial Dysfunction MarkerUremic ToxinConcentrationObserved EffectCitation
Adhesion Molecules
Intercellular Adhesion Molecule-1 (ICAM-1)Indoxyl SulfateTime- and concentration-dependentSignificant increase in mRNA expression.[1][2][3]
Vascular Cell Adhesion Molecule-1 (VCAM-1)p-CresolPresence of TNF-α or IL-1βDecreased cytokine-induced protein and mRNA expression.[10]
E-selectinIndoxyl SulfateNot specifiedEnhanced expression.[11]
Inflammatory Cytokines
Monocyte Chemoattractant Protein-1 (MCP-1)p-Cresyl Sulfate1000 µmol/L (12h)~2.5-fold increase in mRNA levels.[6]
Monocyte Chemoattractant Protein-1 (MCP-1)Indoxyl SulfateTime- and concentration-dependentSignificant increase in mRNA expression.[1][2][3]
Interleukin-6 (IL-6)p-Cresyl SulfateNot specifiedIncreased production.[12]
Interleukin-6 (IL-6)Tumor Necrosis Factor-alpha (TNF-α)Not specifiedDose-dependent induction of IL-6 production.[13]
Oxidative Stress & Nitric Oxide Pathway
Reactive Oxygen Species (ROS)p-Cresyl SulfateConcentration-dependent (10, 100, 500, 1000 µmol/L)Significant, concentration-dependent increase after 1 hour.[6]
Reactive Oxygen Species (ROS)Indoxyl SulfateNot specifiedInduced production.[8]
Endothelial Nitric Oxide Synthase (eNOS)Indoxyl Sulfate250 µmol/LSuppressed phosphorylation.[14]
Nitric Oxide (NO) ProductionIndoxyl SulfateNot specifiedInhibited production.[5][15]
Endothelial Integrity & Function
Endothelial Microparticle Sheddingp-Cresyl SulfateDose-dependentDose-dependent increase.[16]
Transendothelial Electrical Resistance (TEER)p-Cresyl Sulfate0.2 mM (48h)14% reduction compared to control.[17]
Transendothelial Electrical Resistance (TEER)p-Cresyl Sulfate0.1 mM and 0.2 mM (72h)16% and 22% reduction, respectively, compared to controls.[17]

Signaling Pathways in Uremic Toxin-Induced Endothelial Dysfunction

The detrimental effects of p-Cresyl Sulfate and Indoxyl Sulfate on endothelial cells are mediated by distinct and overlapping signaling pathways.

p-Cresyl Sulfate Signaling

PCS is known to induce endothelial dysfunction primarily through the activation of the RhoA/Rho-kinase (ROCK) pathway and by stimulating NADPH oxidase, leading to increased reactive oxygen species (ROS) production. This oxidative stress, in turn, can activate downstream inflammatory pathways such as NF-κB.

PCS_Signaling PCS p-Cresyl Sulfate OAT Organic Anion Transporter (OAT) PCS->OAT RhoA RhoA OAT->RhoA Activation NADPH_Oxidase NADPH Oxidase (Nox4) OAT->NADPH_Oxidase Activation ROCK Rho-kinase (ROCK) RhoA->ROCK MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibition Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton MLCP->Cytoskeleton EMP Endothelial Microparticle Shedding Cytoskeleton->EMP ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS NFkB NF-κB ROS->NFkB Activation Inflammation Inflammation (e.g., ↑ MCP-1) NFkB->Inflammation

Caption: p-Cresyl Sulfate signaling cascade in endothelial cells.

Indoxyl Sulfate Signaling

Indoxyl Sulfate exerts its effects in large part through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This interaction triggers a cascade that includes the generation of ROS and the activation of the pro-inflammatory transcription factor NF-κB, leading to the expression of adhesion molecules and cytokines.[18][19][20][21][22]

IS_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IS Indoxyl Sulfate AhR Aryl Hydrocarbon Receptor (AhR) IS->AhR Binding & Activation eNOS eNOS Phosphorylation IS->eNOS Inhibition ARNT ARNT AhR->ARNT Dimerization ROS Reactive Oxygen Species (ROS) AhR->ROS Activation XRE Xenobiotic Response Element (XRE) ARNT->XRE Translocation & Binding Nucleus Nucleus Gene_Expression Gene Expression (e.g., CYP1A1, TF) XRE->Gene_Expression NFkB NF-κB ROS->NFkB Activation Adhesion_Molecules Adhesion Molecules (e.g., ICAM-1) NFkB->Adhesion_Molecules Cytokines Cytokines (e.g., MCP-1) NFkB->Cytokines NO Nitric Oxide (NO) Production eNOS->NO

Caption: Indoxyl Sulfate signaling cascade in endothelial cells.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for comparative studies. Below are standardized methodologies for assessing key markers of endothelial dysfunction.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of uremic toxins on endothelial cells.

Experimental_Workflow Cell_Culture 1. Endothelial Cell Culture (e.g., HUVECs) Toxin_Treatment 2. Uremic Toxin Treatment (PCS or IS at various concentrations and time points) Cell_Culture->Toxin_Treatment Sample_Collection 3. Sample Collection (Cell lysates and supernatants) Toxin_Treatment->Sample_Collection Biomarker_Analysis 4. Biomarker Analysis Sample_Collection->Biomarker_Analysis ELISA ELISA (Adhesion Molecules, Cytokines) Biomarker_Analysis->ELISA ROS_Assay ROS Assay (e.g., DCFH-DA) Biomarker_Analysis->ROS_Assay Western_Blot Western Blot (Signaling Proteins, eNOS) Biomarker_Analysis->Western_Blot qPCR RT-qPCR (Gene Expression) Biomarker_Analysis->qPCR Data_Analysis 5. Data Analysis and Interpretation ELISA->Data_Analysis ROS_Assay->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis

Caption: General workflow for studying uremic toxin effects.

Measurement of Soluble Adhesion Molecules (sICAM-1, sVCAM-1) by ELISA

Objective: To quantify the concentration of soluble adhesion molecules released into the cell culture supernatant following treatment with uremic toxins.

Protocol:

  • Cell Culture and Treatment: Seed human umbilical vein endothelial cells (HUVECs) in 96-well plates and grow to confluence. Treat cells with varying concentrations of this compound (PCS) or Indoxyl Sulfate (IS) for a predetermined time (e.g., 24 hours). Include an untreated control group.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge the supernatant at 1,000 x g for 20 minutes at 4°C to remove any cells or debris.

  • ELISA Procedure:

    • Use a commercially available ELISA kit for human sICAM-1 or sVCAM-1.

    • Prepare standards and samples according to the manufacturer's instructions.

    • Add 100 µL of standards, controls, and collected supernatants to the appropriate wells of the antibody-coated microplate.

    • Incubate for the time and temperature specified in the kit protocol (e.g., 90 minutes at 37°C).[17]

    • Wash the wells multiple times with the provided wash buffer.

    • Add 100 µL of the biotin-conjugated detection antibody to each well and incubate (e.g., 60 minutes at 37°C).[17]

    • Wash the wells again.

    • Add 100 µL of Streptavidin-HRP conjugate and incubate (e.g., 30 minutes at 37°C).[17]

    • Wash the wells thoroughly.

    • Add 90 µL of TMB substrate solution and incubate in the dark until a color change is observed (typically 10-20 minutes).[17]

    • Add 50 µL of stop solution to each well to terminate the reaction.

  • Data Acquisition and Analysis:

    • Immediately read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Calculate the concentration of the soluble adhesion molecules in the samples by interpolating their absorbance values on the standard curve.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To measure the intracellular production of ROS in endothelial cells in response to uremic toxin treatment using the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe.

Protocol:

  • Cell Culture and Treatment: Seed HUVECs in a black, clear-bottom 96-well plate and allow them to adhere overnight. Treat the cells with PCS or IS at various concentrations for the desired duration.

  • Probe Loading:

    • Remove the treatment medium and wash the cells once with warm phosphate-buffered saline (PBS).

    • Prepare a working solution of DCFH-DA in serum-free medium (typically 5-10 µM).

    • Add the DCFH-DA solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • ROS Measurement:

    • Remove the DCFH-DA solution and wash the cells twice with warm PBS.

    • Add 100 µL of PBS or phenol red-free medium to each well.

    • Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis:

    • Subtract the background fluorescence from wells containing cells but no probe.

    • Normalize the fluorescence intensity to the cell number or protein concentration in each well to account for variations in cell density.

    • Express the results as a fold change in fluorescence relative to the untreated control cells.

This comparative guide provides a foundational understanding of the impact of this compound (p-Cresyl Sulfate) and Indoxyl Sulfate on endothelial dysfunction. The provided data, signaling pathways, and experimental protocols offer a valuable resource for researchers aiming to further elucidate the complex interplay between uremic toxins and cardiovascular disease.

References

A Researcher's Guide to the Analytical Cross-Validation of p-Cresol Sulfate Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of uremic toxins like p-Cresol sulfate (pCS) is paramount for advancing our understanding of kidney disease and developing effective therapeutics. This guide provides a comprehensive cross-validation of two primary analytical methods for pCS quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

p-Cresol sulfate, a protein-bound uremic toxin, accumulates in patients with chronic kidney disease (CKD) and is associated with the progression of cardiovascular disease.[1][2] Therefore, reliable and accurate measurement of pCS in biological matrices is crucial for clinical research and drug development. This guide offers a detailed comparison of the performance of LC-MS/MS and ELISA methods, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Performance Comparison of Analytical Methods

The selection of an analytical method for p-Cresol sulfate quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and throughput. Below is a summary of the quantitative performance of LC-MS/MS and ELISA methods based on published literature.

ParameterLC-MS/MSELISA
Principle Separation by chromatography, detection by mass-to-charge ratioImmunoassay based on antibody-antigen recognition
Linearity (r) > 0.99[1][3]Not explicitly stated, but follows a standard curve
Lower Limit of Quantification (LLOQ) 50 ng/mL in serum[1][3]0.1 ng/mL[4]
Intra-day Precision (%RSD) < 15%[1][3]Intra-assay CV (%) available upon request[4]
Inter-day Precision (%RSD) < 15%[1][3]Inter-assay CV (%) available upon request[4]
Sample Types Serum, plasma, urine, cell culture supernatants[5][6]Serum, plasma, cell culture supernatants, body fluid, tissue homogenate[4]
Throughput Lower, requires serial sample processingHigher, suitable for batch processing of multiple samples
Specificity High, based on mass fragmentationCan be susceptible to cross-reactivity

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered a gold-standard for the quantification of small molecules like p-Cresol sulfate due to its high sensitivity and selectivity.[5]

Sample Preparation:

  • Protein Precipitation: Serum or plasma samples are typically deproteinized to remove interfering proteins. This is often achieved by adding a solvent like acetonitrile, sometimes containing an internal standard (e.g., hydrochlorothiazide), followed by centrifugation.[1][3]

  • Extraction: The supernatant containing pCS is collected for analysis.[1][3]

Chromatographic Separation:

  • Column: A C18 reversed-phase column is commonly used for separation (e.g., Agilent Zorbax SB-C18, 3.5 μm, 2.1 × 100 mm).[1][3]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous solution containing an additive like ammonium acetate (e.g., 10 mM ammonium acetate solution).[1][3] The separation is often performed using an isocratic elution.[1][3]

Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly employed for pCS analysis.[5]

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. The transitions monitored for pCS are typically m/z 187 → 80.00 and m/z 187 → 107.00.[7][8]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that can be used for the quantification of pCS in various biological samples.[4]

Assay Principle:

  • The described ELISA kit for pCS utilizes a competitive enzyme immunoassay technique.[4]

  • A polyclonal anti-pCS antibody and a pCS-HRP conjugate are used.[4]

  • Samples or standards are added to a microplate pre-coated with a capture antibody.

  • The pCS in the sample competes with the pCS-HRP conjugate for binding to the anti-pCS antibody.[4]

  • After incubation and washing steps, a substrate solution is added, and the color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the concentration of pCS in the sample.[4]

Sample Preparation:

  • Serum, plasma, cell culture supernatants, and other biological fluids can be used directly or after appropriate dilution.[4]

Visualizing the Methodologies

To further clarify the experimental processes, the following diagrams illustrate the workflows for LC-MS/MS and ELISA, as well as the logical relationship in a cross-validation study.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Serum/Plasma) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC System Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometry Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Data Concentration of pCS Quantification->Data

Caption: Workflow for p-Cresol sulfate analysis using LC-MS/MS.

ELISA_Workflow cluster_prep Sample Preparation cluster_assay ELISA Procedure cluster_data Data Acquisition Sample Biological Sample Dilution Dilute Sample (if necessary) Sample->Dilution AddSample Add Sample/Standard to Coated Plate Dilution->AddSample AddConjugate Add pCS-HRP Conjugate AddSample->AddConjugate Incubate1 Incubate AddConjugate->Incubate1 Wash1 Wash Incubate1->Wash1 AddSubstrate Add Substrate Wash1->AddSubstrate Incubate2 Incubate (Color Development) AddSubstrate->Incubate2 StopReaction Add Stop Solution Incubate2->StopReaction ReadPlate Read Absorbance (450 nm) StopReaction->ReadPlate Calculate Calculate Concentration ReadPlate->Calculate Result pCS Concentration Calculate->Result

Caption: General workflow for p-Cresol sulfate analysis using ELISA.

CrossValidation_Logic cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Analysis LCMS LC-MS/MS Method Linearity Linearity LCMS->Linearity Accuracy Accuracy LCMS->Accuracy Precision Precision LCMS->Precision LLOQ LLOQ LCMS->LLOQ Selectivity Selectivity LCMS->Selectivity Correlation Correlation of Results LCMS->Correlation ELISA ELISA Method ELISA->Linearity ELISA->Accuracy ELISA->Precision ELISA->LLOQ ELISA->Selectivity ELISA->Correlation Agreement Bland-Altman Analysis Correlation->Agreement Conclusion Conclusion: Method Suitability for Specific Application Agreement->Conclusion

Caption: Logical flow for cross-validation of analytical methods.

References

The Double-Edged Sword: Unraveling the Effects of p-Cresol Sulfate Across Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The uremic toxin p-Cresol sulfate (PCS) has emerged as a significant player in the pathophysiology of various diseases, most notably chronic kidney disease (CKD) and its cardiovascular complications. As a protein-bound solute of gut microbial origin, its accumulation in the body is associated with a spectrum of adverse effects. Understanding the precise mechanisms and consequences of PCS toxicity is paramount for the development of effective therapeutic interventions. This guide provides a comprehensive comparison of the effects of PCS in commonly used animal models—mice, rats, and zebrafish—supported by experimental data and detailed protocols to aid researchers in designing and interpreting their studies.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of p-Cresol sulfate in different animal models.

Table 1: Effects of p-Cresol Sulfate on Renal Function and Systemic Markers in Rodent Models

ParameterAnimal ModelPCS Administration ProtocolKey FindingsReference
Serum PCS 5/6 Nephrectomized RatsIntraperitoneal injection~7-fold increase compared to control CKD rats (33.1 ± 18.8 µmol/L vs. 4.5 ± 5.3 µmol/L)[1]
Unilateral Nephrectomized MiceIntraperitoneal injection (100 mg/kg for 7 weeks)Significant increase in circulating PCS levels[2][3]
Healthy MiceIntraperitoneal injection (10 mg/kg)Peak serum concentration of 5.01±1.59 mg/dl at 10 minutes, returning to baseline after 4 hours[4]
Renal Fibrosis Mouse Proximal Renal Tubular CellsIn vitro treatment (5 and 50 mg/L)Increased fibronectin and α-smooth muscle actin (α-SMA) expression, decreased E-cadherin expression[5]
CKD Rat Model7-week exposureInduced arterial calcification and a prodiabetic state[6]
Blood Urea Nitrogen (BUN) Unilateral Nephrectomized MiceIntraperitoneal injection (various doses for 7 weeks)No significant difference compared to control nephrectomized mice[2]
Serum Creatinine Unilateral Nephrectomized MiceIntraperitoneal injection (various doses for 7 weeks)No significant difference compared to control nephrectomized mice[2]

Table 2: Cardiovascular Effects of p-Cresol Sulfate in Rodent Models

ParameterAnimal ModelPCS Administration ProtocolKey FindingsReference
Cardiac Apoptosis 5/6 Nephrectomized MiceNot specifiedPromoted cardiac apoptosis[7][8]
Diastolic Dysfunction (E/A ratio) 5/6 Nephrectomized MiceNot specifiedSignificant reduction in E/A ratio, indicative of diastolic dysfunction[7][8]
Vascular Damage 5/6 Nephrectomized RatsIntraperitoneal injectionIncreased plasma MCP-1, vascular OPN expression, and vascular ALP activity[1]
Insulin Resistance Healthy MiceChronic administration for 4 weeksTriggered significant insulin resistance[4]

Table 3: Neurological and Behavioral Effects of p-Cresol Sulfate in a Mouse Model

ParameterAnimal ModelPCS Administration ProtocolKey FindingsReference
Depression-like Behavior Unilateral Nephrectomized MiceIntraperitoneal injection (100 mg/kg for 7 weeks)Increased immobility time in Forced Swim Test and Tail Suspension Test[2]
Anxiety-like Behavior Unilateral Nephrectomized MiceIntraperitoneal injection (100 mg/kg for 7 weeks)Evidence of anxiety-like behaviors[3]
Cognitive Impairment Unilateral Nephrectomized MiceIntraperitoneal injection (100 mg/kg for 7 weeks)Development of cognitive impairment[3]
Neuroinflammation Unilateral Nephrectomized MiceIntraperitoneal injection (100 mg/kg for 7 weeks)Increased neuroinflammation in the prefrontal cortex[3]

Signaling Pathways and Experimental Workflows

The multifaceted toxicity of PCS is mediated by the activation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for studying PCS effects.

PCS_Signaling_Cardiovascular PCS p-Cresol Sulfate OAT Organic Anion Transporters (OAT) PCS->OAT Uptake Intracellular_PCS Intracellular PCS OAT->Intracellular_PCS NADPH_Oxidase NADPH Oxidase (Nox4) Intracellular_PCS->NADPH_Oxidase Activation PKC_PI3K PKC / PI3K Signaling Intracellular_PCS->PKC_PI3K ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Production Cardiomyocyte_Apoptosis Cardiomyocyte Apoptosis ROS->Cardiomyocyte_Apoptosis Induction Cardiac_Dysfunction Cardiac Dysfunction (Diastolic) Cardiomyocyte_Apoptosis->Cardiac_Dysfunction PKC_PI3K->NADPH_Oxidase Upregulation

Caption: PCS-induced cardiovascular toxicity signaling pathway.

PCS_Signaling_Renal PCS p-Cresol Sulfate Renal_Tubular_Cells Renal Tubular Cells PCS->Renal_Tubular_Cells Oxidative_Stress Oxidative Stress Renal_Tubular_Cells->Oxidative_Stress Induces Inflammation Inflammation Renal_Tubular_Cells->Inflammation Induces EMT Epithelial-to-Mesenchymal Transition (EMT) Oxidative_Stress->EMT Activates Fibrosis Renal Fibrosis EMT->Fibrosis Kidney_Damage Kidney Damage Fibrosis->Kidney_Damage Inflammation->EMT Inflammation->Kidney_Damage

Caption: PCS-induced renal fibrosis signaling pathway.

PCS_Signaling_Neurological PCS p-Cresol Sulfate BBB Blood-Brain Barrier PCS->BBB Crosses Brain_PCS Brain PCS Accumulation BBB->Brain_PCS Oxidative_Stress Oxidative Stress Brain_PCS->Oxidative_Stress Neuroinflammation Neuroinflammation Brain_PCS->Neuroinflammation CREB_Signaling TrkB/CREB/Akt Signaling Brain_PCS->CREB_Signaling Inhibits Neuronal_Apoptosis Neuronal Apoptosis Oxidative_Stress->Neuronal_Apoptosis Neuroinflammation->Neuronal_Apoptosis Neurodegeneration Neurodegeneration Neuronal_Apoptosis->Neurodegeneration Behavioral_Disorders Behavioral Disorders Neurodegeneration->Behavioral_Disorders CREB_Signaling->Neuronal_Apoptosis Inhibition leads to

Caption: PCS-induced neurotoxicity signaling pathway.

Experimental_Workflow Animal_Model Animal Model Selection (e.g., 5/6 Nephrectomy Rat) PCS_Admin PCS Administration (e.g., Intraperitoneal Injection) Animal_Model->PCS_Admin Monitoring Monitoring & Sample Collection (Blood, Urine, Tissues) PCS_Admin->Monitoring Biochemical Biochemical Analysis (Serum PCS, BUN, Creatinine) Monitoring->Biochemical Physiological Physiological Assessment (Echocardiography, Behavior Tests) Monitoring->Physiological Histopathological Histopathological Analysis (Fibrosis, Apoptosis) Monitoring->Histopathological Molecular Molecular Analysis (Western Blot, qPCR for Signaling Proteins) Monitoring->Molecular Data_Analysis Data Analysis & Interpretation Biochemical->Data_Analysis Physiological->Data_Analysis Histopathological->Data_Analysis Molecular->Data_Analysis

Caption: General experimental workflow for studying PCS effects.

Comparative Analysis of Animal Models

Mice: Mouse models, particularly those with induced CKD (e.g., 5/6 nephrectomy or unilateral nephrectomy), are widely used to study the systemic effects of PCS.[2][3][7][8] These models have been instrumental in demonstrating the causal link between elevated PCS levels and cardiovascular dysfunction, including cardiac apoptosis and diastolic dysfunction.[7][8] Furthermore, studies in mice have elucidated the role of PCS in inducing insulin resistance and neurological and behavioral disorders such as depression, anxiety, and cognitive impairment.[2][3][4] The genetic tractability of mice also offers opportunities to investigate the role of specific genes and pathways in mediating PCS toxicity.

Rats: Rat models, especially the 5/6 nephrectomy model of CKD, have provided significant insights into the vascular and renal toxicity of PCS.[1][6] Research in rats has shown that PCS administration exacerbates vascular damage by increasing oxidative stress and inflammatory markers.[1] These models are also valuable for studying long-term outcomes like arterial calcification and the development of a prodiabetic state.[6] Due to their larger size compared to mice, rats can be advantageous for surgical procedures and serial blood sampling.

Zebrafish: While direct studies on the effects of p-Cresol sulfate in zebrafish are limited, research on the similar uremic toxin, Indoxyl Sulfate (IS), highlights the potential of this model. The zebrafish model offers several advantages, including rapid development, optical transparency of embryos, and suitability for high-throughput screening. Studies with IS in zebrafish have demonstrated its impact on survival, hatching rates, and the expression of genes related to inflammation and development. This suggests that zebrafish could be a valuable tool for rapidly screening potential therapeutic agents against PCS-induced toxicity and for studying the developmental effects of uremic toxins. The current lack of extensive PCS research in zebrafish represents a significant research gap and a promising avenue for future investigation.

Detailed Experimental Protocols

1. 5/6 Nephrectomy CKD Rat Model and PCS Administration

  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Procedure: A two-step 5/6 nephrectomy is performed. In the first step, two-thirds of the left kidney is surgically removed. One week later, the entire right kidney is removed. This procedure induces a progressive decline in renal function, mimicking CKD.

  • PCS Administration: Following the second surgery, rats are administered PCS via intraperitoneal injection. A typical dose might be 60 mg/kg body weight, dissolved in a sterile vehicle, administered daily or several times a week for a period of several weeks.[1]

  • Outcome Measures:

    • Biochemical: Serum levels of PCS, creatinine, and BUN are measured using techniques like HPLC and standard clinical chemistry analyzers.

    • Cardiovascular: Blood pressure is monitored using tail-cuff plethysmography. Vascular damage is assessed by measuring plasma levels of monocyte chemotactic protein-1 (MCP-1) and the expression of osteopontin (OPN) and alkaline phosphatase (ALP) activity in the aortic arch.[1]

    • Histopathology: Kidney and heart tissues are collected for histological analysis to assess fibrosis and cellular damage.

2. Unilateral Nephrectomy and PCS-Induced Neurobehavioral Changes in Mice

  • Animal Model: Male C57/BL/6 mice.

  • Surgical Procedure: A unilateral nephrectomy (removal of one kidney) is performed to impair renal function and allow for the accumulation of exogenously administered PCS.[2][3]

  • PCS Administration: Mice receive daily intraperitoneal injections of PCS (e.g., 100 mg/kg body weight) for a period of several weeks (e.g., 7 weeks).[2][3]

  • Outcome Measures:

    • Behavioral:

      • Forced Swim Test (FST): Mice are placed in a cylinder of water, and the duration of immobility is recorded as a measure of depressive-like behavior.[2]

      • Tail Suspension Test (TST): Mice are suspended by their tails, and the duration of immobility is measured.[2]

    • Neurological:

      • Neuroinflammation and Oxidative Stress: Brain tissues (e.g., prefrontal cortex) are analyzed for markers of inflammation (e.g., cytokines) and oxidative stress.[3]

      • Signaling Pathways: Western blotting is used to assess the phosphorylation status of key proteins in signaling pathways like TrkB/CREB/Akt.[9]

3. In Vitro Assessment of PCS-Induced Renal Cell Injury

  • Cell Line: Mouse proximal renal tubular cells (PKSV).

  • Experimental Protocol: Cells are cultured and then treated with varying concentrations of PCS (e.g., 5 and 50 mg/L) for a specified period (e.g., 24-48 hours).

  • Outcome Measures:

    • Epithelial-to-Mesenchymal Transition (EMT): Changes in the expression of EMT markers are assessed using real-time polymerase chain reaction (qPCR) and Western blotting. Key markers include the upregulation of fibronectin and α-smooth muscle actin (α-SMA) and the downregulation of E-cadherin.[5]

This comparative guide provides a foundational understanding of the effects of p-Cresol sulfate across different animal models. The choice of model will ultimately depend on the specific research question, with rodent models being well-suited for studying systemic and long-term effects, and the zebrafish model offering potential for high-throughput screening and developmental toxicity studies. The provided protocols and signaling pathway diagrams serve as a valuable resource for researchers embarking on studies of this critical uremic toxin.

References

Potassium p-Tolyl Sulfate: A More Sensitive Biomarker for Chronic Kidney Disease Progression Than Creatinine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the early and accurate detection of chronic kidney disease (CKD) progression is paramount. While serum creatinine has long been the standard biomarker for estimating glomerular filtration rate (GFR), emerging evidence suggests that Potassium p-Tolyl Sulfate, also known as p-cresyl sulfate (PCS), offers superior sensitivity in predicting the advancement of CKD. This guide provides an objective comparison of the performance of this compound and creatinine, supported by experimental data and detailed methodologies.

This compound is the potassium salt of p-cresyl sulfate, a protein-bound uremic toxin that accumulates in the body as kidney function declines.[1] Unlike creatinine, which is a product of muscle metabolism, p-cresyl sulfate originates from the bacterial fermentation of tyrosine and phenylalanine in the gut.[2][3] Its accumulation in CKD is not only a marker of declining renal clearance but also an active contributor to the pathophysiology of the disease, including endothelial dysfunction and inflammation.[4][5]

Comparative Performance: this compound vs. Creatinine

Experimental data from several prospective observational studies indicate that elevated serum levels of p-cresyl sulfate are a strong and independent predictor of CKD progression, often outperforming creatinine in this regard.

A key study demonstrated that high serum PCS levels were independently associated with renal progression and all-cause mortality, even after adjusting for variables including serum creatinine.[6][7] In contrast, while serum indoxyl sulfate (another uremic toxin) was also associated with renal progression, its predictive power was diminished when PCS was included in the analytical model.[6][7]

The following tables summarize quantitative data from studies comparing the association of p-cresyl sulfate and creatinine with CKD progression.

Biomarker Hazard Ratio (HR) for Renal Progression (Multivariate Analysis) p-value Note
p-Cresyl Sulfate (PCS) High levels associated with renal progression, independent of creatinine and other factors.[6][7]<0.001[6]The predictive power of serum IS was weakened when serum PCS was also present in the analytical model.[6][7]
Creatinine Included as a covariate in multivariate models but not always reported as an independent predictor of progression in the presence of PCS.[6][7]-PCS provides additional predictive value beyond that of creatinine.
Indoxyl Sulfate (IS) Associated with renal progression, but predictive power weakened in the presence of PCS.[6][7]-
Biomarker Correlation with Estimated Glomerular Filtration Rate (eGFR) p-value
p-Cresyl Sulfate (PCS) Negatively correlated (r = -0.54)[8]<0.01[8]
Creatinine Positively correlated with BUN and negatively with eGFR (r-values not specified in this format)[8]<0.01[8]
Indoxyl Sulfate (IS) Negatively correlated (r = -0.7)[8]<0.01[8]

Experimental Protocols

The accurate measurement of this compound (p-cresyl sulfate) is crucial for its clinical and research application. The most common and reliable method is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Measurement of Serum Total and Free p-Cresyl Sulfate by UPLC-MS/MS

This protocol is based on methodologies described in published research.[9][10]

1. Sample Preparation:

  • Thaw serum samples at room temperature.

  • Pipette 50 µL of each serum sample into a tube.

  • Add 500 µL of a precipitating reagent (acetonitrile) containing internal standards (e.g., pCS-d7).

  • Vortex the samples for 30 seconds.

  • Centrifuge at 13,400 x g for 15 minutes to precipitate proteins.

  • Transfer the supernatant to an autosampler vial after a 10-fold dilution with water.

  • Inject 5 µL of the diluted supernatant into the UPLC-MS/MS system.

2. UPLC-MS/MS System and Conditions:

  • Column: Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7-μm particle size).

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.45 mL/min.

  • Gradient: A linear gradient is used, for example: 0–1 min, 80% A; 1.0–1.7 min, 80%–20% A; 1.7–1.8 min, 20%–5% A; 1.8–3.4 min, 5% A; 3.5 min, 80% A.

  • Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode. The transition for pCS is m/z 186.98 → 107.03.

3. Calibration and Quantification:

  • Calibration curves are established by plotting the peak area ratios of the analyte to the internal standard against the analyte's concentrations.

  • A weighted linear regression (1/X) is typically used.

  • The analytical measurement range is generally from 0.05 to 5 mg/L.

Measurement of Serum Creatinine

Serum creatinine is a standard clinical chemistry test. It is typically measured using enzymatic assays or the Jaffe reaction on automated clinical chemistry analyzers. These methods are widely available and standardized in clinical laboratories.

Visualizing the Role of p-Cresyl Sulfate

The following diagrams illustrate the metabolic pathway of p-cresyl sulfate and its proposed mechanism of inducing cellular dysfunction.

Metabolic Pathway of p-Cresyl Sulfate cluster_gut Gut Lumen cluster_liver Liver cluster_circulation Circulation cluster_kidney Kidney Dietary Proteins Dietary Proteins Tyrosine/Phenylalanine Tyrosine/Phenylalanine Dietary Proteins->Tyrosine/Phenylalanine Gut Microbiota Gut Microbiota Tyrosine/Phenylalanine->Gut Microbiota Bacterial Metabolism p-Cresol p-Cresol Gut Microbiota->p-Cresol Sulfotransferase Sulfotransferase p-Cresol->Sulfotransferase Absorption into circulation p-Cresyl Sulfate (PCS) p-Cresyl Sulfate (PCS) Sulfotransferase->p-Cresyl Sulfate (PCS) Sulfation Albumin-bound PCS Albumin-bound PCS p-Cresyl Sulfate (PCS)->Albumin-bound PCS Protein Binding Free PCS Free PCS p-Cresyl Sulfate (PCS)->Free PCS Renal Excretion Renal Excretion Free PCS->Renal Excretion Accumulation in CKD Accumulation in CKD Renal Excretion->Accumulation in CKD Impaired in CKD

Caption: Metabolic pathway of p-cresyl sulfate from dietary proteins to renal excretion.

Cellular Effects of p-Cresyl Sulfate cluster_signaling Intracellular Signaling cluster_effects Cellular Outcomes p-Cresyl Sulfate (PCS) p-Cresyl Sulfate (PCS) JNK Activation JNK Activation Inflammation Inflammation JNK Activation->Inflammation Oxidative Stress Oxidative Stress JNK Activation->Oxidative Stress p38 MAPK Activation p38 MAPK Activation p38 MAPK Activation->Inflammation p38 MAPK Activation->Oxidative Stress PCS PCS PCS->JNK Activation PCS->p38 MAPK Activation Endothelial Dysfunction Endothelial Dysfunction Inflammation->Endothelial Dysfunction Oxidative Stress->Endothelial Dysfunction CKD Progression CKD Progression Endothelial Dysfunction->CKD Progression

Caption: Proposed signaling pathways activated by p-cresyl sulfate leading to cellular dysfunction.

Conclusion

The available evidence strongly suggests that this compound (p-cresyl sulfate) is a more sensitive and independent predictor of chronic kidney disease progression compared to serum creatinine. Its role as both a biomarker and a uremic toxin provides a more comprehensive insight into the pathophysiology of CKD. For researchers and professionals in drug development, focusing on p-cresyl sulfate could lead to earlier identification of at-risk patients and the development of novel therapeutic strategies aimed at reducing its production or enhancing its clearance. The continued investigation and standardized measurement of p-cresyl sulfate hold significant promise for improving the management of chronic kidney disease.

References

Unraveling the Role of p-Cresol Sulfate in Systemic Inflammation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The uremic toxin p-Cresol sulfate (PCS) has emerged as a significant contributor to the persistent systemic inflammation observed in chronic kidney disease (CKD). An accumulating body of evidence implicates PCS in the activation of multiple pro-inflammatory pathways, driving cellular damage and contributing to the high morbidity and mortality associated with CKD. This guide provides a comprehensive comparison of the inflammatory effects of PCS with its precursor, p-Cresol, and another major uremic toxin, Indoxyl Sulfate (IS). It is designed to offer an objective overview supported by experimental data, detailed methodologies, and visual representations of the key signaling cascades involved.

Comparative Analysis of Pro-Inflammatory Effects

The pro-inflammatory potential of p-Cresol sulfate and its counterparts has been evaluated across various experimental models. The following tables summarize the quantitative data from key studies, offering a side-by-side comparison of their effects on inflammatory markers and cellular processes.

Table 1: Induction of Pro-Inflammatory Cytokines and Chemokines

ToxinCell TypeConcentrationInflammatory MarkerFold Change/ResponseReference
p-Cresol sulfate (PCS) Human Vascular Smooth Muscle CellsUremic concentrationMCP-1Significant increase (p < 0.001)[1]
p-Cresol (PC) Human Vascular Smooth Muscle CellsUremic concentrationMCP-1Significant increase (p < 0.001)[1]
Indoxyl Sulfate (IS) Mouse Proximal Renal Tubular CellsNot specifiedIL-6/15, IL-15, Csf1/3, Cxcl10Upregulated gene expression[2]
p-Cresol sulfate (PCS) Mouse Proximal Renal Tubular CellsNot specifiedIL-6/15, IL-15, Csf1/3, Cxcl10Upregulated gene expression[2]

Table 2: Induction of Oxidative Stress

ToxinCell TypeParameterEC50 / EffectReference
p-Cresol HepaRG CellsDCF formation (oxidative stress)0.64 ± 0.37 mM[3]
p-Cresol HepaRG CellsGSH depletion1.00 ± 0.07 mM[3]
p-Cresol HepaRG CellsLDH release (necrosis)0.85 ± 0.14 mM[3]
p-Cresol sulfate (PCS) HepaRG CellsGSH depletion30.5 ± 13.6% reduction[3]
p-Cresol sulfate (PCS) HepaRG CellsLDH releaseSlight increase[3]
Indoxyl Sulfate (IS) HepaRG CellsOxidative stress, GSH depletion, necrosisLess toxic than p-Cresol[4]

Key Signaling Pathways in p-Cresol Sulfate-Mediated Inflammation

p-Cresol sulfate exerts its pro-inflammatory effects through the activation of several key intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.

Caption: p-Cresol sulfate (PCS) activates the canonical NF-κB signaling pathway.

PCS_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PCS p-Cresol Sulfate (PCS) Receptor Receptor PCS->Receptor ROS ROS Receptor->ROS Induces ASK1 ASK1 ROS->ASK1 Activates MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) p38->AP1 Activates JNK->AP1 Activates Genes Pro-inflammatory Gene Expression AP1->Genes Transcription

Caption: PCS triggers the JNK and p38 MAPK signaling pathways via oxidative stress.

Experimental Protocols

To facilitate the replication and validation of the findings presented, detailed methodologies for key experiments are provided below.

In Vitro Cell Culture and Treatment
  • Cell Lines:

    • Human Vascular Smooth Muscle Cells (VSMCs)

    • Mouse Proximal Renal Tubular Cells (e.g., MCT)

    • Human Hepatoma (HepaRG) cells

    • Primary mouse osteoblasts

  • Culture Conditions:

    • Cells are cultured in appropriate media (e.g., DMEM for VSMCs and renal tubular cells, Williams' E medium for HepaRG) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment with Uremic Toxins:

    • p-Cresol sulfate, p-Cresol, and Indoxyl Sulfate are dissolved in sterile phosphate-buffered saline (PBS) or the respective cell culture medium to prepare stock solutions.

    • Cells are seeded in multi-well plates and allowed to adhere and reach a desired confluency (typically 70-80%).

    • The culture medium is then replaced with fresh medium containing the specified concentrations of the uremic toxins or vehicle control.

    • Incubation times vary depending on the endpoint being measured, typically ranging from a few hours for signaling pathway activation to 24-72 hours for cytokine production or cytotoxicity assays.

Measurement of Inflammatory Markers

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification:

  • Sample Collection: After treatment with uremic toxins, the cell culture supernatant is collected.

  • Coating: A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6 or anti-human TNF-α) overnight at 4°C.

  • Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

  • Sample Incubation: The collected cell culture supernatants and a standard curve of known cytokine concentrations are added to the wells and incubated.

  • Detection: A biotinylated detection antibody specific for a different epitope on the cytokine is added, followed by the addition of a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.

  • Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.

Assessment of Oxidative Stress

2',7'-Dichlorofluorescin Diacetate (DCF-DA) Assay for Reactive Oxygen Species (ROS):

  • Cell Preparation: Cells are seeded in a black, clear-bottom 96-well plate.

  • Loading with DCF-DA: After treatment with uremic toxins, the cells are washed with PBS and then incubated with DCF-DA solution in the dark. DCF-DA is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the pro-inflammatory effects of p-Cresol sulfate in an in vitro model.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Data Analysis cluster_output Output CellCulture 1. Cell Culture (e.g., Renal Tubular Cells) ToxinTreatment 2. Treatment with p-Cresol Sulfate (PCS) & Controls (e.g., IS, Vehicle) CellCulture->ToxinTreatment Cytokine 3a. Cytokine Measurement (ELISA) ToxinTreatment->Cytokine ROS 3b. Oxidative Stress Assay (DCF-DA) ToxinTreatment->ROS Signaling 3c. Signaling Pathway Analysis (Western Blot for p-NF-κB, p-p38) ToxinTreatment->Signaling GeneExpression 3d. Gene Expression Analysis (RT-qPCR) ToxinTreatment->GeneExpression Data 4. Quantitative Data (Tables, Graphs) Cytokine->Data ROS->Data Signaling->Data GeneExpression->Data Interpretation 5. Interpretation & Conclusion Data->Interpretation

Caption: A typical experimental workflow for studying PCS-induced inflammation in vitro.

References

Comparative analysis of "Potassium p-Tolyl Sulfate" levels in different patient cohorts

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of p-Cresyl Sulfate Levels in Diverse Patient Cohorts

This guide provides an objective comparison of Potassium p-Tolyl Sulfate, more commonly known in the literature as p-cresyl sulfate (pCS), across different patient populations. As a prominent uremic toxin derived from the gut microbiome, pCS levels are a significant biomarker, particularly in the context of renal disease progression and associated cardiovascular complications.[1][2] This document summarizes quantitative data, details common experimental protocols for its measurement, and visualizes the underlying biological pathways and workflows for researchers, scientists, and professionals in drug development.

Data Presentation: p-Cresyl Sulfate Levels

Serum concentrations of p-cresyl sulfate are markedly elevated in patients with compromised kidney function compared to healthy individuals.[2][3] The accumulation of this toxin is progressive, correlating with the advancing stages of chronic kidney disease (CKD).[4][5]

Table 1: Serum Total p-Cresyl Sulfate (pCS) Concentrations in Adult Patient Cohorts

Patient CohortNumber of Patients (n)Serum pCS Concentration (mg/L)Serum pCS Concentration (µM)Reference
Healthy Controls-2.8 ± 1.714.9 ± 9.0Gryp et al. (2017)[2]
CKD Stage 3344.9 ± 3.026.0 ± 15.9Wu et al. (2011)[5]
CKD Stage 4339.7 ± 5.651.5 ± 29.8Wu et al. (2011)[5]
CKD Stage 51617.0 ± 10.390.3 ± 54.7Wu et al. (2011)[5]
Hemodialysis (HD)2022.1 ± 10.6117.4 ± 56.3Wu et al. (2011)[5]
End-Stage Renal Disease (ESRD)1130.1 (Median)160 (Median)Li et al. (2021)[6]

Concentrations are presented as mean ± standard deviation or median as reported in the original study. Molar mass of pCS is ~188.2 g/mol .

Table 2: Comparison of Serum p-Cresyl Sulfate (pCS) in Pediatric Dialysis Patients

Patient CohortNumber of Patients (n)Serum pCS Concentration (µM)
Healthy Controls16Undetectable
Hemodialysis (HD)555.18 ± 67.79
Peritoneal Dialysis (PD)11142.85 ± 59.06

Source: Adapted from Ahn et al. (2013).[7] Concentrations are presented as mean ± standard deviation.

Experimental Protocols

The quantification of p-cresyl sulfate in biological matrices, typically serum or plasma, is predominantly performed using liquid chromatography coupled with mass spectrometry (LC-MS/MS) or fluorescence detection (HPLC-FLD).[8][9][10] These methods offer high sensitivity and specificity.

Key Methodological Steps:
  • Sample Preparation:

    • Protein Precipitation: Due to the high protein-binding affinity of pCS (approximately 95% to albumin), the initial step involves deproteinization.[2] This is commonly achieved by adding a threefold volume of a cold organic solvent, such as acetonitrile or methanol, to the serum sample.[9] An internal standard (e.g., a deuterated version of pCS) is often included in the solvent for accurate quantification.

    • Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.

    • Supernatant Collection: The resulting supernatant, containing the now-free pCS, is carefully collected for analysis.

  • Chromatographic Separation:

    • Technique: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is used.

    • Stationary Phase: A reversed-phase column, most commonly a C18 column, is employed to separate pCS from other components in the sample extract.[9][11]

    • Mobile Phase: A gradient elution is typically used, involving a mixture of an aqueous solvent (e.g., water with a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[5][8] This allows for efficient separation and a sharp peak shape.

  • Detection and Quantification:

    • Mass Spectrometry (MS/MS): This is the most common and robust detection method. It typically involves negative electrospray ionization (ESI-), where the pCS molecule is detected as a deprotonated ion [M-H]⁻. Quantification is performed using multiple reaction monitoring (MRM) for high specificity.[9]

    • Fluorescence Detection (FLD): pCS is naturally fluorescent. It can be detected by setting an excitation wavelength (λex) around 265 nm and an emission wavelength (λem) around 290 nm.[10]

    • Calibration: A standard curve is generated using known concentrations of pCS to quantify the amount in the patient samples.

Mandatory Visualizations

Signaling and Metabolic Pathways

The production of p-cresyl sulfate begins in the gut and its accumulation in CKD leads to the activation of detrimental signaling pathways in various cell types.

cluster_gut Gut Lumen cluster_host Host Metabolism & Circulation cluster_pathology Cellular Pathophysiology (in CKD) Diet Dietary Protein (Tyrosine, Phenylalanine) Microbiota Gut Microbiota (e.g., Clostridium, Bacteroides) Diet->Microbiota Fermentation pCresol p-Cresol Microbiota->pCresol Liver Liver pCresol->Liver Absorption pCS p-Cresyl Sulfate (pCS) Liver->pCS Sulfation (SULT1A1) Albumin Albumin Binding (~95%) pCS->Albumin Kidney Kidney pCS->Kidney Excretion Urinary Excretion Kidney->Excretion Accumulation pCS Accumulation (due to ↓ excretion) Kidney->Accumulation Signaling Activation of JNK & p38 MAPK Accumulation->Signaling Stress ↑ Oxidative Stress ↑ Inflammation Signaling->Stress Outcome Renal Fibrosis Vascular Calcification Cardiovascular Disease Stress->Outcome

Caption: Metabolic pathway of p-cresyl sulfate (pCS) production and its pathological effects in CKD.

Experimental Workflow

The process of measuring pCS levels in patient serum involves a standardized series of steps from sample collection to final data analysis.

cluster_pre Pre-analytical cluster_analytical Analytical cluster_post Post-analytical P1 Patient Cohort Selection P2 Blood Sample Collection P1->P2 P3 Serum Separation P2->P3 A1 Protein Precipitation (e.g., Acetonitrile + Int. Std.) P3->A1 A2 Centrifugation A1->A2 A3 Supernatant Analysis by LC-MS/MS A2->A3 D1 Data Processing (Quantification) A3->D1 D2 Statistical Analysis D1->D2 D3 Comparative Results D2->D3

Caption: Standard experimental workflow for the quantification of serum p-cresyl sulfate.

Logical Relationships in CKD

The progression from a healthy state to chronic kidney disease involves a cascade of interrelated factors that lead to the accumulation of uremic toxins like pCS.

cluster_healthy Healthy State cluster_ckd Chronic Kidney Disease (CKD) H1 Normal Renal Function H2 Effective Toxin Excretion H1->H2 C1 Impaired Renal Function H1->C1 Disease Progression C2 Reduced Toxin Excretion H2->C2 H3 Gut Eubiosis H4 Baseline pCS Levels H3->H4 C3 Gut Dysbiosis H3->C3 Uremic Environment C1->C2 C4 Elevated pCS Levels C2->C4 leads to C3->C4 C4->C1 contributes to further renal damage (Toxicity)

Caption: Logical relationship between renal function, gut microbiota, and pCS levels in health vs. CKD.

References

Safety Operating Guide

Navigating the Safe Disposal of Potassium p-Tolyl Sulfate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Potassium p-Tolyl Sulfate, a gut microbiota-derived metabolite increasingly utilized in biomedical research. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Disposal Procedures for this compound

The primary methods for the disposal of this compound involve consultation with local authorities and specialized waste treatment processes. It is crucial to handle this compound in accordance with all federal, state, and local environmental regulations.[1][2]

Step 1: Consultation and Evaluation

Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department and your local or regional waste disposal authorities.[1] They will provide specific guidance based on your location's regulations and the quantities of waste generated.

Step 2: Assess Recycling and Reuse Options

Whenever feasible, recycling or reprocessing the material should be the first consideration to minimize waste.[1] If the this compound is unused and in its original, uncontaminated state, inquire with your EHS department or the supplier about potential recycling or redistribution programs.

Step 3: Chemical Incineration (Preferred Method)

For waste this compound, the recommended disposal method is incineration by a licensed professional waste disposal service.[1][3] This process should be carried out in a chemical incinerator equipped with an afterburner and a scrubber system to neutralize harmful combustion byproducts.[1]

  • Procedure:

    • The material may be dissolved or mixed with a combustible solvent to facilitate incineration.[1]

    • Ensure the entire process is managed by a licensed and qualified waste disposal service that can handle chemical waste.[3]

Step 4: Handling and Personal Protective Equipment (PPE)

Throughout the disposal process, it is imperative to use appropriate personal protective equipment to avoid exposure.

  • Handling: Perform all handling in a well-ventilated area.[1] Use a local exhaust system if dust or aerosols are likely to be generated.[1] Avoid creating dust.[4]

  • PPE:

    • Respiratory Protection: A dust respirator is recommended.[1]

    • Hand Protection: Wear protective gloves.[1]

    • Eye Protection: Use safety glasses or a face shield if the situation warrants.[1]

    • Skin and Body Protection: Wear protective clothing and boots as needed.[1]

Step 5: Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Use the personal protective equipment listed above. Keep unnecessary personnel away from the spill area.[1]

  • Containment: Prevent the spill from entering drains or waterways.[2]

  • Cleanup: For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a suitable, sealed container for disposal.[2][4] The area can then be flushed with water.[2]

Quantitative Data

Currently, there is no publicly available quantitative data specifying concentration limits for drain disposal or precise temperature requirements for the incineration of this compound. Disposal regulations are qualitative and emphasize consultation with local authorities and the use of licensed disposal services.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste consult Consult Local/Regional Authorities & EHS Dept. start->consult recycle_q Is Recycling or Reprocessing Possible? consult->recycle_q recycle Recycle to Process recycle_q->recycle Yes incinerate Chemical Incineration recycle_q->incinerate No end End: Proper Disposal recycle->end dissolve Dissolve or Mix with Combustible Solvent incinerate->dissolve burn Burn in Chemical Incinerator with Afterburner & Scrubber dissolve->burn burn->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.